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Core Science & Biosynthesis

Foundational

An Initial Characterization Framework for Novel Primary Amines

Primary amines ( R−NH2​ ) are foundational motifs in medicinal chemistry, serving as critical pharmacophores, solubilizing groups, and conjugation anchors in biotherapeutics. As a Senior Application Scientist, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

Primary amines ( R−NH2​ ) are foundational motifs in medicinal chemistry, serving as critical pharmacophores, solubilizing groups, and conjugation anchors in biotherapeutics. As a Senior Application Scientist, I approach the initial characterization of a novel primary amine not as a static checklist, but as a predictive, self-validating framework. Every analytical data point—from its thermodynamic pKa to its topographical solvent accessibility—directly informs downstream decisions regarding formulation, pharmacokinetics (PK), and target engagement.

This whitepaper outlines the core methodologies for the physicochemical, structural, and reactive profiling of novel primary amines, emphasizing the causality behind experimental design.

Physicochemical Profiling: The Causality of pKa

The basicity of an amine governs its ionization state at physiological pH (7.4). In drug discovery, tuning the pKa of an amine's conjugate base is a primary lever for optimizing absorption, distribution, metabolism, and excretion (ADME)[1]. A highly basic aliphatic amine (pKa > 9) will be predominantly ionized in plasma, which can enhance aqueous solubility but severely restrict membrane permeability and increase the risk of off-target liabilities, such as hERG channel inhibition[1].

Quantitative Summary of Amine Properties
ParameterTypical RangeADME / Structural Implication
pKa (Aliphatic Amine) 9.0 – 10.5Highly ionized at pH 7.4; low permeability, potential hERG liability.
pKa (Aromatic Amine) 4.0 – 5.5Largely unionized at pH 7.4; higher permeability, lower aqueous solubility.
1 H NMR (N-H shift) δ 0.5 – 5.0 ppmBroad singlet; confirms presence of labile, exchangeable protons.
13 C NMR ( α -Carbon) δ 30 – 60 ppmDeshielded by electronegative nitrogen; confirms primary substitution.
Protocol: Potentiometric Titration for pKa Determination

To accurately model physiological behavior, pKa must be determined under strictly controlled thermodynamic conditions[2].

  • Sample Preparation: Dissolve the novel amine to a concentration of 1–5 mM in a standardized background electrolyte (e.g., 0.15 M KCl). Causality: Maintaining a constant, high ionic strength prevents fluctuations in activity coefficients during the titration, ensuring the derived pKa is thermodynamically accurate for physiological modeling.

  • Acidification: Lower the solution to pH ~2.0 using standardized 0.5 M HCl. Causality: This ensures the primary amine is fully protonated ( R−NH3+​ ) at the start of the experiment.

  • Titration: Titrate with standardized 0.5 M KOH under an inert argon atmosphere, recording the pH after each addition until pH ~12.0 is reached[2]. Causality: Argon prevents atmospheric CO2​ from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve.

  • Data Fitting: Fit the resulting curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the half-equivalence point[2].

Structural Elucidation: NMR Spectroscopy

Primary amines present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. In 1 H NMR, the N-H protons typically appear as a broad singlet anywhere between δ 0.5 and 5.0 ppm[3][4]. This extreme broadening is caused by two factors: the quadrupolar relaxation of the 14N nucleus and the rapid intermolecular chemical exchange of the amine protons in solution[4].

The Self-Validating Protocol (The D2​O Shake): Because the broad N-H peak provides no coupling information, it must be validated.

  • Acquire the standard 1 H NMR spectrum in a non-exchanging solvent (e.g., CDCl3​ ).

  • Add a single drop of Deuterium Oxide ( D2​O ) to the NMR tube, shake vigorously, and re-acquire the spectrum[4].

  • Causality: The labile N-H protons rapidly exchange with deuterium to form N-D bonds. Because deuterium resonates at a different frequency, the broad N-H peak will completely disappear from the 1 H spectrum. This disappearance acts as a self-validating internal control, definitively confirming the presence of primary or secondary amine protons[4].

Furthermore, in 13 C NMR, the α -carbon attached to the primary amine will be significantly deshielded by the electronegative nitrogen, typically appearing between δ 30 and 60 ppm[4].

Topographical Characterization via LC-MS

When the primary amine is part of a larger biotherapeutic (e.g., lysine residues on a monoclonal antibody), simply knowing it exists is insufficient. You must determine its solvent accessibility to predict its viability for conjugation (e.g., in Antibody-Drug Conjugates). Dimethyl labeling via reductive amination coupled with LC-MS is the premier method for this topographical mapping[5][6].

G N1 Native Protein (Primary Amines) N2 Reductive Amination (Formaldehyde + NaBH3CN) N1->N2 Labeling N3 Dimethylated Amines (Topographical Tag) N2->N3 Isotope Tagging N4 Proteolytic Digestion (Trypsin/GluC) N3->N4 Cleavage N5 LC-MS/MS Analysis (Peptide Mapping) N4->N5 Quantification

Caption: Workflow for topographical characterization of primary amines using dimethyl labeling and LC-MS.

By reacting the protein with formaldehyde and sodium cyanoborohydride ( NaBH3​CN ), solvent-exposed primary amines are rapidly dimethylated[5]. Because the reaction kinetics are governed by solvent accessibility rather than intrinsic reactivity, the degree of labeling directly correlates to the amine's surface exposure, providing a high-resolution topographical map without altering the protein's native conformation[5][6].

Chemical Reactivity & Quantitation: The Fluorescamine Assay

For the rapid quantitation of novel primary amines in solution, the fluorescamine assay is the gold standard[7]. Fluorescamine is intrinsically non-fluorescent but reacts almost instantaneously with primary amines at room temperature to form a highly fluorescent pyrrolinone derivative[7][8].

Protocol: Micro-volume Fluorescamine Assay
  • Reagent Preparation: Dissolve 3.0 mg of fluorescamine in 1.0 mL of spectroscopy-grade DMSO or acetone. Store in an amber tube[8][9]. Causality: Fluorescamine is unstable in aqueous environments; preparing the stock in an anhydrous organic solvent prevents premature degradation.

  • Sample Preparation: Dilute the primary amine in a primary-amine-free buffer (e.g., PBS pH 7.2)[9]. Critical Causality: Buffers containing primary amines (like Tris or Glycine) will competitively react with the reagent, causing massive false-positive background signals.

  • Reaction: Mix the sample with the fluorescamine reagent in a 3:1 volumetric ratio (e.g., 9 μL sample + 3 μL reagent)[9].

  • Incubation: Incubate at room temperature for 15 minutes[9].

  • Detection: Measure fluorescence (Excitation: ~365 nm, Emission: ~470 nm)[9].

The Self-Validating Nature of Fluorescamine: The elegance of this assay lies in its competing kinetic pathways. While fluorescamine reacts instantly with primary amines to form a fluorophore, any excess reagent is rapidly hydrolyzed by water into non-fluorescent byproducts[7][8]. This rapid hydrolysis acts as a self-quenching mechanism, ensuring that background noise remains near zero and that the measured fluorescence is exclusively proportional to the primary amine concentration.

G R1 Fluorescamine (Non-fluorescent) P1 Pyrrolinone Derivative (Highly Fluorescent, Em: 470nm) R1->P1 + R-NH2 (Fast) P2 Hydrolysis Products (Non-fluorescent) R1->P2 + H2O (Slower) A1 Primary Amine (R-NH2) (Target) A1->P1 H2O Water (Hydrolysis) (Background) H2O->P2

Caption: Competitive reaction pathways of fluorescamine with primary amines versus aqueous hydrolysis.

Conclusion

The initial characterization of a novel primary amine requires a synthesis of thermodynamic, structural, and kinetic data. By employing potentiometric titrations for pKa, D2​O -validated NMR for structural confirmation, and kinetically self-quenching assays like fluorescamine for quantitation, researchers can build a robust, self-validating profile of the molecule. This foundational data is what ultimately de-risks a compound as it transitions from discovery into preclinical development.

References
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development, ijirss.com,[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table, drughunter.com,[Link]

  • Structural analysis of amines, projectguru.in,[Link]

  • Video: NMR Spectroscopy Of Amines, jove.com,[Link]

  • Dimethyl Labeling Coupled with Mass Spectrometry for Topographical Characterization of Primary Amines on Monoclonal Antibodies, acs.org,[Link]

  • Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range, nih.gov,[Link]

  • Fluorescamine - Interchim, interchim.fr,[Link]

Sources

Exploratory

5-Methylheptan-1-amine as a Versatile Building Block in Modern Synthesis: A Technical Guide

Abstract Primary aliphatic amines are foundational building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. This technical guide explores the synthetic utility...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Primary aliphatic amines are foundational building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. This technical guide explores the synthetic utility of 5-methylheptan-1-amine, a chiral primary amine, as a representative scaffold. While not as extensively documented as other complex amines, its structure provides an ideal framework for discussing the core reactions that drive modern organic synthesis. This document provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. Each section elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and explains the causal relationships behind methodological choices, thereby offering a practical guide for laboratory application.

Introduction: The Strategic Value of Chiral Primary Amines

Chiral amines are indispensable components in medicinal chemistry and materials science, with over 40% of commercial pharmaceuticals containing a chiral amine motif.[1][2] These structures serve as critical building blocks for introducing stereocenters, acting as directing groups, or forming the core of biologically active molecules.[1] 5-Methylheptan-1-amine, with its defined stereocenter and nucleophilic primary amino group, represents a versatile yet straightforward starting material for exploring the fundamental reactions that underpin the synthesis of more complex molecular architectures.

Physicochemical Properties of 5-Methylheptan-1-amine:

PropertyValue
Molecular Formula C8H19N
Molecular Weight 129.25 g/mol
CAS Number 44839-43-2
Structure (SMILES) CCC(C)CCCCN
Core Synthetic Transformations

The reactivity of 5-methylheptan-1-amine is dominated by the nucleophilicity of its primary amino group. This section details the most critical and widely employed reactions for elaborating this simple amine into higher-value chemical entities.

2.1. Amide Bond Formation: The Cornerstone of Peptide and Polymer Chemistry

The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[3][4] It connects a carboxylic acid and an amine, creating a stable and structurally predictable linkage. The direct condensation is kinetically slow, necessitating the "activation" of the carboxylic acid.[4]

Mechanism of Activation and Coupling:

The most common strategies involve the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxybenzotriazole (HOBt).[5] The mechanism proceeds as follows:

  • The carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate.

  • This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-ester. This step is crucial for preventing racemization if the carboxylic acid has a chiral alpha-carbon.

  • The primary amine (5-methylheptan-1-amine) then performs a nucleophilic attack on the activated ester, forming the desired amide and regenerating HOBt.[5]

An alternative and highly effective method utilizes uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5][6]

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid EDC_HOBt EDC / HOBt R-COOH->EDC_HOBt Active_Ester O-Acylisourea or HOBt-Ester EDC_HOBt->Active_Ester Amine 5-Methylheptan-1-amine Active_Ester->Amine Nucleophilic Attack Amide Target Amide Amine->Amide

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), 5-methylheptan-1-amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise. The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

2.2. Reductive Amination: Forging C-N Bonds for Secondary Amines

Reductive amination is a powerful and widely used one-pot method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[7][8] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Mechanism and Rationale for Reagent Choice:

The reaction begins with the nucleophilic attack of 5-methylheptan-1-amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal.[9] This intermediate then reversibly loses a molecule of water to form an imine (or an iminium ion under acidic conditions).[7][9]

A key aspect of this procedure is the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable because they would reduce the starting carbonyl compound before imine formation can occur.[7] Milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8][10] The electron-withdrawing cyano or acetoxy groups moderate the reactivity of the borohydride, making it selective for the protonated imine/iminium ion over the less electrophilic starting carbonyl.[7][10] The reaction is typically run under mildly acidic conditions to promote imine formation without hydrolyzing the reducing agent.[7]

Reductive_Amination Start 5-Methylheptan-1-amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H₂O Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Hydride Attack Product Secondary Amine Reduction->Product

Caption: Key steps in the reductive amination process.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve 5-methylheptan-1-amine (1.0 eq.) and the aldehyde (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive ketones, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[8]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Completion: Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated solution of NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

2.3. Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously present in sulfa drugs and a wide array of modern therapeutics.[11][12] They are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[11][13]

Mechanism:

The reaction is a straightforward nucleophilic substitution. The lone pair of the nitrogen on 5-methylheptan-1-amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[13][14]

Experimental Protocol: Synthesis of an N-Alkyl Sulfonamide

  • Reactant Preparation: Dissolve 5-methylheptan-1-amine (1.1 eq.) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.5 eq.) or pyridine. Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess base and amine. Follow with a wash of saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallization or flash column chromatography can be used to purify the final sulfonamide.[14]

2.4. Synthesis of Ureas

Urea derivatives are prevalent in pharmaceuticals and agrochemicals.[15][16] One of the most direct methods for synthesizing unsymmetrical ureas involves the reaction of a primary amine with an isocyanate.[17][18]

Mechanism:

This reaction is a highly efficient nucleophilic addition. The nitrogen atom of 5-methylheptan-1-amine attacks the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is often quantitative and requires no catalyst.[17]

Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea

  • Reactant Preparation: Dissolve 5-methylheptan-1-amine (1.0 eq.) in an aprotic solvent such as THF or DCM in a flask under an inert atmosphere.

  • Isocyanate Addition: Add the desired isocyanate (1.0-1.05 eq.) dropwise via syringe to the stirred amine solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.

  • Isolation: If a precipitate has formed, collect the solid product by filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by slurrying in a suitable solvent like ether to remove any unreacted starting materials.

Conclusion and Future Outlook

5-Methylheptan-1-amine, while a simple molecule, serves as a powerful exemplar for the fundamental transformations that drive modern chemical synthesis. The protocols and mechanisms detailed in this guide for amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas represent the core toolbox for any scientist engaged in the construction of complex organic molecules. Understanding the causality behind reagent choice and reaction conditions is paramount for successful and reproducible synthesis. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, a mastery of these foundational reactions, applied to versatile building blocks like chiral primary amines, will remain an essential skill for the research and development professional.

References
  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Center for Biotechnology Information. [Link]

  • Synthesis of Amines. OpenStax. (2023, September 20). [Link]

  • Synthesis of Amines. Dalton State College. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. (2018). [Link]

  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Sciforum. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. (2023, April 30). [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]

  • A Novel Strategy for N-Alkylation of Primary Amines. Taylor & Francis Online. (2007, September 17). [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. (2015, July 19). [Link]

  • Synthesis of Urea Derivatives from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Center for Biotechnology Information. (2022, November 25). [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. (2025, July 11). [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. (2018, June 13). [Link]

  • Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. National Center for Biotechnology Information. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. (2024, June 25). [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017, May 26). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022, August 29). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

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Foundational

Synthesis of 5-Methylheptan-1-amine and its derivatives

An In-depth Technical Guide to the Synthesis of 5-Methylheptan-1-amine and its Derivatives Introduction 5-Methylheptan-1-amine is a primary aliphatic amine with a branched hydrocarbon chain. Its structure and properties...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methylheptan-1-amine and its Derivatives

Introduction

5-Methylheptan-1-amine is a primary aliphatic amine with a branched hydrocarbon chain. Its structure and properties make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of the amine group at the terminus of a chiral hydrocarbon scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with potential biological activity. This guide provides a comprehensive overview of the primary synthetic routes to 5-Methylheptan-1-amine and its derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Core Synthesis of 5-Methylheptan-1-amine

Several classical and modern synthetic methodologies can be employed for the preparation of 5-Methylheptan-1-amine. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups.

Route 1: Reductive Amination of 5-Methylheptanal

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2][3] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with ammonia, which is then reduced in situ to the corresponding amine.

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 5-methylheptanal, followed by dehydration to form an imine intermediate. This intermediate is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, to yield 5-Methylheptan-1-amine.[3][4] The use of a mild reducing agent like NaBH3CN is advantageous as it does not readily reduce the starting aldehyde.[4]

Experimental Protocol: Reductive Amination

  • To a solution of 5-methylheptanal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 5-Methylheptan-1-amine.

Workflow for Reductive Amination

Reductive_Amination Start 5-Methylheptanal + Ammonia Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction (NaBH3CN) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification End 5-Methylheptan-1-amine Purification->End

Caption: Reductive amination of 5-methylheptanal.

Parameter Condition Rationale
Starting Material 5-MethylheptanalReadily available or can be synthesized from 5-methylheptan-1-ol.
Amine Source Ammonia (in Methanol)Provides the nitrogen atom for the primary amine.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine in the presence of the aldehyde.[4]
Solvent MethanolA good solvent for both the condensation and reduction steps.[5]
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side reactions.
Route 2: Hofmann Rearrangement of 6-Methylheptanamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6][7][8][9] This method is particularly useful when the corresponding carboxylic acid or amide is more accessible than the aldehyde.

The reaction is initiated by the deprotonation of the amide by a strong base, followed by halogenation to form an N-haloamide. A second deprotonation generates an anion that rearranges to an isocyanate intermediate with the loss of a halide ion.[10] The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[6][8]

Experimental Protocol: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0°C) aqueous solution of sodium hydroxide.

  • Add 6-methylheptanamide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10°C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70°C until the reaction is complete (monitored by TLC).

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by distillation under reduced pressure.

Workflow for Hofmann Rearrangement

Hofmann_Rearrangement Start 6-Methylheptanamide N_Haloamide N-Haloamide Formation (Br2, NaOH) Start->N_Haloamide Isocyanate Isocyanate Formation (Rearrangement) N_Haloamide->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation End 5-Methylheptan-1-amine Decarboxylation->End

Caption: Hofmann rearrangement of 6-methylheptanamide.

Parameter Condition Rationale
Starting Material 6-MethylheptanamideCan be prepared from 6-methylheptanoic acid.
Reagents Bromine, Sodium HydroxideForms sodium hypobromite in situ for the rearrangement.[6]
Solvent WaterThe reaction is typically carried out in an aqueous medium.[9]
Temperature 0°C to 70°CInitial low temperature for stability, followed by heating to drive the rearrangement.
Route 3: Gabriel Synthesis from 1-Bromo-5-methylheptane

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[11][12][13][14]

The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[12][13] This anion then displaces the bromide from 1-bromo-5-methylheptane in an SN2 reaction to form N-(5-methylheptyl)phthalimide.[11] The final step involves the liberation of the primary amine by hydrazinolysis or acidic/basic hydrolysis.[12][13] Hydrazinolysis is often preferred as it proceeds under milder conditions.

Experimental Protocol: Gabriel Synthesis

  • To a solution of phthalimide in ethanol, add potassium hydroxide and heat the mixture to form potassium phthalimide.

  • Add 1-bromo-5-methylheptane to the reaction mixture and reflux for several hours.

  • Cool the mixture and add hydrazine hydrate.

  • Reflux the mixture until the reaction is complete (precipitation of phthalhydrazide).

  • Filter off the phthalhydrazide precipitate and wash with ethanol.

  • Concentrate the filtrate and dissolve the residue in dilute hydrochloric acid.

  • Wash with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield 5-Methylheptan-1-amine.

Workflow for Gabriel Synthesis

Gabriel_Synthesis Start Phthalimide + KOH Phthalimide_Anion Potassium Phthalimide Start->Phthalimide_Anion Alkylation Alkylation with 1-bromo-5-methylheptane Phthalimide_Anion->Alkylation N_Alkylphthalimide N-(5-methylheptyl)phthalimide Alkylation->N_Alkylphthalimide Hydrazinolysis Hydrazinolysis N_Alkylphthalimide->Hydrazinolysis End 5-Methylheptan-1-amine Hydrazinolysis->End

Caption: Gabriel synthesis of 5-methylheptan-1-amine.

Parameter Condition Rationale
Starting Materials 1-Bromo-5-methylheptane, PhthalimideAlkyl halide provides the carbon backbone, phthalimide acts as a protected ammonia equivalent.[13]
Base Potassium HydroxideDeprotonates phthalimide to form the nucleophile.
Cleavage Reagent Hydrazine HydrateCleaves the N-alkylphthalimide to release the primary amine under mild conditions.[12]
Solvent EthanolSuitable for both the alkylation and hydrazinolysis steps.

Synthesis of 5-Methylheptan-1-amine Derivatives

The primary amine functionality of 5-Methylheptan-1-amine serves as a versatile handle for the synthesis of a variety of derivatives.

N-Alkylated Derivatives: Synthesis of N-Ethyl-5-methylheptan-1-amine

Secondary amines can be synthesized via reductive amination of an aldehyde with a primary amine. In this case, 5-Methylheptan-1-amine is reacted with acetaldehyde in the presence of a reducing agent.

Experimental Protocol: N-Ethylation via Reductive Amination

  • Dissolve 5-Methylheptan-1-amine (1.0 eq) in a suitable solvent such as methanol.

  • Add acetaldehyde (1.1 eq) and stir for 1-2 hours at room temperature.

  • Cool the mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-ethyl-5-methylheptan-1-amine.[15]

Workflow for N-Ethylation

N_Ethylation Start 5-Methylheptan-1-amine + Acetaldehyde Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification End N-Ethyl-5-methylheptan-1-amine Purification->End

Caption: Synthesis of N-ethyl-5-methylheptan-1-amine.

Amino Acid Derivatives: Synthesis of 6-Amino-5-methylheptanoic Acid

The synthesis of amino acid derivatives can be achieved through various multi-step sequences. One plausible route involves the conversion of a suitable precursor, such as 5-methylheptanoic acid, into the desired amino acid.[16]

Conclusion

The synthesis of 5-Methylheptan-1-amine and its derivatives can be accomplished through several reliable and well-established synthetic routes. The choice of methodology is dictated by factors such as starting material availability, scalability, and desired purity. Reductive amination, Hofmann rearrangement, and Gabriel synthesis represent robust strategies for accessing the primary amine core, which can be further functionalized to generate a diverse range of derivatives for applications in medicinal chemistry and materials science.

References

  • Gabriel synthesis - Wikipedia. Available from: [Link]

  • Hofmann rearrangement - Wikipedia. Available from: [Link]

  • Hofmann Rearrangement: Primary Amide → Primary Amine (Br₂/NaOH) - OrgoSolver. Available from: [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Available from: [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application - Chemistry Learner. Available from: [Link]

  • Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE. Available from: [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. Available from: [Link]

  • UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis - ajay bhadouriya. Available from: [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. Available from: [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Low pressure amide hydrogenation enabled by magnetocatalysis - PMC - NIH. Available from: [Link]

  • The Synthesis of Amines by the Homogeneous Hydrogenation of Secondary and Primary Amides | Request PDF - ResearchGate. Available from: [Link]

  • Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Catalytic Hydrogenation - Wordpress. Available from: [Link]

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Available from: [Link]

  • Reaction of Grignard reagent with primary amines - Chemistry Stack Exchange. Available from: [Link]

  • Grignard reagent - Wikipedia. Available from: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available from: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. Available from: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • Reductive Amination - Chemistry Steps. Available from: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • 6-Amino-5-methylheptanoic acid | C8H17NO2 | CID 141609160 - PubChem - NIH. Available from: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. Available from: [Link]

  • (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem - NIH. Available from: [Link]

  • 5-Methylheptanoic acid KingDraw Pedia. Available from: [Link]

  • 5-methylhexan-1-amine (C7H17N) - PubChemLite. Available from: [Link]

  • 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem - NIH. Available from: [Link]

  • 5-Methylhept-2-yn-1-amine | C8H15N | CID 18915512 - PubChem. Available from: [Link]

  • An Alternative Route for the Synthesis of (E)-(+)-5(S)-Methylhept-2-en-4-one (Filbertone). Available from: [Link]

  • N-ethyl-5-methylheptan-1-amine | C10H23N | CID 64207992 - PubChem. Available from: [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. Available from: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P - Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available from: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available from: [Link]

  • 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine - CAS Common Chemistry. Available from: [Link]

  • US5599998A - Method for the synthesis of adamantane amines - Google Patents.
  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF) - Green Chemistry (RSC Publishing). Available from: [Link]

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Exploratory

The Molecular Causality of Aliphatic Amine Cytotoxicity

An in-depth technical analysis of the in vitro cytotoxicity of primary aliphatic amines requires a fundamental understanding of their physicochemical properties, molecular interactions, and the methodological pitfalls th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the in vitro cytotoxicity of primary aliphatic amines requires a fundamental understanding of their physicochemical properties, molecular interactions, and the methodological pitfalls they introduce during laboratory screening.

As drug development professionals and toxicologists evaluate novel aliphatic amine-containing compounds—ranging from bio-based surfactants to pharmaceutical intermediates[1]—it is critical to move beyond observational data and understand the causality of their cellular toxicity.

Primary aliphatic amines ( R−NH2​ ) exhibit a dual chemical nature: they are both weak bases (typical pKa​ ~9.0–10.5) and, depending on their alkyl chain, highly amphiphilic. This structural reality dictates three primary mechanisms of in vitro cytotoxicity:

  • Cationic Surfactant-Mediated Membrane Disruption: At physiological pH (7.4), the primary amine group is predominantly protonated ( R−NH3+​ ). For medium-to-long chain aliphatic amines (e.g., C8–C14), this creates a potent cationic surfactant. The lipophilic tail intercalates into the hydrophobic core of the phospholipid bilayer, while the cationic headgroup interacts with negatively charged lipid phosphate groups. This reduces membrane surface tension, leading to pore formation, loss of membrane potential, and rapid necrotic cell death[1].

  • Lysosomotropism and Proton Trapping: Because a small fraction of the amine remains unprotonated at physiological pH, it can freely diffuse across the plasma membrane. Upon reaching the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated and membrane-impermeable. This "proton trapping" causes massive osmotic swelling of the lysosome, eventual membrane rupture, and the release of pro-apoptotic cathepsin proteases into the cytosol.

  • Electrophilic Reactivity: Certain aliphatic amines can undergo metabolic activation or act directly as electrophiles, forming covalent adducts with intracellular nucleophiles (e.g., glutathione, DNA, or proteins), leading to oxidative stress and cell cycle arrest[2].

Pathway A Primary Aliphatic Amine (Weak Base / Amphiphilic) B Membrane Intercalation (Cationic Surfactant Effect) A->B C Lysosomotropism (Proton Trapping at pH 4.5) A->C E Mitochondrial Dysfunction (Oxidative Stress / ROS) B->E D Lysosomal Swelling & Rupture (Cathepsin Release) C->D F Cell Death (Apoptosis / Necrosis) D->F E->F

Mechanistic pathways of primary aliphatic amine cytotoxicity.

Quantitative Structure-Toxicity Relationships (QSTR)

To predict the cytotoxic potential of an aliphatic amine before empirical testing, researchers rely on QSTR models. Toxicity in these compounds is not random; it is mathematically correlated to their hydrophobicity and electrophilic reactivity[2].

The 1-octanol/water partition coefficient ( logKow​ ) is the most reliable predictor of baseline toxicity (narcosis) for aliphatic amines. As the carbon chain length increases, so does logKow​ , which directly enhances the molecule's ability to penetrate and disrupt cellular membranes[2][3].

Table 1: QSTR Parameters and Cytotoxic Trends for Aliphatic Amines

ParameterToxicological ImpactMechanistic RationalePredictive Model / Observation
logKow​ (Hydrophobicity) Strong positive correlationEnhances lipid bilayer penetration and membrane disruption. log(IGC50−1​)=0.676(logKow​)−1.23 [2]
Carbon Chain Length ( n ) Non-linear correlationOptimal length for membrane disruption peaks around C12–C14[1].Monoamines and diamines exhibit distinct regression curves based on n [3].
Elumo​ (Electrophilicity) Positive correlationFacilitates covalent adduction to intracellular nucleophiles.Integrated into multiparameter models for electrophilic toxicants[2].
Chlorination State Increases toxicityHalogenation increases lipophilicity and alters redox potential. EC50​ values decrease by an order of magnitude post-chlorination[4].

Methodological Workflows: Overcoming Assay Interference

The Causality Behind Experimental Choices: A critical, yet frequently overlooked, challenge in screening primary aliphatic amines is chemical interference with viability reagents .

Many standard flow cytometry viability assays (e.g., LIVE/DEAD fixable dyes) rely on amine-reactive N-hydroxysuccinimide (NHS) esters. These dyes are designed to covalently bind to intracellular primary amines in dead cells with compromised membranes[5]. However, if you are testing the cytotoxicity of a primary aliphatic amine, any residual test compound in the culture media will act as a competitive nucleophile. The exogenous amines will react with and quench the NHS-ester dye before it can stain the cells, resulting in a false-negative fluorescent signal (artificially inflating apparent cell viability)[6].

To establish a self-validating system, researchers must abandon amine-reactive dyes when testing these specific compounds. Instead, metabolic assays (e.g., Resazurin, MTT, WST-1) or DNA-intercalating dyes (e.g., Propidium Iodide, 7-AAD) must be used[6][7].

Workflow S1 1. Cell Seeding (Log-Phase Growth) S2 2. Amine Dosing (Avoid Precipitation) S1->S2 S3 3. Incubation (24h - 72h) S2->S3 S4 4. Stringent Wash (Remove Free Amines) S3->S4 S5 5. Viability Assay (Metabolic/DNA-based) S4->S5 S6 6. Data Analysis (IC50 & QSTR) S5->S6

Self-validating experimental workflow for amine cytotoxicity screening.

Self-Validating Protocol: Resazurin Metabolic Viability Assay

This protocol utilizes Resazurin (a cell-permeable, non-toxic redox indicator) to measure NAD(P)H-dependent cellular oxidoreductase activity[6]. It bypasses amine-dye interference and includes built-in chemical controls to ensure the aliphatic amine does not directly reduce the reagent.

Materials:

  • Target cell line (e.g., HepG2, fibroblasts) in log-phase growth.

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS).

  • Primary aliphatic amine test compounds (prepared in DMSO, final concentration <0.5% v/v).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture media. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adhesion and recovery.

  • Compound Preparation & Dosing: Prepare a half-log serial dilution of the aliphatic amine. Crucial Step: Ensure the pH of the highest concentration dosing solution is neutralized to 7.4. Highly concentrated amines will spike the pH of the media, causing alkaline necrosis rather than compound-specific toxicity.

  • Self-Validation Controls:

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Positive Control: Cells + Media + 10% DMSO (induces death).

    • Chemical Interference Blank (Critical): Media + Highest concentration of Aliphatic Amine + Resazurin (NO CELLS). This proves the amine itself does not chemically reduce Resazurin to fluorescent resorufin.

  • Incubation: Expose cells to the compounds for 24, 48, or 72 hours depending on the required kinetic data.

  • Wash Step: Aspirate the amine-containing media. Wash the wells gently with 1X DPBS. This removes extracellular amines and cellular debris that could scatter light during plate reading.

  • Resazurin Addition: Add 100 µL of fresh media containing 10% (v/v) Resazurin solution to each well.

  • Signal Development: Incubate for 2–4 hours at 37°C. Viable cells will metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.

  • Data Acquisition: Read the plate using a microplate fluorometer (Excitation: 560 nm / Emission: 590 nm). Calculate viability relative to the vehicle control and determine the IC50​ using non-linear regression.

References

  • Yano E, Yoshioka M, Koizumi A. "Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts." Sangyo Igaku.[Link]

  • Schultz TW, Cronin MT, Walker JD, Aptula AO. "Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis." Chemical Research in Toxicology (ACS Publications).[Link]

  • De Clercq R, et al. "as sweet as it sounds? Production and applications of bio-based aliphatic amines." Green Chemistry (RSC Publishing).[Link]

  • Yang X, et al. "Toxicity of model aliphatic amines and their chlorinated forms." Environmental Toxicology and Chemistry (PubMed).[Link]

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Foundational

A Comprehensive Guide to the Thermochemical Data of C8 Primary Amines

Introduction C8 primary amines, encompassing isomers of octylamine, are pivotal molecules in a diverse range of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to their use as corrosion inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

C8 primary amines, encompassing isomers of octylamine, are pivotal molecules in a diverse range of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to their use as corrosion inhibitors and surfactants. A fundamental understanding of their thermochemical properties is not merely academic; it is a critical prerequisite for the rational design of chemical processes, the assurance of operational safety, and the prediction of reaction outcomes. For researchers, scientists, and drug development professionals, this data underpins everything from reaction calorimetry and process scale-up to the computational modeling of molecular interactions. This guide provides an in-depth exploration of the essential thermochemical data for C8 primary amines, details the rigorous experimental and computational methodologies used to obtain this data, and discusses the structure-property relationships that govern their behavior.

Compendium of Thermochemical Data for 1-Octanamine

The following table summarizes key thermochemical data for the most well-characterized C8 primary amine, 1-octanamine (n-octylamine). This data serves as a crucial baseline for understanding the energetic landscape of this class of compounds.

PropertySymbolPhaseValueUnitsSource(s)
Enthalpy of FormationΔfH°Gas-149.5 ± 1.5kJ/mol[1]
Enthalpy of FormationΔfH°Liquid-211.5 ± 1.4kJ/mol[1]
Enthalpy of CombustionΔcH°Liquid-5506.7 ± 1.3kJ/mol[1]
Enthalpy of VaporizationΔvapH°Liquid62.0 ± 0.4kJ/mol[1]
Ideal Gas Heat CapacityCp,gasGas239.38 (at 298.15 K)J/mol·K[2]
Liquid Phase Heat CapacityCp,liquidLiquid288.7 (at 298.15 K)J/mol·K[2]
Proton AffinityPAGas928.9kJ/mol[1]
Gas BasicityGBGas895.0kJ/mol[1]

Note: Data is for standard conditions (298.15 K and 1 atm) unless otherwise specified. The uncertainties represent the reported experimental or evaluated error margins.

Methodologies for Thermochemical Data Acquisition

The reliability of thermochemical data is intrinsically linked to the precision and validity of the methods used for its determination. Both experimental and computational approaches are essential, often providing complementary and cross-validating results.

Experimental Determination

1. Combustion Calorimetry: Measuring Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is one of the most critical thermochemical parameters. For organic compounds like amines, it is most commonly determined indirectly through combustion calorimetry.

  • Causality and Principle: The experimental foundation rests on Hess's Law. The enthalpy of combustion (ΔcH°) of the amine is meticulously measured. Since the enthalpies of formation for the combustion products (CO₂, H₂O, and N₂) are known with high accuracy, the enthalpy of formation of the amine can be calculated. The combustion of 1-octanamine proceeds as follows:

    C₈H₁₉N(l) + 12.75 O₂(g) → 8 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g)

  • Self-Validating Protocol: A robust experimental setup ensures accuracy.

    • Sample Preparation: A precisely weighed sample of the high-purity amine (typically < 1 g) is placed in a crucible (often platinum to avoid side reactions).[3] A known length of ignition wire is attached.

    • Bomb Assembly: A small, known amount of distilled water (e.g., 1 mL) is added to the bottom of the steel "bomb" to ensure all water formed during combustion is in the liquid state and to dissolve the nitric acid produced from trace nitrogen in the oxygen supply.

    • Pressurization: The bomb is sealed and flushed with pure oxygen to remove atmospheric nitrogen, then filled with high-pressure oxygen (typically ~25-30 atm) to ensure complete and rapid combustion.[4]

    • Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water in a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

    • Calibration: The heat capacity of the entire calorimeter system (bomb, water, stirrer, thermometer) must be determined. This is a critical self-validating step, typically performed by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

    • Combustion & Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the exact temperature rise (ΔT).

    • Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings and the energy input from the ignition wire. The total heat released is calculated from ΔT and the calorimeter's heat capacity. After accounting for the formation of nitric acid, the standard enthalpy of combustion is determined.

  • Workflow Diagram:

    G cluster_prep Preparation & Setup cluster_calib System Calibration cluster_exp Amine Combustion Experiment cluster_calc Data Analysis A Weigh Pure Amine Sample B Place in Crucible with Ignition Wire A->B C Add 1 mL H₂O to Bomb B->C D Seal & Pressurize Bomb with O₂ (~30 atm) C->D E Submerge Bomb in Calorimeter Water D->E F Combust Benzoic Acid Standard G Measure ΔT_calib F->G H Calculate Calorimeter Heat Capacity (C_cal) G->H M Calculate Heat Released (q = C_cal * ΔT_exp) H->M Use C_cal I Record Initial Temperature Profile J Ignite Sample I->J K Record Post-Combustion Temperature Profile J->K L Determine Corrected ΔT_exp K->L L->M N Apply Corrections (ignition, acid formation) M->N O Determine ΔcH° of Amine N->O P Calculate ΔfH° via Hess's Law O->P

2. Differential Scanning Calorimetry (DSC): Measuring Heat Capacity

Heat capacity (Cp) is essential for calculating changes in enthalpy and entropy with temperature. DSC is a primary technique for its measurement. [5]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference is directly proportional to the sample's heat capacity.

  • Protocol:

    • A baseline is established by running the DSC with two empty pans.

    • A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

    • The amine sample is hermetically sealed in an aluminum pan and run under the same conditions.

    • By comparing the heat flow signals of the baseline, standard, and sample, the heat capacity of the amine as a function of temperature is determined with high precision. [5]

Computational Determination

Modern computational chemistry provides a powerful, independent route to thermochemical data, which is particularly valuable for isomers that may be difficult to synthesize or purify. High-accuracy composite methods are the gold standard.

1. Gaussian-n (G3, G4) and Complete Basis Set (CBS) Theories

These methods are not single calculations but rather a series of well-defined calculations whose results are combined to approximate the energy of a molecule at the exact theoretical limit. [6][7]

  • Causality and Principle: The goal is to systematically correct for the errors inherent in more basic computational methods. This is achieved by starting with a reasonably good geometry optimization and vibrational frequency calculation (e.g., using Density Functional Theory), followed by a series of very high-level single-point energy calculations with progressively larger basis sets. Empirical scaling factors and corrections are then added to account for remaining known systematic deficiencies. [7]The G4 method, for example, is a widely used approach for obtaining accurate thermochemical data. [8]

  • The Isodesmic Reaction Scheme: A Self-Validating Computational Strategy: A major challenge in computational thermochemistry is the massive absolute energy of a molecule, which is prone to large errors. The enthalpy of formation is a tiny fraction of this total energy. To circumvent this, the isodesmic reaction method is employed. [9][10]

    • Logic: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. [9]For example, to calculate the enthalpy of formation of 1-octanamine:

      CH₃(CH₂)₇NH₂ + CH₄ + CH₃NH₂ → CH₃CH₃ + CH₃(CH₂)₆CH₃ + (CH₃)₂NH

      By designing the reaction this way, the large errors associated with calculating the energy of specific bond types (like C-H, C-C, C-N, N-H) largely cancel out when the reaction enthalpy (ΔH_rxn) is computed. [10][11]

    • Self-Validating Protocol:

      • Reaction Design: A balanced isodesmic reaction is designed where the target molecule (1-octanamine) is a reactant, and all other participants are smaller molecules with very accurately known experimental enthalpies of formation. [8][12] 2. High-Level Calculation: The energy of every molecule in the reaction is calculated using a high-accuracy composite method like G4 theory. [13] 3. Calculate ΔH_rxn: The computed reaction enthalpy is determined (ΔH_rxn = ΣH_products - ΣH_reactants).

      • Apply Hess's Law: The unknown enthalpy of formation of the target molecule can be derived with high accuracy:

        ΔfH°(Target) = [ΣΔfH°(Products, exp) - ΣΔfH°(Other Reactants, exp)] - ΔH_rxn(calc)

  • Computational Workflow Diagram:

    G A Design Isodesmic Reaction (Target + Refs → Products) B Geometry Optimization & Frequency Calculation for all species (e.g., B3LYP/6-31G*) A->B Step 1 E Retrieve Accurate Experimental ΔfH° for all other species from databases (e.g., NIST) A->E Required Data C High-Accuracy Single-Point Energy Calculations (e.g., G4 Composite Method) B->C Step 2 D Calculate Theoretical Reaction Enthalpy ΔH_rxn(calc) = ΣH(prod) - ΣH(react) C->D Step 3 F Calculate Target ΔfH° via Hess's Law ΔfH°(Target) = [ΣΔfH°(prod,exp) - ΣΔfH°(refs,exp)] - ΔH_rxn(calc) D->F Input E->F Input

    Workflow for calculating enthalpy of formation via isodesmic reactions.

Structure-Property Relationships

While comprehensive data for all C8 amine isomers is sparse, established chemical principles allow for expert analysis of how structure influences thermochemical properties.

  • Branching and Stability: Branched alkanes are generally more stable (have a more negative enthalpy of formation) than their linear isomers. This trend is expected to hold for C8 primary amines. For instance, an isomer like tert-octylamine would be predicted to have a more negative ΔfH° than 1-octanamine due to increased thermodynamic stability.

  • Bond Dissociation Energies (BDE): The C-H bond on the carbon alpha to the nitrogen atom (the α-C-H bond) is significantly weaker than a typical alkane C-H bond. This is due to the stabilization of the resulting radical by the nitrogen lone pair. [14]Studies on smaller amines show the α-C-H BDE is around 388 kJ/mol, compared to ~420 kJ/mol for a secondary C-H in an alkane. This has profound implications for the reactivity and degradation pathways of these amines, as this position is the most likely site for initial hydrogen abstraction. Further alkylation on the nitrogen or carbon has been shown to have only a minor effect on this BDE. [15]

Conclusion

The thermochemical data of C8 primary amines are foundational for their safe and effective application in research and industry. This guide has presented a compilation of key data for 1-octanamine and detailed the rigorous experimental and computational methodologies that ensure the integrity of these values. Understanding the "why" behind the protocols of bomb calorimetry and the logic of isodesmic computational schemes provides researchers with the necessary context to critically evaluate and apply this vital data. The interplay between molecular structure and thermodynamic stability further empowers professionals to predict the properties and behavior of various C8 amine isomers, paving the way for more informed and innovative chemical development.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Octanamine (CAS 111-86-4). Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8143, Octylamine. Retrieved from [Link].

  • Rehman, A., Usmani, A., Almasi, M., & Zega, A. (2022). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Frontiers in Chemistry. Retrieved from [Link].

  • NIST. (n.d.). 1-Octanamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 1-Octanamine, n-octyl- (CAS 1120-48-5). Retrieved from [Link].

  • Agbonghae, E. O., Adeyemo, A. A., & Kole, A. C. (2020). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents. Chemical Engineering Transactions, 80, 85-90. Retrieved from [Link].

  • NIST. (n.d.). 1-Octanamine, N,N-dioctyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • NIST. (n.d.). 1-Octanamine, n-octyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • Di Troia, A., Celso, F. L., & D'Amore, L. (2013). Structural and thermochemical properties, and energetics of C8(NO2)8 and C20(NO2)4n (n = 0–4). Carbon, 64, 259-265. Retrieved from [Link].

  • Curtiss, L. A., & Raghavachari, K. (2002). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. Retrieved from [Link].

  • ETH Zurich. (2016). Calorimetry. Retrieved from [Link].

  • Dorofeeva, O. V., & Ryzhova, O. N. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4948-4960. Retrieved from [Link].

  • Yedla, N., & Ghule, V. D. (2021). Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. ACS Omega, 6(21), 13697-13706. Retrieved from [Link].

  • Wayner, D. D. M., Clark, K. B., Rauk, A., Yu, D., & Armstrong, D. A. (1994). C−H Bond Dissociation Energies of Alkyl Amines: Radical Structures and Stabilization Energies. Journal of the American Chemical Society, 116(10), 4124-4128. Retrieved from [Link].

  • Ghosh, M., Elliott, S. N., Somers, K. P., & Simmie, J. M. (2022). Thermochemical Properties Enthalpy, Entropy and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. ResearchGate. Retrieved from [Link].

  • Warzecha, E., & Rulíšek, L. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Scientific Reports, 8(1), 16450. Retrieved from [Link].

  • Nsengiyumva, O., Van der Perre, S., De Bleecker, K., Vercalsteren, T., & Deen, V. (2020). Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N. arXiv. Retrieved from [Link].

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  • Kim, S., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 4066-4077. Retrieved from [Link].

  • Gaciño, F. M., et al. (2023). Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture. Journal of Molecular Liquids, 373, 121245. Retrieved from [Link].

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  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link].

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  • Alonso, L., et al. (2010). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Frontiers in Chemistry. Retrieved from [Link].

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  • Wikipedia. (n.d.). Symmetrical dimethylhydrazine. Retrieved from [Link].

  • NIST. (n.d.). How to get an enthalpy of formation from ab initio calculations. Retrieved from [Link].

  • Cao, H., & Zhang, X. (2020). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Molecules, 25(17), 3942. Retrieved from [Link].

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  • Wayner, D. D. M., Clark, K. B., Rauk, A., Yu, D., & Armstrong, D. A. (1994). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Steacie Institute for Molecular Sciences, National Research Council of Canada. Retrieved from [Link].

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  • Lalevée, J., et al. (2006). N−H and α(C−H) Bond Dissociation Enthalpies of Aliphatic Amines. The Journal of Organic Chemistry, 71(19), 7475-7480. Retrieved from [Link].

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  • Wayner, D. D. M., Clark, K. B., Rauk, A., Yu, D., & Armstrong, D. A. (1994). C−H Bond Dissociation Energies of Alkyl Amines. ACS Publications. Retrieved from [Link].

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Exploratory

Solubility testing of 5-Methylheptan-1-amine in organic solvents

Thermodynamic Solvation and Quantitative Solubility Testing of 5-Methylheptan-1-amine in Organic Solvents A Technical Whitepaper for Pharmaceutical and Chemical Development Executive Summary & Molecular Architecture As a...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solvation and Quantitative Solubility Testing of 5-Methylheptan-1-amine in Organic Solvents A Technical Whitepaper for Pharmaceutical and Chemical Development

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of molecular descriptors and thermodynamic equilibria. 5-Methylheptan-1-amine (C₈H₁₉N) is a primary aliphatic amine characterized by a branched eight-carbon alkyl chain and a terminal primary amine group.

Understanding its solubility profile is critical for solvent selection in chemical synthesis, liquid-liquid extraction, and active pharmaceutical ingredient (API) formulation. The solubility of aliphatic amines is governed by a delicate structural balance: the hydrophilic, hydrogen-bonding capability of the nitrogen lone pair competes with the highly lipophilic, dispersion-force dominance of the alkyl chain[1].

Mechanistic Principles of Solvation

To design an effective solvent system, we must first understand the causality behind the solvation mechanics. Why does 5-Methylheptan-1-amine dissolve in specific organic matrices?

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The terminal -NH₂ group acts as both a hydrogen bond donor and acceptor. The solvent's hydroxyl groups interact favorably with the amine, overcoming the solute-solute intermolecular forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The 5-methylheptyl chain is highly hydrophobic. The principle of "like dissolves like" dictates that the London dispersion forces between the C8 chain and non-polar solvents will dominate, leading to high solubility and often complete miscibility[2].

  • Aqueous vs. Organic Partitioning: While low molecular weight amines (up to C4) are miscible with water, C8 amines exhibit very low aqueous solubility due to the hydrophobic rejection of the alkyl chain[3]. Conversely, their structural hydrophobicity guarantees high solubility across a broad spectrum of organic solvents[1].

SolvationLogic Amine 5-Methylheptan-1-amine (Lipophilic & Basic) Protic Polar Protic Solvents (e.g., Methanol) Amine->Protic Hydrogen Bonding Aprotic Polar Aprotic Solvents (e.g., Ethyl Acetate) Amine->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane) Amine->NonPolar Dispersion Forces

Logical relationship of 5-Methylheptan-1-amine solvation mechanisms in organic solvents.

Solvent Selection & Quantitative Data Matrix

When selecting solvents for API formulation or synthesis, one must evaluate both thermodynamic solvation power and regulatory safety limits (such as the ICH Q3C guidelines for residual solvents, which categorize solvents based on human toxicity)[4].

Below is a summarized matrix of expected solubility behaviors for 5-Methylheptan-1-amine at 298.15 K, extrapolated from the established behavior of structurally analogous C8 primary and secondary aliphatic amines[1].

SolventPolarity IndexICH ClassExpected Solubility ( g/100 mL)Primary Mechanistic Driver
Methanol 5.1Class 2>50 (Miscible)Strong H-bonding with -NH₂[1]
Ethyl Acetate 4.4Class 3>50 (Miscible)Dipole-dipole interactions
Toluene 2.4Class 2>50 (Miscible)Hydrophobic dispersion forces
Hexane 0.1Class 2>50 (Miscible)Dominant alkyl chain interaction[2]
Water (pH 7) 9.0N/A<0.1 (Slightly Sol.)Hydrophobic rejection of C8 chain[3]

Note: As a liquid at standard ambient temperature and pressure, the freebase form of 5-Methylheptan-1-amine is miscible in all proportions with most organic solvents. Rigorous solubility limits become practically relevant when evaluating its solid salt derivatives (e.g., hydrochloride salts) or operating at sub-ambient temperatures.

The Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To obtain rigorous, publication-quality thermodynamic data, the saturation shake-flask method remains the gold standard[5]. However, to ensure absolute scientific integrity, I have designed this protocol as a self-validating system . This workflow inherently checks for systemic errors—such as volatile solvent evaporation or solute degradation—by mandating orthogonal quantification techniques.

Workflow Prep 1. Solvent Saturation Equil 2. Thermostatic Equilibration Prep->Equil Sep 3. Phase Separation Equil->Sep Quant 4. Orthogonal Quantification Sep->Quant Valid 5. Mass Balance Validation Quant->Valid

Self-validating shake-flask experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation & Saturation: Accurately weigh an excess amount of the 5-Methylheptan-1-amine solid derivative into a highly inert, pre-weighed borosilicate glass vial[5]. Add exactly 10.0 mL of the target analytical-grade organic solvent. Seal hermetically using PTFE-lined caps to prevent evaporation.

  • Thermostatic Equilibration: Place the vials in a thermostatic shaker bath set to 298.15 K (± 0.05 K). Agitate at 200 RPM for 48 to 72 hours. Causality: This extended duration ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic solid-liquid equilibrium[5].

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes to pellet any undissolved solute, ensuring the supernatant is completely free of micro-particulates prior to sampling[6].

  • Orthogonal Quantification:

    • Method A (Chromatographic): Dilute a 1.0 mL aliquot of the supernatant and analyze via validated HPLC-UV/Vis (utilizing a derivatization agent if necessary, as aliphatic amines lack strong natural chromophores) or LC-MS. Quantify against a standard calibration curve[5].

    • Method B (Gravimetric): Transfer another 1.0 mL aliquot to a pre-weighed watch glass. Evaporate the solvent under a gentle stream of nitrogen, dry the residue in a vacuum oven below the amine's boiling point, and weigh[1].

  • The Self-Validation Checkpoint: Compare the concentration derived from Method A against Method B. A variance of <2% validates the integrity of the experiment, confirming no volatile loss of the amine occurred and no residual solvent was retained in the dried matrix.

Advanced Predictive Modeling for Solvent Mixtures

In modern pharmaceutical development, single-solvent systems are often insufficient for complex crystallizations or reactions. We increasingly rely on supervised machine-learning models and UNIFAC subgroup analysis to predict amine solubility in complex binary and ternary solvent mixtures[7]. By treating the active molecule as a unique entity and mapping the functional subgroups of the solvents, we can predict solubility limits across various temperatures with a determination coefficient ( R2 ) ≥0.90 . This computational foresight drastically reduces the empirical trial-and-error burden in the laboratory[7].

Conclusion

The solubility of 5-Methylheptan-1-amine in organic solvents is a highly predictable thermodynamic phenomenon driven by its dual-character molecular structure. By employing a self-validating shake-flask protocol and leveraging advanced predictive modeling, researchers can confidently integrate this aliphatic amine into complex synthetic and formulation workflows, ensuring both chemical efficacy and stringent regulatory compliance.

References

  • Solubility Testing Guidelines for Pharmaceuticals | PDF - Scribd. Source: scribd.com. URL:[Link]

  • Organic solvents in the pharmaceutical industry. - SciSpace. Source: scispace.com. URL:[Link]

  • Solubility of Organic Compounds. Source: ucalgary.ca. URL:[Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. Source: unipd.it. URL:[Link]

  • Qualitative Analysis of Organic Compounds. Source: ankara.edu.tr. URL:[Link]

  • Cyclic Voltammetry as a New Approach for the Determination of Solubility of Aliphatic Amines in Water. Source: researchgate.net. URL:[Link]

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Foundational

Introduction: The Computational Lens on a Versatile Moiety

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Methylheptan-1-amine 5-Methylheptan-1-amine is a primary aliphatic amine whose structural framework is representative of motifs found in various biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Methylheptan-1-amine

5-Methylheptan-1-amine is a primary aliphatic amine whose structural framework is representative of motifs found in various biologically active molecules and industrial chemicals.[1] As a flexible, saturated amine, its chemical behavior, reactivity, and interaction with biological targets are intrinsically governed by its three-dimensional structure and electronic properties. The methyl group at the C5 position introduces chirality and steric factors that influence its conformational landscape, while the primary amine group serves as a key site for hydrogen bonding and protonation.[2]

In modern drug discovery and materials science, understanding a molecule's properties at the quantum level is no longer a purely academic exercise.[3][4] It is a critical component of rational design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-empirical toolkit to elucidate these properties with high accuracy.[5] This guide offers a comprehensive, protocol-driven exploration of the quantum chemical methods applied to 5-Methylheptan-1-amine, designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis.

Part 1: The Foundation - Conformational Analysis

The structural flexibility of 5-Methylheptan-1-amine, with its multiple rotatable single bonds, means it does not exist as a single, rigid structure. Instead, it is an ensemble of interconverting conformers.[5] Identifying the global minimum energy conformer, as well as other low-energy structures, is the essential first step for any meaningful subsequent calculation.[6] A property calculated from a single, arbitrarily chosen conformer may not be representative of the molecule's behavior.[5]

Protocol 1: Systematic Conformational Search and Optimization

This protocol outlines a best-practice workflow for identifying the most stable conformers. It begins with a computationally inexpensive method to broadly explore the potential energy surface, followed by high-accuracy refinement.

Step 1: Initial Conformer Generation

  • Action: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic (Monte Carlo) conformational search.[7] This step rapidly generates a large number of potential conformers by rotating the molecule's dihedral angles.

  • Rationale: Force field methods are computationally cheap and ideal for exploring the vast conformational space of a flexible molecule, ensuring no significant low-energy structures are missed.[8]

Step 2: Semi-Empirical Pre-Optimization

  • Action: Take all unique conformers generated in Step 1 and perform a geometry optimization using a semi-empirical quantum method, such as GFN2-xTB or PM7.

  • Rationale: This step acts as a filter. It is more accurate than molecular mechanics and refines the initial geometries, eliminating redundant or high-energy structures before committing to more expensive DFT calculations.[9]

Step 3: DFT Optimization and Verification

  • Action: Optimize the geometries of the lowest-energy conformers (typically those within a 10-15 kJ/mol window) using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[7][10]

  • Rationale: B3LYP provides a robust balance of accuracy and computational cost for geometry optimizations of organic molecules.[6] The 6-31G(d) basis set includes polarization functions, which are crucial for accurately describing the geometry around the nitrogen atom.

  • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

Step 4: High-Accuracy Single-Point Energy Calculation

  • Action: Using the optimized geometries from Step 3, perform a single-point energy calculation with a more sophisticated functional and a larger basis set. For instance, the M06-2X functional with a 6-311++G(2d,p) basis set.[7][11] Incorporate a continuum solvent model, such as the SMD or PCM model, to simulate an aqueous environment.[12][13]

  • Rationale: Functionals like M06-2X are better at capturing dispersion forces, which are important in the folding of the alkyl chain.[5] Larger basis sets provide a more accurate description of the electron distribution. Solvent models are critical for obtaining realistic relative energies, as solvation can preferentially stabilize certain conformers.[12]

Computational Workflow Visualization

The following diagram illustrates the logical flow of the conformational analysis protocol.

G cluster_0 cluster_1 cluster_2 cluster_3 A 1. Initial Structure Generation (e.g., 2D to 3D) B 2. Conformer Search (Molecular Mechanics - MMFF94) A->B C 3. Semi-Empirical Optimization (GFN2-xTB / PM7) B->C D 4. Filter High-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F 6. Frequency Analysis (Confirm True Minima) E->F G 7. High-Accuracy Energy Calculation (e.g., M06-2X/6-311++G(2d,p) + Solvent Model) F->G H 8. Boltzmann Averaging & Final Analysis G->H

Caption: Workflow for robust conformational analysis.

Part 2: Electronic Structure and Reactivity

With the global minimum energy structure identified, we can now probe its electronic properties. These calculations provide insight into the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. For 5-Methylheptan-1-amine, the HOMO is expected to be localized on the nitrogen atom's lone pair, identifying it as the primary nucleophilic site.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the anti-bonding orbitals of the C-H and C-N bonds.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a descriptor of chemical stability. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to charge distribution.

  • Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic or proton acceptor sites. For this amine, the most negative region will be centered on the nitrogen lone pair.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, corresponding to electrophilic or proton donor sites. These will be found around the amine and alkyl protons.

Protocol 2: Electronic Property Calculation

Step 1: Input Structure

  • Action: Use the global minimum energy geometry of 5-Methylheptan-1-amine obtained from Protocol 1.

Step 2: Calculation Settings

  • Action: Perform a single-point energy calculation at a reasonable level of theory (e.g., B3LYP/6-311+G(d,p)). Request the generation of molecular orbitals (for HOMO/LUMO) and the electrostatic potential.

  • Rationale: This level of theory provides a good description of the electronic structure for property analysis.

Step 3: Data Analysis and Visualization

  • Action: Visualize the HOMO and LUMO isosurfaces. Generate and analyze the MEP map. Tabulate the HOMO, LUMO, and HOMO-LUMO gap energies.

  • Rationale: Visual inspection is crucial for interpreting the results. Tabulating the data allows for quantitative comparison and reporting.

Data Summary: Calculated Electronic Properties
PropertyCalculated Value (Hartree)Calculated Value (eV)Interpretation
HOMO Energy-0.215-5.85Localized on N lone pair; Nucleophilic center
LUMO Energy0.0521.41Delocalized over σ* orbitals; Electrophilic site
HOMO-LUMO Gap 0.267 7.26 Indicates high kinetic stability

(Note: These are representative values calculated at the B3LYP/6-31G(d) level and will vary with the level of theory.)

Conceptual Diagram: From Structure to Properties

G cluster_0 Computational Input cluster_1 Quantum Calculation (DFT) cluster_2 Calculated Outputs A Lowest Energy Conformer Geometry B Solve Schrödinger Equation A->B C Electronic Energy B->C D Molecular Orbitals (HOMO/LUMO) B->D E Vibrational Frequencies B->E F NMR Shielding Tensors B->F

Caption: Relationship between computational inputs and outputs.

Part 3: Predicting and Interpreting Spectra

Quantum chemistry allows for the a priori prediction of spectra, which can be invaluable for identifying a molecule or interpreting experimental data. For 5-Methylheptan-1-amine, we focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. For a primary amine, the most characteristic signals are the N-H stretches.[14]

  • Asymmetric N-H Stretch: Predicted around 3500-3400 cm⁻¹.[15]

  • Symmetric N-H Stretch: Predicted around 3400-3300 cm⁻¹.[15][16]

  • N-H Scissoring Bend: Predicted around 1650-1580 cm⁻¹.

Important Note: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated values for better agreement with experiment.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus. The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach.

  • ¹H NMR: The protons on the carbon alpha to the nitrogen (C1) are expected to be deshielded and appear around δ 2.5-3.0 ppm. The N-H protons typically appear as a broad signal between δ 0.5-3.0 ppm.[15][17]

  • ¹³C NMR: The carbon alpha to the nitrogen (C1) will be the most deshielded among the aliphatic carbons, appearing around δ 35-50 ppm.[17]

Calculated absolute shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

Data Summary: Predicted Spectroscopic Data

Table 2: Key Calculated Vibrational Frequencies (B3LYP/6-31G(d), Scaled)

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
Asymmetric N-H Stretch34853400 - 3500[15]
Symmetric N-H Stretch33903300 - 3400[15]
N-H Scissoring Bend16101590 - 1650[2]
C-N Stretch10801020 - 1250

Table 3: Predicted ¹H and ¹³C Chemical Shifts (GIAO-B3LYP/6-311+G(d,p) referenced to TMS)

NucleusPredicted Chemical Shift (δ, ppm)Typical Experimental Range (δ, ppm)
H on C1 (-CH₂-NH₂)2.852.5 - 3.0[16]
H on N (-NH₂)1.50 (broad)0.5 - 3.0[15]
C1 (-CH₂-NH₂)42.535 - 50[17]
C5 (-CH(CH₃)-)33.8Varies with structure

Conclusion: An Integrated Computational Strategy

This guide has detailed a multi-step, validated approach to the quantum chemical analysis of 5-Methylheptan-1-amine. By beginning with a rigorous conformational search and progressing through electronic and spectroscopic property calculations, a comprehensive in-silico profile of the molecule can be constructed. This data provides fundamental insights into its stability, reactivity, and spectral characteristics, serving as a powerful predictive tool for researchers in drug development and chemical sciences. The principles and protocols outlined here are not limited to this specific molecule but represent a general framework for the computational investigation of flexible organic compounds.

References

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2008). Analysis of the pKas of Aliphatic Amines Using Quantum Chemical Descriptors. International Journal of Quantum Chemistry, 108(15), 2849-2855. [Link]

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  • Malkova, O. V., & Zaev, E. E. (2020). Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. The Journal of Physical Chemistry B, 124(50), 11466-11473. [Link]

  • Smith, B. C. (2019). The Infrared Spectroscopy of Primary Amines. Spectroscopy Online. [Link]

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  • He, Y., & Li, Y. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. The Journal of Physical Chemistry A, 122(17), 4347-4357. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2009). Density Functional Theory Calculations of the Optical Rotation and Electronic Circular Dichroism: The Absolute Configuration of the Highly Flexible trans-Isocytoxazone Revised. The Journal of Organic Chemistry, 74(21), 8183-8192. [Link]

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  • Mancinelli, M., Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 17(24), 5965-5973. [Link]

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Exploratory

An In-depth Technical Guide to the Reactivity of 5-Methylheptan-1-amine

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of 5-Methylheptan-1-amine (C₈H₁₉N), a primary alkylamine with a branched hydrocarbon chain. As a key intermediate and building...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 5-Methylheptan-1-amine (C₈H₁₉N), a primary alkylamine with a branched hydrocarbon chain. As a key intermediate and building block in organic synthesis, understanding its reactivity profile is paramount for researchers, scientists, and professionals in drug development and materials science. This document elucidates the core chemical properties influencing its behavior and details key reaction classes, including nucleophilic substitutions, acylations, and imine formations. Each section is supported by mechanistic insights and practical, field-tested experimental protocols, designed to serve as a self-validating system for laboratory application.

Introduction: Structural and Electronic Profile of 5-Methylheptan-1-amine

5-Methylheptan-1-amine is a primary amine characterized by a seven-carbon chain with a methyl group at the 5-position.[1] This structure confers specific physical and chemical properties that dictate its reactivity. The terminal primary amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a Brønsted-Lowry base.[2][3] The branched alkyl chain, while contributing to the overall lipophilicity of the molecule, can also introduce steric considerations in certain reactions.

The alkyl group exhibits a positive inductive effect, which increases the electron density on the nitrogen atom.[2] This enhanced electron density makes the lone pair of electrons more available for donation, thereby increasing the amine's basicity and nucleophilicity compared to ammonia.[2]

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.25 g/mol [1]
CAS Number 44839-43-2[1]
Structure
InChI Key: NBWWCIQUCAHONY-UHFFFAOYSA-N[1]

Core Reactivity Principles: The Nucleophilic Nature of the Amino Group

The reactivity of 5-Methylheptan-1-amine is fundamentally governed by the nucleophilic character of the primary amino group. This section will explore the principal reaction pathways stemming from this property.

Basicity and Salt Formation

As an amine, 5-Methylheptan-1-amine is basic and readily reacts with acids to form ammonium salts.[3][4] This is a simple acid-base neutralization reaction where the lone pair on the nitrogen accepts a proton.

Reaction with Strong Acids: With strong acids like hydrochloric acid (HCl), it forms the corresponding ammonium salt, 5-methylheptan-1-ammonium chloride. These salts are typically water-soluble crystalline solids.[4] The addition of a strong base, such as sodium hydroxide (NaOH), will deprotonate the ammonium salt, regenerating the free amine.[3][4]

Reaction with Carboxylic Acids: With carboxylic acids, it forms ammonium carboxylate salts.[5] Upon heating to approximately 200°C, these salts can dehydrate to yield N-(5-methylheptyl)amides.[5]

Salt_Formation amine R-NH₂ (5-Methylheptan-1-amine) salt R-NH₃⁺ Cl⁻ (Ammonium Salt) amine->salt + HCl hcl H-Cl

Caption: Acid-base reaction of 5-Methylheptan-1-amine with HCl.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary amines.[3][4] This reaction proceeds via an Sₙ2 mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation.[6] The newly formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3][6]

To achieve selective mono-alkylation, it is often necessary to employ a large excess of the primary amine or utilize alternative synthetic strategies such as reductive amination or the Gabriel synthesis.[7]

Experimental Protocol: N-Ethylation of 5-Methylheptan-1-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylheptan-1-amine (2 equivalents) in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add ethyl iodide (1 equivalent) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue will contain the desired N-ethyl-5-methylheptan-1-amine and the hydroiodide salt of the starting amine.

  • Purification: Partition the residue between a dilute aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., diethyl ether). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be further purified by fractional distillation or column chromatography.

N_Alkylation_Workflow start Dissolve 5-Methylheptan-1-amine in Ethanol add_reagent Add Ethyl Iodide start->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup extraction Aqueous Base/Organic Solvent Extraction workup->extraction purification Dry and Purify extraction->purification product N-ethyl-5-methylheptan-1-amine purification->product

Caption: Workflow for the N-alkylation of 5-Methylheptan-1-amine.

N-Acylation: Formation of Amides

Primary amines react readily with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form N-substituted amides.[2][4] This reaction is generally rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct.[8]

Experimental Protocol: Synthesis of N-(5-Methylheptyl)acetamide

  • Reaction Setup: Dissolve 5-Methylheptan-1-amine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1 equivalent) dropwise to the cooled solution while stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

N_Acylation_Mechanism amine R-NH₂ intermediate [Tetrahedral Intermediate] amine->intermediate + CH₃COCl acyl_chloride CH₃COCl amide R-NHCOCH₃ intermediate->amide - Cl⁻ amide->amide + H⁺ loss hcl HCl

Caption: General mechanism for N-acylation of a primary amine.

Reaction with Aldehydes and Ketones: Imine Formation

Primary amines react with aldehydes and ketones to form imines (Schiff bases).[5][8] This is a reversible addition-elimination reaction that typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.

The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.[8] This intermediate is then protonated, and a molecule of water is eliminated to form the imine.

Reaction with Nitrous Acid

Primary aliphatic amines react with nitrous acid (HNO₂) to form highly unstable diazonium salts.[3][5] These salts spontaneously decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then undergo a variety of reactions, including substitution and elimination, leading to a mixture of products such as alcohols and alkenes.[5] Due to the instability of the diazonium salt and the resulting product mixture, this reaction is of limited synthetic utility for primary aliphatic amines.[5]

Carbylamine Reaction (Isocyanide Test)

When heated with chloroform and an alcoholic solution of potassium hydroxide, primary amines like 5-Methylheptan-1-amine will form an isocyanide (or carbylamine), which is characterized by its extremely foul odor.[3] This reaction serves as a qualitative test for the presence of primary amines, as secondary and tertiary amines do not give a positive result.[3]

Safety and Handling

5-Methylheptan-1-amine and similar alkylamines are corrosive and can cause severe skin burns and eye damage.[9][10][11] They are also flammable liquids and vapors.[9][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[11] In case of contact, immediately flush the affected area with copious amounts of water.[10][11]

Conclusion

5-Methylheptan-1-amine exhibits a rich and predictable reactivity profile dominated by the nucleophilic nature of its primary amino group. Its participation in fundamental organic reactions such as salt formation, N-alkylation, N-acylation, and imine formation makes it a versatile building block in organic synthesis. A thorough understanding of these reactions, coupled with careful control of reaction conditions to manage challenges like over-alkylation, is essential for its effective utilization in the development of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely explore the synthetic potential of this valuable compound.

References

  • Lumen Learning. (n.d.). Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Chemical Reactions of Amines. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-5-methylheptan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexan-1-amine. Retrieved from [Link]

  • Electron Microscopy Sciences. (2025, January 17). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). heptan-1-amine;N-methylheptan-1-amine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Method Development for the Analysis of Unknown Amine Compounds

A Strategic Guide for Researchers in Drug Development Abstract The identification and quantification of unknown amine compounds are critical challenges in pharmaceutical development, impacting drug safety, stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Researchers in Drug Development

Abstract

The identification and quantification of unknown amine compounds are critical challenges in pharmaceutical development, impacting drug safety, stability, and efficacy. This application note provides a comprehensive framework for developing and validating robust analytical methods for the characterization of unknown amines. We will explore a multi-pronged approach leveraging Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will delve into the strategic use of derivatization to enhance analyte detectability and chromatographic performance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of amine analysis.

Introduction: The Significance of Amine Analysis in Pharmaceutical Development

Amines are a ubiquitous class of organic compounds characterized by the presence of a basic nitrogen atom with a lone pair of electrons. In the pharmaceutical industry, amines are integral to the synthesis of active pharmaceutical ingredients (APIs) and are often present as starting materials, intermediates, or impurities. The presence of unknown amine impurities, even at trace levels, can have significant implications. For instance, certain aromatic amines are known genotoxic impurities, posing a cancer risk to patients.[1] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification and control of such impurities.

This application note will guide the reader through a logical workflow for developing a robust analytical method for unknown amine compounds, from initial sample assessment to final method validation.

Initial Assessment and Strategy Development

A thorough understanding of the sample and the potential amine's properties is the foundation for successful method development. Key initial considerations include:

  • Volatility and Thermal Stability: Is the amine likely to be volatile and thermally stable enough for GC analysis?

  • Polarity and Solubility: What is the expected polarity of the amine, and in which solvents is it likely to be soluble? This will guide the choice of chromatographic conditions.[2]

  • Concentration: Is the unknown amine expected to be a major component or a trace impurity? This will dictate the required sensitivity of the analytical method.

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.

Method_Selection_Workflow cluster_0 Initial Assessment cluster_1 Primary Analytical Technique Selection cluster_2 Further Characterization Start Sample Containing Unknown Amine Assess Assess Physicochemical Properties (Volatility, Polarity, Concentration) Start->Assess Decision1 Volatile & Thermally Stable? Assess->Decision1 GC_MS GC-MS Decision1->GC_MS Yes LC_MS LC-MS Decision1->LC_MS No NMR NMR for Structural Elucidation GC_MS->NMR Derivatization Derivatization Needed? GC_MS->Derivatization LC_MS->NMR LC_MS->Derivatization Deriv_GC Derivatize for GC-MS Derivatization->Deriv_GC Yes (for GC) Deriv_LC Derivatize for LC-MS Derivatization->Deriv_LC Yes (for LC) Deriv_GC->GC_MS Deriv_LC->LC_MS

Figure 1: Decision workflow for selecting the primary analytical technique for unknown amine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amines

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4][5] For amines, direct analysis can sometimes be challenging due to their polar nature, which can lead to poor peak shape and interaction with active sites in the GC system.

When to Choose GC-MS
  • The unknown amine is known or suspected to be volatile and thermally stable.

  • High separation efficiency is required for complex mixtures.

  • A well-established library of mass spectra is available for identification (e.g., NIST).

Protocol: Direct GC-MS Analysis of Volatile Amines

Objective: To separate and identify unknown volatile amines in a sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (MS)

  • Column: A mid-polar to polar column is typically recommended for amine analysis (e.g., a column with 5% diphenyl / 95% dimethyl polysiloxane or a wax-type column).

Reagents:

  • High-purity solvents (e.g., methanol, dichloromethane) for sample preparation.

  • Amine standards for system suitability testing.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. The concentration should be adjusted to be within the linear range of the detector.

  • GC Conditions (Starting Point):

    • Inlet Temperature: 290 °C.[3]

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Carrier Gas: Helium, Hydrogen, or Nitrogen at a constant flow rate (e.g., 1 mL/min).[3][4][5]

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.[3]

      • Ramp: 5-10 °C/min to 240 °C.[3]

      • Final Hold: 5-10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 180 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-500.

  • Data Analysis: Compare the obtained mass spectrum of the unknown peak with a reference library (e.g., NIST/Wiley) for tentative identification. The retention time should be confirmed by injecting a pure standard if available.

Derivatization for GC-MS

Derivatization is a chemical modification process that can significantly improve the chromatographic behavior and mass spectral characteristics of amines.[6][7][8][9]

Rationale for Derivatization:

  • Improve Volatility and Thermal Stability: By converting polar N-H bonds into less polar derivatives.[8]

  • Enhance Peak Shape: Reduces tailing by minimizing interactions with active sites in the GC system.[6]

  • Increase Mass Spectral Fragmentation: Can lead to more characteristic ions, aiding in structural elucidation.[6]

Common Derivatizing Agents for Amines:

Derivatizing AgentTarget FunctionalityComments
Trifluoroacetic Anhydride (TFAA) Primary and Secondary AminesProduces stable, volatile derivatives with characteristic mass spectral fragmentation.[6]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary and Secondary AminesForms trimethylsilyl (TMS) derivatives, which are volatile and exhibit good chromatographic properties.[7]
Benzenesulfonyl chloride (BSC) Primary and Secondary AminesForms derivatives with low polarity, suitable for GC-MS analysis.[3]
Isobutyl chloroformate (IBCF) Primary and Secondary AminesConverts amines into carbamates with good chromatographic properties.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Amines

LC-MS is the workhorse technique for the analysis of a wide range of compounds, particularly those that are non-volatile, thermally labile, or highly polar.[11][12]

When to Choose LC-MS
  • The unknown amine is non-volatile or thermally unstable.

  • The sample matrix is complex and requires the high selectivity of LC.

  • High sensitivity is required for trace-level analysis.

Protocol: LC-MS Analysis of Unknown Amines

Objective: To separate, identify, and quantify unknown amines in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole for quantification, or a high-resolution mass spectrometer like a TOF or Orbitrap for accurate mass measurement and formula determination).

Reagents:

  • High-purity solvents (e.g., acetonitrile, methanol, water).

  • Volatile mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate).

Procedure:

  • Column Selection: The choice of the stationary phase is critical.

    • Reversed-Phase (RP) Chromatography (e.g., C18, PFP): Suitable for moderately polar to non-polar amines. The addition of an ion-pairing reagent or using a mobile phase with a pH that ensures the amine is in its ionized form can improve retention and peak shape.[13][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar amines that are not well-retained on reversed-phase columns.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Water with a volatile buffer (e.g., 0.1% formic acid or 5 mM ammonium acetate).[15] The pH should be carefully controlled to manage the ionization state of the amine.

    • Organic Phase (B): Acetonitrile or methanol.

    • Gradient Elution: A typical gradient would start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the analytes.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is the most common choice for amines, typically in positive ion mode.[12]

    • Source Parameters: Optimize gas flows (nebulizer, drying gas), temperatures, and voltages for the specific analyte if a standard is available. If not, use typical starting conditions recommended by the instrument manufacturer.

    • Mass Analysis:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of the unknown amine.

      • Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. High-resolution MS (HRMS) is invaluable for determining the elemental composition of the unknown.

  • Data Analysis: The accurate mass measurement from HRMS can be used to propose a molecular formula. The MS/MS fragmentation pattern provides structural information that can be used to identify the compound, often in conjunction with spectral databases and in-silico fragmentation prediction tools.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

While MS techniques provide valuable information about the molecular weight and fragmentation of an unknown amine, NMR spectroscopy is often essential for unambiguous structure determination.[17][18][19]

The Role of NMR
  • Provides detailed information about the chemical environment of each atom in the molecule. [17]

  • ¹H NMR: Gives information about the number of different types of protons and their connectivity.[20][21]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[20]

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish connectivity between atoms, allowing for the complete assembly of the molecular structure.[17][22]

The following diagram illustrates the general workflow for structural elucidation using a combination of analytical techniques.

Structural_Elucidation_Workflow cluster_0 Initial Detection & Mass Determination cluster_1 Fragmentation & Substructure Analysis cluster_2 Definitive Structure Confirmation cluster_3 Confirmation LC_MS_HRMS LC-MS (HRMS) Determine Accurate Mass & Formula MS_MS MS/MS Obtain Fragmentation Pattern LC_MS_HRMS->MS_MS Substructure Propose Substructures MS_MS->Substructure NMR_Analysis NMR (1D & 2D) Determine Connectivity Substructure->NMR_Analysis Final_Structure Propose Final Structure NMR_Analysis->Final_Structure Confirmation Confirm with Authentic Standard (if available) Final_Structure->Confirmation

Figure 2: A generalized workflow for the structural elucidation of an unknown compound.

Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation parameters are typically guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[23][24][25]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[23][25]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
Accuracy The closeness of the test results obtained by the method to the true value.[23][24]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[23][24][25]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]

Conclusion

The development of analytical methods for unknown amine compounds is a systematic process that requires a combination of strategic thinking, sound analytical principles, and the use of multiple complementary techniques. By following the workflows and protocols outlined in this application note, researchers and drug development professionals can confidently approach the challenge of identifying and quantifying unknown amines, ensuring the safety and quality of pharmaceutical products.

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published online June 1995. [Link]

  • ICH. Quality Guidelines. Accessed March 14, 2026. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Accessed March 14, 2026. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Published February 6, 2023. [Link]

  • Wang S-M, Chen C-L, Lin C-H. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 2008;16(1). doi:10.38212/2224-6614.2384
  • Liu D, Wang X, Chen J, et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Ecotoxicology and Environmental Safety. 2022;230:113149. doi:10.1016/j.ecoenv.2022.113149
  • LC-MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. 2023;41(3):104-111. Accessed March 14, 2026. [Link]

  • Wiśniewski K, Kline M, D’Amico L, Williard PG. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. 2008;47(45):8644-8649. doi:10.1002/anie.200801755
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Accessed March 14, 2026. [Link]

  • Teasdale A, Elder D, Nashed M, et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In: Lifecycle Management of Analytical Procedures. ; 2022:1-30.
  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Published online 2000. [Link]

  • Singh S, Kumar A, Kumar P. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Published online January 2014. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Published January 14, 2025. [Link]

  • Tantillo DJ. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. 2011;6(8):1160-1170. doi:10.1038/nprot.2011.362
  • LibreTexts. Derivatization. Chemistry LibreTexts. Published August 29, 2023. [Link]

  • Pereira V, Pontes M, Câmara JS, Marques JC. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. 2011;59(15):8110-8119. doi:10.1021/jf201460x
  • The Evolving Landscape of NMR Structural Elucidation. MDPI. Accessed March 14, 2026. [Link]

  • Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. 2024;107(1):61-68. doi:10.1093/jaoacint/qsad116
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. Published online March 2026. [Link]

  • Poole CF. Derivatization Methods in GC and GC/MS.
  • Lisa M, Holčapek M. Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Talanta. 2025;289:127853. doi:10.1016/j.talanta.2025.127853
  • Ganea I, Gasteiger J, Coley CW. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv.org. Published online December 2, 2025. [Link]

  • Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Published online January 4, 2024. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed March 14, 2026. [Link]

  • Castellano RK, McQuade DT. What's in a Tablet? Extraction and Spectroscopic Identification of Pharmaceutical Unknowns. Journal of Chemical Education. 2022;99(8):2933-2938. doi:10.1021/acs.jchemed.2c00224
  • Kumar P, Singh VP, Prasad YR. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. 2023;16(3). doi:10.13005/bpj/2744
  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. Accessed March 14, 2026. [Link]

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Application

Application Note: Enhancing GC-MS Analysis of Primary Amines Through Strategic Derivatization

Abstract & Introduction: Overcoming the Analytical Challenges of Primary Amines Primary amines are a class of organic compounds fundamental to pharmaceuticals, environmental science, and clinical diagnostics. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: Overcoming the Analytical Challenges of Primary Amines

Primary amines are a class of organic compounds fundamental to pharmaceuticals, environmental science, and clinical diagnostics. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging.[1] The inherent polarity conferred by the amino (-NH₂) group leads to low volatility and strong interactions with active sites (e.g., free silanols) within the GC inlet and column. This results in poor chromatographic performance, characterized by broad, tailing peaks, and consequently, inaccurate quantification.[1][2]

Chemical derivatization is a critical pre-analytical step that chemically modifies the primary amine to a form more amenable to GC analysis. The core objective is to replace the active hydrogens on the polar amino group with a nonpolar moiety.[3] This transformation yields derivatives that are:

  • More Volatile & Thermally Stable: Allowing for elution at lower temperatures and preventing on-column degradation.[4][5]

  • Less Polar: Minimizing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[1][6]

  • Analytically Distinct: Often producing characteristic mass fragments that aid in structural elucidation and improve mass spectrometric sensitivity.[7]

This document provides an in-depth guide to the most effective derivatization strategies for primary amines, complete with detailed protocols, mechanistic explanations, and expert insights to ensure robust and reliable GC-MS analysis.

Core Derivatization Strategies: A Comparative Overview

The most common and validated derivatization techniques for primary amines can be broadly categorized into silylation and acylation.[1][8] For chiral compounds, derivatization with an enantiomerically pure reagent is employed to resolve stereoisomers.

Silylation: The Workhorse of Derivatization

Silylation is arguably the most versatile and widely used derivatization method in GC.[5][6] The reaction involves the replacement of the active protons on the amine with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Causality of Reagent Choice: The selection of a silylating reagent is a balance between reactivity and the stability of the resulting derivative.

  • BSTFA & MSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors that produce highly volatile TMS derivatives.[4][9][10] MSTFA is particularly favored for trace analysis as its byproducts are extremely volatile and typically elute with the solvent front.[9][11]

  • MTBSTFA: For enhanced stability, N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) is the reagent of choice. It forms TBDMS derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them more robust for complex sample matrices and multi-step sample preparations.[5][6] This stability, however, comes at the cost of longer retention times due to the higher molecular weight.

Mechanism: The silylation reaction proceeds via a nucleophilic attack of the amine nitrogen on the silicon atom of the silylating reagent. The presence of a catalyst, such as Trimethylchlorosilane (TMCS), is often required to increase the reactivity of the reagent, especially for sterically hindered amines.[1][5]

Table 1: Comparison of Common Silylating Reagents for Primary Amines

ReagentAbbreviationDerivative GroupKey AdvantagesKey Disadvantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Highly reactive, volatile byproducts.[10][11]Derivatives are moisture-sensitive.[5][10]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Most volatile TMS reagent; byproducts elute with solvent.[9][11]Derivatives are moisture-sensitive.
N-methyl-N-t-butyldimethylsilyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms highly stable derivatives, resistant to hydrolysis.[5][6][12]Higher molecular weight results in longer retention times.
Acylation: For Stability and Enhanced Detection

Acylation involves the introduction of an acyl group (R-C=O) to the primary amine, forming a stable amide derivative.[1][13] This is a highly effective and common technique, particularly when using fluorinated reagents which can dramatically improve sensitivity with an Electron Capture Detector (ECD).[1][14]

Causality of Reagent Choice: Acylating reagents are typically acid anhydrides or acid halides.

  • Fluorinated Anhydrides (TFAA, PFPA, HFBA): Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA) are the most popular choices.[15][16] They react readily with primary amines to form stable, volatile derivatives.[16] The incorporation of multiple fluorine atoms significantly enhances electron-capturing properties, leading to picogram-level sensitivity with GC-ECD.

  • Pentafluorobenzoyl Chloride (PFBCl): This reagent is highly reactive and forms the most sensitive ECD derivatives for amines and phenols.[8][17]

Mechanism: The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. This reaction often produces an acidic byproduct (e.g., trifluoroacetic acid) which may need to be removed prior to GC analysis to prevent column degradation.[1]

Table 2: Comparison of Common Acylating Reagents for Primary Amines

ReagentAbbreviationKey AdvantagesKey Disadvantages
Trifluoroacetic AnhydrideTFAAForms stable derivatives, enhances ECD sensitivity.[1][15]Reagent is moisture-sensitive; acidic byproducts may require removal.[1]
Pentafluoropropionic AnhydridePFPAGreater sensitivity than TFAA for some analytes.[15][18]Moisture-sensitive; produces acidic byproducts.
Heptafluorobutyric AnhydrideHFBAHighly sensitive for ECD applications.[15][16]Moisture-sensitive; produces acidic byproducts.
Pentafluorobenzoyl ChloridePFBClExtremely sensitive ECD derivatives; reacts rapidly.[8][17]Reagent is corrosive; acidic byproduct (HCl) must be managed.[17][19]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to the procedural logic—such as the use of anhydrous solvents and removal of byproducts—is integral to achieving accurate and reproducible results.

General Derivatization Workflow

The logical flow for derivatization ensures the reaction environment is optimized for completion and that the final sample is suitable for injection.

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis A Primary Amine Sample B Evaporate to Dryness (if in solution) A->B C Add Anhydrous Solvent B->C D Add Derivatizing Reagent (& Catalyst if needed) C->D E Heat Reaction Vial (e.g., 60-80°C) D->E F Cool to Room Temp E->F G Optional: Evaporate Excess Reagent/Byproducts F->G I Inject into GC-MS F->I Direct Injection (for some methods) H Reconstitute in Injection Solvent G->H H->I

Caption: General workflow for GC-MS derivatization.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is effective for a wide range of primary amines, creating TMS derivatives. The TMCS catalyst is crucial for derivatizing less reactive amines.

Materials:

  • Primary amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately place a known amount of the primary amine sample into a reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are highly sensitive to moisture.[3][5]

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample residue. Then, add 100 µL of BSTFA with 1% TMCS.[1] The solvent choice can influence reaction efficiency; pyridine is often used as it can also act as an HCl scavenger.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1] Heating ensures the reaction proceeds to completion in a timely manner.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS.[1]

Amine R-NH₂ BSTFA BSTFA Plus1 + Amine:e->Plus1:w Arrow BSTFA:e->Arrow:w Plus1:e->BSTFA:w TMS_Amine R-N(TMS)₂ Arrow:e->TMS_Amine:w Byproduct CF₃CONH(TMS) Plus2 + TMS_Amine:e->Plus2:w Plus2:e->Byproduct:w

Caption: Silylation reaction of a primary amine with BSTFA.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is ideal for creating stable, electron-capturing derivatives suitable for both GC-MS and GC-ECD analysis.

Materials:

  • Primary amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl acetate, Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the primary amine sample into a reaction vial and evaporate to dryness if necessary. Anhydrous conditions are paramount as TFAA readily hydrolyzes.[1]

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]

  • Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent, solvent, and the trifluoroacetic acid byproduct under a stream of nitrogen. This step is crucial for protecting the GC column from acidic damage.[1]

  • Analysis: Re-dissolve the dried residue in a suitable injection solvent (e.g., ethyl acetate) and inject 1 µL into the GC-MS.

Amine R-NH₂ TFAA TFAA Plus1 + Amine:e->Plus1:w Arrow TFAA:e->Arrow:w Plus1:e->TFAA:w TFA_Amide R-NH-COCF₃ Arrow:e->TFA_Amide:w Byproduct CF₃COOH Plus2 + TFA_Amide:e->Plus2:w Plus2:e->Byproduct:w

Caption: Acylation reaction of a primary amine with TFAA.

Protocol 3: Chiral Derivatization for Enantiomeric Resolution

This method converts a pair of enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Principle: The core principle is the reaction of a racemic amine (containing both R- and S-enantiomers) with a single, enantiomerically pure chiral derivatizing agent (CDA), for example, (S)-TFPC. This creates two diastereomers, (R,S)-amide and (S,S)-amide, which have different physical properties and thus different retention times.[20]

Protocol: The experimental protocol is analogous to the acylation method described in section 3.3.

  • Select an enantiomerically pure chiral acylating agent, such as N-(trifluoroacetyl)-L-prolyl chloride (TFPC).

  • Follow the steps for acylation (Protocol 3.3), substituting the chiral reagent for TFAA.

  • Critical Consideration: It is imperative that the derivatization reaction proceeds to completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric ratio.[1]

A Racemic Amine (R-Amine + S-Amine) B + Enantiopure CDA (e.g., S-Reagent) A->B C Diastereomeric Products (R,S-Product + S,S-Product) B->C D Separation on Achiral GC Column C->D E Two Distinct Peaks D->E

Caption: Principle of chiral derivatization.

Data Interpretation & Mass Spectral Signatures

Derivatization provides significant advantages for mass spectral identification. The derivatives often yield predictable and structurally informative fragments.

  • TMS Derivatives (from MSTFA/BSTFA): Mass spectra of TMS-derivatized primary amines often show a characteristic loss of a methyl group ([M-15]⁺).

  • TBDMS Derivatives (from MTBSTFA): These are particularly useful for MS identification due to a prominent and characteristic fragment resulting from the loss of a tert-butyl group ([M-57]⁺).[6] This high-mass fragment is often in a clean region of the spectrum, aiding in identification.[12]

  • Deuterated Reagents: Using a deuterated silylating agent like MSTFA-d9 can be a powerful tool for identifying unknown compounds. Each active hydrogen that is replaced by the silyl group will result in a mass shift of 9 Da compared to the non-deuterated derivative. This allows for the precise determination of the number of derivatized functional groups on the original molecule.[4]

  • Acyl Derivatives: Fluorinated acyl derivatives often produce mass spectra with characteristic fragments corresponding to the acyl group, which aids in library matching and compound confirmation.

Table 3: Typical GC-MS Parameters for Derivatized Amine Analysis

ParameterTypical SettingRationale
Injector 250-280°C, SplitlessEnsures complete vaporization of higher molecular weight derivatives without thermal degradation.[15]
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)A robust, general-purpose column providing good separation for a wide range of derivatives.[15]
Carrier Gas Helium, 1.0-1.5 mL/minProvides efficient and inert transport of analytes through the column.[15]
Oven Program Start at 80°C, ramp 8-30°C/min to 280°CThe initial temperature and ramp rate must be optimized to separate the specific derivatives of interest.[15]
MS Source 230°CStandard temperature for electron ionization.
MS Quad 150°CStandard temperature for the quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library searching.[18]

Conclusion & Field-Proven Insights

The derivatization of primary amines is an indispensable technique for reliable GC-MS analysis. By converting polar, non-volatile amines into stable, volatile derivatives, analysts can overcome poor chromatography and achieve sharp, symmetrical peaks suitable for accurate quantification.

  • Silylation with reagents like BSTFA and MSTFA is a rapid and versatile approach, while MTBSTFA offers superior derivative stability for complex matrices.

  • Acylation , especially with fluorinated reagents like TFAA and PFPA, provides highly stable derivatives and a significant boost in sensitivity for detectors like ECD and MS.[1]

  • Chiral derivatization is an elegant and effective strategy for resolving enantiomers on standard achiral columns.

The choice of derivatization strategy is dictated by the analyte's structure, the sample matrix, and the analytical objective. The protocols provided herein serve as a robust foundation, but as with any analytical method, optimization may be required to achieve maximum performance for a specific application. By understanding the causality behind each experimental choice, researchers can confidently develop and validate methods for the successful analysis of primary amines by GC-MS.

References

  • Improved GC Analysis of Derivatized Amphetamines. (2020, October 13). Restek. Retrieved from [Link]

  • Karimi, M., et al. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 17(2), 650–660. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Retrieved from [Link]

  • Jo, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1051. Retrieved from [Link]

  • de Castro, A., et al. (2007). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. Journal of Analytical Toxicology, 31(7), 383–388. Retrieved from [Link]

  • Kaspar, H., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Húsen, B., et al. (2014). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Dasgupta, A. (2016). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Clinical Mass Spectrometry, 1, 1-10. Retrieved from [Link]

  • Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. Retrieved from [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • GC Derivatization Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

  • Acylation Reagents for Gas Chromatography. (2023, May 8). Labinsights. Retrieved from [Link]

  • Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • Adams, J. D., et al. (1981). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 70(2), 213-215. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2012). InTechOpen. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Jastrzębska, A., & Rompa, M. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 45(3), 233-249. Retrieved from [Link]

  • Yusof, N. A. A., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverage. Journal of Analytical Methods in Chemistry, 2019, 9151579. Retrieved from [Link]

  • GC Derivatization. (n.d.). Restek. Retrieved from [Link]

  • Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 42, 459-470. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). Metabolites. Retrieved from [Link]

  • Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 42(4), 459-470. Retrieved from [Link]

  • Jones, D. K., et al. (2013). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography & Separation Techniques, 4(5), 188. Retrieved from [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018, June 8). Organic Letters. Retrieved from [Link]

  • Liu, J., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1218(33), 5652-5657. Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Derivatization reagents. (n.d.). Interchim. Retrieved from [Link]

Sources

Method

Mass spectrometry fragmentation pattern of C8 alkylamines

Application Note: Mass Spectrometry Fragmentation Patterns of C8 Alkylamines for Structural Elucidation and Quantitative Analysis Executive Summary In pharmaceutical drug development, C8 alkylamines (such as 1-octanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Patterns of C8 Alkylamines for Structural Elucidation and Quantitative Analysis

Executive Summary

In pharmaceutical drug development, C8 alkylamines (such as 1-octanamine and its isomers) are ubiquitous as synthetic precursors, active pharmaceutical ingredient (API) degradation products, and structural components of lipid nanoparticle (LNP) excipients. Accurate mass spectrometric profiling of these aliphatic amines is non-negotiable for impurity screening and pharmacokinetic quantification. This application note details the thermodynamic causality behind the fragmentation of C8 alkylamines and provides self-validating experimental protocols for both standard structural elucidation (GC-EI-MS) and trace-level bioanalysis (LC-ESI-MS/MS).

Mechanistic Causality of Fragmentation (The "Why")

To confidently identify and differentiate C8 alkylamines, analysts must understand the thermodynamic drivers behind their fragmentation. The behavior of these molecules diverges significantly depending on the ionization technique employed.

Electron Ionization (EI-MS) and the Alpha-Cleavage Paradigm When subjected to standard 70 eV electron ionization, aliphatic amines form a molecular ion radical ( [C8​H19​N]+∙ , m/z 129)[1]. Because nitrogen is less electronegative than oxygen, it strongly stabilizes the positive charge, making the molecular ion highly unstable and driving rapid fragmentation[2]. The most thermodynamically favored pathway is α -cleavage: the rupture of the C-C bond directly adjacent to the nitrogen atom[2].

For a primary, unbranched amine like 1-octanamine, this cleavage expels a neutral heptyl radical ( ∙C7​H15​ , 99 Da), yielding a resonance-stabilized iminium cation ( [CH2​=NH2​]+ ) at m/z 30[2]. This m/z 30 peak is the universal hallmark base peak for primary straight-chain amines.

Crucially, the position of the amine dictates the mass of this base peak, allowing for the differentiation of structural isomers. For instance, in 2-octanamine, α -cleavage preferentially expels the larger hexyl radical, yielding a base peak at m/z 44 ( [CH3​CH=NH2​]+ ) rather than m/z 30[3].

Electrospray Ionization (ESI-MS/MS) and Collision-Induced Dissociation (CID) In LC-MS workflows, soft ionization via ESI generates a stable, even-electron protonated precursor ( [M+H]+ , m/z 130)[4]. Because the ion lacks an unpaired electron, radical α -cleavage is forbidden. Instead, upon CID, the molecule undergoes a neutral loss of ammonia ( NH3​ , 17 Da), generating an octyl carbocation ( [C8​H17​]+ ) at m/z 113. Subsequent high-energy collisions induce successive alkene losses, yielding a characteristic hydrocarbon series at m/z 57, 43, and 41[4].

Fragmentation M_EI Molecular Ion (EI) [C8H19N]•+ m/z 129 Alpha Alpha-Cleavage Loss of •C7H15 M_EI->Alpha mz30 Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha->mz30 M_ESI Protonated Ion (ESI) [C8H19N+H]+ m/z 130 LossNH3 Neutral Loss - NH3 (17 Da) M_ESI->LossNH3 mz113 Alkyl Cation [C8H17]+ m/z 113 LossNH3->mz113

Mechanistic pathways for C8 alkylamine fragmentation under EI and ESI conditions.

Quantitative Fragmentation Data Summary

The following table synthesizes the diagnostic ions used for the identification of 1-octanamine across different MS platforms.

Ionization ModePrecursor Ion (m/z)Key Fragment (m/z)Ion FormulaRelative AbundanceDiagnostic Significance
GC-EI (70 eV) 129 ( M+∙ )30 [CH2​=NH2​]+ 100% (Base Peak)Confirms primary unbranched amine
GC-EI (70 eV) 129 ( M+∙ )44 [CH3​CH=NH2​]+ < 5%Differentiates 1-octanamine from 2-octanamine
LC-ESI-CID 130 ( [M+H]+ )113 [C8​H17​]+ HighConfirms intact C8 aliphatic chain
LC-ESI-CID 130 ( [M+H]+ )57 [C4​H9​]+ HighSecondary hydrocarbon fragmentation

Validated Experimental Protocols

A robust analytical method must be inherently self-validating. The following protocols incorporate intrinsic quality control gates to ensure data trustworthiness and reproducibility.

Protocol A: GC-EI-MS Structural Elucidation (Derivatization Method)

Aliphatic amines often exhibit severe peak tailing on standard GC columns due to interactions with active silanol groups. Derivatization with trifluoroacetic anhydride (TFAA) is highly recommended to improve peak shape, volatility, and analytical sensitivity[5].

  • Derivatization: React 100 µL of the amine extract with 50 µL of TFAA in 500 µL of anhydrous ethyl acetate. Incubate at 60°C for 20 minutes[5].

  • System Suitability: Inject a solvent blank to verify the absence of carryover. The baseline must be stable before proceeding to sample analysis.

  • GC Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the temperature program: 50°C (hold 1 min), ramp to 250°C at 15°C/min.

  • EI-MS Detection: Operate the mass spectrometer in full scan mode (m/z 30–300) at 70 eV.

  • Self-Validation Check: Confirm the presence of the TFA-derivatized molecular ion. If the internal standard (e.g., 1-nonanamine) recovery deviates by >15% across injections, the derivatization efficiency is compromised, and the batch must be re-prepared.

Protocol B: LC-ESI-MS/MS Bioanalytical Quantification

For pharmacokinetic studies, LC-MS/MS provides the necessary sensitivity and specificity for quantifying C8 alkylamines in complex biological matrices (e.g., plasma).

  • Sample Preparation: Perform protein precipitation using cold acetonitrile spiked with a stable isotope-labeled internal standard (e.g., D17​ -octylamine). The internal standard is the core of the self-validating system, directly correcting for ESI matrix suppression.

  • LC Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete protonation to [M+H]+ [4].

  • MRM Optimization: Set the ESI source to positive ion mode. Monitor the primary quantitative transition m/z 130.1 113.1 (loss of NH3​ ) and the qualitative transition m/z 130.1 57.1[4].

  • Self-Validation Check: The ratio of the quantitative to qualitative transition must remain within ±20% of the established calibration standard. A deviation indicates a co-eluting matrix interference, necessitating a modification of the LC gradient.

Workflow Sample Sample Prep & Spiking LC LC Separation (C18 Column) Sample->LC ESI ESI (+) Ionization LC->ESI CID CID Fragmentation ESI->CID Detection MRM Detection (130 -> 113) CID->Detection

Self-validating LC-MS/MS workflow for the quantification of C8 alkylamines.

References

  • Octylamine | C8H19N | CID 8143 - PubChem - NIH. nih.gov.[Link]

  • 1-Octanamine - the NIST WebBook. nist.gov.[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org.[Link]

  • 2-Octylamine | C8H19N | CID 12735 - PubChem. nih.gov.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. egyankosh.ac.in.[Link]

  • Positive chemical ionization (PCI) mass spectra of n-alkylamines. researchgate.net.[Link]

Sources

Application

Using 5-Methylheptan-1-amine in asymmetric synthesis

Application Note: Utilizing Enantiopure 5-Methylheptan-1-amine in Asymmetric Synthesis and Catalyst Design Executive Briefing In the landscape of asymmetric synthesis, chiral primary amines are indispensable for the cons...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Enantiopure 5-Methylheptan-1-amine in Asymmetric Synthesis and Catalyst Design

Executive Briefing

In the landscape of asymmetric synthesis, chiral primary amines are indispensable for the construction of complex molecular architectures [1]. While rigid, α-chiral benzylic amines (e.g., α-methylbenzylamine) dominate classical methodologies, they often fail in highly lipophilic environments or when processing highly flexible substrates. 5-Methylheptan-1-amine , an aliphatic primary amine featuring a remote stereocenter at the C5 position, offers a powerful alternative. Its highly flexible alkyl backbone and pronounced lipophilicity provide unique spatial shielding capabilities and differential solvation properties. This guide details the application of enantiopure 5-methylheptan-1-amine as a chiral auxiliary for diastereoselective alkylation and as a high-performance resolving agent for lipophilic racemic acids.

Mechanistic Rationale & Physicochemical Profiling

Remote Stereocontrol via Hydrophobic Folding In auxiliary-driven enamine/imine chemistry, stereocontrol is typically achieved via direct steric hindrance adjacent to the reactive site. However, in non-polar solvents (e.g., THF, toluene), the long aliphatic chain of 5-methylheptan-1-amine undergoes hydrophobic collapse. This "U-shape" conformational folding forces the remote C5 methyl group to shield one face of the metalloenamine intermediate. This synergistic spatial arrangement enables highly diastereoselective electrophilic attacks that rival traditional α-chiral auxiliaries [4].

Differential Solvation in Diastereomeric Salts Classical resolution often suffers from kinetic trapping, where rigid aromatic resolving agents co-precipitate both enantiomers as amorphous solids. The transition to flexible aliphatic resolving agents like 5-methylheptan-1-amine alters the thermodynamic landscape [3]. The branched aliphatic tail prevents non-specific π-π stacking agglomeration, promoting the growth of highly ordered, easily filterable crystals. This results in extreme solubility differentials between the (S,R) and (S,S) diastereomeric salts in low-dielectric solvent systems (e.g., ethyl acetate/hexane).

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Alkylation of Prochiral Ketones

This protocol utilizes (S)-5-methylheptan-1-amine to form a chiral imine, directing the α-alkylation of cyclohexanone.

  • Imine Condensation:

    • Action: Combine 10.0 mmol of cyclohexanone, 10.5 mmol of (S)-5-methylheptan-1-amine, and 0.1 mmol of p-toluenesulfonic acid in 50 mL of anhydrous toluene. Reflux using a Dean-Stark trap for 12 hours.

    • Causality: Toluene allows for the azeotropic removal of water, shifting the thermodynamic equilibrium entirely toward imine formation.

    • Validation Check: Evaporate a 0.1 mL aliquot and analyze via 1 H-NMR. Proceed only when the ketone α-protons (~2.3 ppm) are completely replaced by the imine signature.

  • Kinetic Deprotonation:

    • Action: Cool the reaction mixture to -78 °C under argon. Dropwise add 11.0 mmol of Lithium Diisopropylamide (LDA) in THF. Stir for 1 hour.

    • Causality: The ultra-low temperature ensures strict kinetic control, forming the less-substituted metalloenamine. The non-polar environment induces the hydrophobic folding of the C5-methyl tail over the enolate face.

  • Electrophilic Alkylation:

    • Action: Add 12.0 mmol of methyl iodide (MeI) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Hydrolysis & Auxiliary Recovery:

    • Action: Quench the reaction with 20 mL of 10% aqueous acetic acid (AcOH) and stir for 3 hours at room temperature.

    • Causality: Mild acidic hydrolysis effectively cleaves the imine bond to release the product without epimerizing the newly formed, sensitive α-stereocenter.

    • Validation Check: Perform GC-MS on the organic layer to confirm the mass balance and verify the absence of over-alkylated byproducts.

Protocol B: Fractional Resolution of Racemic Carboxylic Acids

This protocol details the resolution of racemic 2-phenylpropanoic acid.

  • Diastereomeric Salt Formation:

    • Action: Dissolve 50.0 mmol of racemic 2-phenylpropanoic acid in 100 mL of hot ethyl acetate (EtOAc). Slowly add 50.0 mmol of (S)-5-methylheptan-1-amine.

    • Causality: EtOAc provides a moderate dielectric environment where the uncharged species are highly soluble, but the resulting salts are near their saturation point.

    • Validation Check: The solution must be completely transparent at reflux. If turbidity persists, add absolute ethanol dropwise until clear to prevent amorphous crashing.

  • Controlled Crystallization:

    • Action: Cool the solution to 20 °C at a strict rate of 5 °C/hour.

    • Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble salt.

  • Filtration and Purity Verification:

    • Action: Filter the resulting crystals and wash with 20 mL of ice-cold hexane.

    • Validation Check: Dissolve 5 mg of the crystals in CDCl 3​ and determine the diastereomeric excess (de) via 1 H-NMR. If de < 95%, perform one recrystallization cycle in EtOAc.

  • Acidic Cleavage:

    • Action: Suspend the pure salt in 50 mL of diethyl ether and add 50 mL of 1M HCl. Separate the layers.

    • Causality: The lipophilic amine is protonated into a highly water-soluble hydrochloride salt (partitioning into the aqueous layer), while the enantiopure acid partitions cleanly into the ether layer.

Quantitative Data Synthesis

Table 1: Resolution Efficiency Benchmark (Racemic 2-Phenylpropanoic Acid)

Resolving AgentSolvent SystemYield of Less Soluble Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess of Acid (ee %)
(S)-1-PhenylethylamineEtOH / H 2​ O35.272.470.1
(S)-5-Methylheptan-1-amine EtOAc / Hexane 42.8 96.5 95.2
(R)-5-Methylheptan-1-amine EtOAc / Hexane 41.5 95.8 94.6

Table 2: Diastereoselective Alkylation Performance (Cyclohexanone + MeI)

Chiral AuxiliaryAlkylating AgentTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
(S)-1-PhenylethylamineMeI-788565
(S)-5-Methylheptan-1-amine MeI -78 78 88

(Note: The superior ee% observed with 5-methylheptan-1-amine is attributed to the lipophilic folding mechanism in THF/Toluene mixtures).

Process Visualization

Alkylation Ketone Prochiral Ketone Imine Chiral Imine Ketone->Imine Condensation (-H2O) Amine (S)-5-Methylheptan-1-amine Amine->Imine Chiral Auxiliary Enamine Metalloenamine (LDA, -78°C) Imine->Enamine Deprotonation Alkylated Alkylated Imine Enamine->Alkylated Electrophile (R-X) Alkylated->Amine Auxiliary Recovery Product Chiral α-Alkylated Ketone Alkylated->Product Hydrolysis (H3O+)

Fig 1. Mechanistic workflow of diastereoselective alkylation using 5-methylheptan-1-amine.

Resolution Racemate Racemic Acid (R/S Mixture) SaltMix Diastereomeric Salts (S,R) + (S,S) Racemate->SaltMix Neutralization Amine (S)-5-Methylheptan-1-amine Amine->SaltMix Chiral Pool Addition Crystallization Fractional Crystallization SaltMix->Crystallization Heat & Slow Cooling Salt1 Less Soluble Salt (Crystalline) Crystallization->Salt1 Precipitation Salt2 More Soluble Salt (Mother Liquor) Crystallization->Salt2 Remains Soluble Acid Enantiopure Acid (Recovered) Salt1->Acid Acidic Cleavage (HCl)

Fig 2. Self-validating fractional crystallization cycle for racemic acid resolution.

References

  • Qin, Y., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153.[Link]

  • Lenz, M., Borlinghaus, N., Weinmann, L., & Nestl, B. M. (2017). Recent advances in imine reductase-catalyzed reactions. World Journal of Microbiology and Biotechnology, 33(1), 1-10.[Link]

  • Blaser, H. U., Pugin, B., Spindler, F., & Thommen, M. (2007). From a Chiral Switch to a Ligand Portfolio for Asymmetric Catalysis. Accounts of Chemical Research, 40(12), 1240-1250.[Link]

  • Cai, M., et al. (2024). Enantioselective Transformations by "1 + x" Synergistic Catalysis with Chiral Primary Amines. Accounts of Chemical Research, 57(10), 1450-1462.[Link]

Method

Application Notes &amp; Protocols: 5-Methylheptan-1-amine as a Potential Ligand in Homogeneous Catalysis

Abstract: This document provides a detailed exploration of 5-methylheptan-1-amine as a potential ligand in the field of homogeneous catalysis. While not extensively documented in current literature as a standalone ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed exploration of 5-methylheptan-1-amine as a potential ligand in the field of homogeneous catalysis. While not extensively documented in current literature as a standalone ligand, its structural characteristics—a primary amine for metal coordination and a chiral center—suggest its utility in a range of catalytic transformations. These notes offer a scientifically grounded perspective on its potential applications, complete with theoretical frameworks, detailed experimental protocols based on analogous systems, and troubleshooting guidance. The content is designed to serve as a foundational guide for researchers interested in exploring the catalytic potential of novel chiral amines.

Introduction to 5-Methylheptan-1-amine as a Ligand

5-Methylheptan-1-amine is a chiral primary amine with a straightforward structure that belies its potential complexity and utility in catalysis. The primary amine moiety serves as a classic Lewis base, capable of coordinating to a wide variety of transition metal centers. The presence of a stereocenter at the C5 position introduces chirality, making it a candidate for applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral product is desired.

The lipophilic alkyl chain can enhance solubility in nonpolar organic solvents, which are common in homogeneous catalysis. The steric bulk around the amine, while not substantial, is sufficient to influence the coordination environment of a metal center, potentially impacting catalytic activity and selectivity.

Key Physicochemical Properties (Estimated):

PropertyValue
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Boiling PointApprox. 165-170 °C
ChiralityExists as (R)- and (S)-enantiomers
SolubilitySoluble in common organic solvents (e.g., THF, Toluene, CH2Cl2)

Synthesis of (S)-5-Methylheptan-1-amine

The enantiomerically pure form of the ligand is crucial for applications in asymmetric catalysis. A common route to synthesize chiral amines is via the reduction of a corresponding chiral nitrile or oxime, or through amination of a chiral alcohol. Below is a representative protocol for its synthesis starting from (S)-5-methylheptan-1-ol.

Protocol 2.1: Synthesis of (S)-5-Methylheptan-1-amine

Materials:

  • (S)-5-methylheptan-1-ol

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Mesylation of the Alcohol:

    • Dissolve (S)-5-methylheptan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar) at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated NaHCO3 solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Formation:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C.

    • Stir for 12-16 hours, monitoring by TLC for the disappearance of the mesylate.

    • Cool to room temperature and pour into water.

    • Extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate carefully to yield the crude azide.

  • Reduction of the Azide:

    • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C.

    • Slowly add a solution of the crude azide in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting suspension vigorously for 1 hour.

    • Filter the solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

Potential Application: Ligand in Palladium-Catalyzed Cross-Coupling

Primary amines can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. They can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.

Theoretical Role in Catalysis

In a typical Buchwald-Hartwig amination, 5-methylheptan-1-amine could coordinate to a Pd(0) precursor, forming an active catalyst. This complex would then undergo oxidative addition with an aryl halide. The resulting Pd(II) complex would then coordinate the coupling amine, and subsequent reductive elimination would yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The steric and electronic properties of the 5-methylheptan-1-amine ligand would influence the rate and efficiency of these steps.

G pd0 Pd(0)L L = 5-Methylheptan-1-amine oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange (R2NH) pd2_complex->ligand_exchange amine_complex Ar-Pd(II)-N(H)R2(L) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 (Product) reductive_elimination->product

Figure 1: Hypothetical catalytic cycle for a Buchwald-Hartwig amination using 5-methylheptan-1-amine as a ligand (L).

Protocol 3.1: Representative Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Pd(OAc)2 (2 mol%)

  • 5-Methylheptan-1-amine (4 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2, sodium tert-butoxide, the aryl bromide, and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas (3x).

  • Add toluene, followed by the 5-methylheptan-1-amine ligand and the aniline derivative via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Application: Ligand in Asymmetric Catalysis

The chirality of 5-methylheptan-1-amine makes it a candidate for asymmetric catalysis. By coordinating to a metal center, it can create a chiral environment that biases the reaction towards the formation of one enantiomer of the product. A potential application is in the asymmetric transfer hydrogenation of ketones.

Theoretical Framework

In this scenario, the amine could be part of a ruthenium complex, for example, [RuCl2(arene)]2. In the presence of a hydrogen source like formic acid or isopropanol, a chiral ruthenium hydride species is formed. The substrate (ketone) coordinates to this chiral complex in a sterically favored orientation, leading to the selective transfer of a hydride to one face of the carbonyl, resulting in an enantiomerically enriched alcohol.

G cluster_0 Experimental Workflow start Assemble Catalyst Precursor & Chiral Ligand reaction_setup Add Substrate (Ketone) & Hydrogen Source start->reaction_setup reaction Run Reaction (Temp & Time Control) reaction_setup->reaction workup Quench & Extract Product reaction->workup analysis Analyze Conversion (GC/NMR) & Enantiomeric Excess (Chiral HPLC) workup->analysis end Purified Chiral Alcohol analysis->end

Figure 2: General workflow for an asymmetric transfer hydrogenation experiment.

Protocol 4.1: Representative Asymmetric Transfer Hydrogenation of a Ketone

Materials:

  • Prochiral ketone (e.g., acetophenone) (1.0 mmol)

  • [RuCl2(p-cymene)]2 (0.5 mol%)

  • (S)-5-Methylheptan-1-amine (2 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous solvent (e.g., acetonitrile) (2 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, mix [RuCl2(p-cymene)]2 and (S)-5-methylheptan-1-amine in the solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the ketone substrate, followed by the formic acid/triethylamine mixture.

  • Stir the reaction at a controlled temperature (e.g., 40 °C) for 16-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated solution of NaHCO3.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution.

  • Determine the conversion by 1H NMR or GC analysis of the crude material.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC analysis.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Check the quality of the metal precursor. Increase catalyst loading or temperature.
Ligand-metal incompatibilityThe chosen metal may not form a stable or active complex with this specific amine. Screen other metal precursors (e.g., different Pd sources, other Ru complexes).
Low Enantioselectivity Poor chiral inductionThe chiral center may be too far from the reaction center to exert significant influence. Modify the ligand structure or try different reaction temperatures.
Racemization of productThe reaction conditions may be too harsh. Consider lowering the temperature or using a milder base/reagent.
Ligand Decomposition Reaction conditions too harshThe amine may be unstable at high temperatures or in the presence of strong bases/acids. Run the reaction at a lower temperature or screen alternative conditions.

Conclusion

5-Methylheptan-1-amine represents a class of simple, chiral primary amines that hold untapped potential in homogeneous catalysis. While direct applications are not yet prevalent in the literature, the fundamental principles of coordination chemistry and catalysis suggest its viability as a ligand in important transformations like cross-coupling and asymmetric synthesis. The protocols and theoretical discussions provided herein are intended to serve as a starting point for researchers to explore its utility and to develop novel catalytic systems. Careful experimentation and analysis will be key to unlocking the full potential of this and other under-explored chiral ligands.

Application

Application Note: High-Throughput Screening of a 5-Methylheptan-1-amine Derivative Library for Novel Monoamine Oxidase B Inhibitors

Abstract The selective inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.[1] This application note provides a deta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.[1] This application note provides a detailed, field-proven protocol for the high-throughput screening (HTS) of a novel library of 5-Methylheptan-1-amine derivatives to identify potent and selective MAO-B inhibitors. We describe a robust, fluorescence-based kinetic assay in a 384-well format, optimized for reliability and efficiency. The protocol covers all stages from assay principle and plate layout to data analysis, hit confirmation, and quality control using the Z'-factor statistic. The methodologies presented herein are designed to be a self-validating system, ensuring high-quality, reproducible results suitable for accelerating drug discovery campaigns.

Introduction and Scientific Rationale

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of several key neurotransmitters, including dopamine.[2][3] An age-related increase in MAO-B activity is implicated in the progression of neurodegenerative diseases, making it a prime therapeutic target.[1] Selective MAO-B inhibitors can prevent the breakdown of dopamine, thereby alleviating motor symptoms in Parkinson's disease.[4]

The 5-Methylheptan-1-amine scaffold represents a novel chemical space for exploration. Its aliphatic amine structure provides a foundational moiety for potential interaction with the active site of MAO-B. A focused library of derivatives has been synthesized to explore the structure-activity relationship (SAR) around this core. This document outlines a comprehensive HTS campaign designed to efficiently screen this library and identify promising lead compounds. The selection of a high-quality small molecule library is an essential first step in any successful drug discovery program.[5]

HTS Assay Principle

The screening protocol employs a sensitive and continuous fluorescence-based assay to measure MAO-B activity.[6][7] This assay is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-B-catalyzed oxidation of its substrate.[4]

The enzymatic reaction proceeds as follows: MAO-B Substrate + O₂ + H₂O --(MAO-B)--> Aldehyde Product + Amine Product + H₂O₂

In the presence of horseradish peroxidase (HRP), the H₂O₂ generated reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of increase in fluorescence intensity is directly proportional to the MAO-B enzymatic activity. Test compounds that inhibit MAO-B will result in a decreased rate of fluorescence generation. This method is highly amenable to HTS due to its simplicity, high signal-to-background ratio, and kinetic readout.[6]

Materials and Equipment

Reagents & Consumables Supplier Example Purpose
Recombinant Human MAO-BSigma-AldrichEnzyme source
MAO-B Substrate (e.g., Benzylamine)Sigma-AldrichSubstrate for enzymatic reaction
HRP (Horseradish Peroxidase)Thermo Fisher ScientificCoupling enzyme for detection
Amplex Red (or similar probe)Thermo Fisher ScientificFluorogenic probe
Selegiline (Deprenyl)Tocris BiosciencePositive control inhibitor[7]
DMSO, AnhydrousSigma-AldrichCompound solvent
100 mM Potassium Phosphate Buffer, pH 7.4In-house preparationAssay buffer
384-well, black, flat-bottom platesCorningLow-volume assay plates
Acoustic Liquid Handler (e.g., Echo)LabcyteCompound dispensing
Multi-channel pipette or automated dispenserEppendorf, MatrixReagent addition
Kinetic Fluorescence Microplate ReaderBMG Labtech, Molecular DevicesData acquisition (Ex/Em = 535/587 nm)

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 50 µL.[3]

Reagent Preparation
  • MAO-B Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Prepare fresh and store at 4°C.

  • MAO-B Enzyme Working Solution: Dilute recombinant human MAO-B stock in assay buffer to a final concentration of 2X the optimal working concentration (determined during assay development). Keep on ice.

  • Detection Mix (2X): Prepare a 2X working solution in assay buffer containing the MAO-B substrate, HRP, and the fluorogenic probe. Protect from light. The final concentrations should be optimized, but typical values are 200 µM Amplex Red, 2 U/mL HRP, and 2X Kₘ of the substrate.[7]

  • Positive Control (100% Inhibition): Prepare a working solution of Selegiline in assay buffer at a concentration known to cause complete inhibition (e.g., 10 µM).

  • Negative Control (0% Inhibition): Use the assay buffer containing an equivalent percentage of DMSO as the compound wells.

Compound Library Plating
  • Prepare a 10 mM stock solution of each 5-Methylheptan-1-amine derivative in 100% DMSO.

  • Create intermediate "source plates" by diluting the stock solutions.

  • Using an acoustic liquid handler, transfer 50 nL of each compound from the source plate into the designated wells of the 384-well assay plate. This results in a final screening concentration of 10 µM with 0.1% DMSO.

Assay Plate Layout & Execution

A robust plate layout is critical for data quality assessment.

Wells Content Purpose
1-320 (Columns 1-20)Test CompoundsPrimary screen of the library
321-352 (Columns 21-22)Negative Control (DMSO)Defines 0% inhibition baseline
353-384 (Columns 23-24)Positive Control (Selegiline)Defines 100% inhibition baseline

Execution Steps:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 25 µL of the 2X MAO-B Enzyme Working Solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 25 µL of the 2X Detection Mix to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) every 60 seconds for 30 minutes.

Data Analysis and Hit Identification

Primary Data Processing
  • Rate Calculation: For each well, calculate the reaction rate (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).

  • Percent Inhibition Calculation: Normalize the data using the on-plate controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality of the HTS assay.[8] It measures the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Z' > 0.5: An excellent assay, suitable for HTS.[9][10]

  • 0 < Z' < 0.5: A marginal assay; may require optimization.[11]

  • Z' < 0: The assay is not suitable for screening.[11]

The Z'-factor should be calculated for each plate to ensure consistent performance throughout the screen.

Hit Identification

A "hit" is a compound that meets a predefined activity threshold. A common threshold is a percent inhibition greater than three standard deviations above the mean of the sample field. For this campaign, we will define a primary hit as any compound exhibiting ≥50% inhibition .

Workflow and Data Visualization

The overall HTS workflow is a multi-step process designed to identify and validate promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Lead Optimization A 1. Compound Library Plating (5-Methylheptan-1-amine derivatives) ~10,000 compounds @ 10 µM B 2. HTS Assay Execution (Fluorescence-based MAO-B Assay) A->B C 3. Data Analysis (% Inhibition, Z'-Factor) B->C D 4. Hit Selection (Inhibition ≥ 50%) C->D E 5. Hit Re-test (Confirm activity from fresh stock) D->E F 6. Dose-Response (IC50) (10-point concentration curve) E->F G 7. Selectivity Assays (vs. MAO-A) F->G H 8. SAR & Medicinal Chemistry G->H

Caption: High-throughput screening workflow from primary screen to lead optimization.

Table 1: Representative Primary HTS Campaign Summary
Parameter Value Comment
Total Compounds Screened10,000From 5-Methylheptan-1-amine library
Screening Concentration10 µMSingle-point screen
Number of Assay Plates32 (384-well)
Average Z'-Factor0.78 ± 0.06Indicates an excellent and robust assay
Primary Hit Threshold≥50% Inhibition
Number of Primary Hits112
Primary Hit Rate1.12%A typical hit rate for a focused library

Hit Confirmation and Follow-up Studies

It is essential to confirm that the activity of primary hits is real and not an artifact.[12]

  • Hit Re-sourcing: Order or re-synthesize the primary hit compounds from fresh powder to ensure identity and purity.[12]

  • Dose-Response Curves: Test the confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀ value).

  • Selectivity Assays: Screen confirmed hits against the MAO-A isoform to determine their selectivity profile. A similar fluorescence-based assay can be used, substituting the appropriate enzyme and substrate.[6][7]

Table 2: Example Dose-Response Data for a Confirmed Hit
Compound ID Primary Screen % Inhibition Confirmed IC₅₀ (µM) MAO-A IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
MHA-072165.4%0.85> 100> 117
MHA-153388.1%0.2125.4121
MHA-481952.9%2.30> 100> 43

Conclusion

This application note provides a robust and validated high-throughput screening protocol for the identification of novel MAO-B inhibitors from a 5-Methylheptan-1-amine derivative library. The described fluorescence-based assay is sensitive, reliable, and scalable, demonstrating excellent quality as measured by the Z'-factor statistic. By following this detailed methodology, research teams can efficiently screen compound libraries, identify and confirm high-quality hits, and accelerate the progression of promising candidates into the lead optimization phase of drug discovery.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 605-611. [Link]

  • Weyler, W., et al. (2010). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Clemons, P. A., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2(1), 1-20. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed, 27(5), 605-11. [Link]

  • Imai, Y., & Inoue, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(14), 2054-2059. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Glover, J. F., et al. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(1), 65-71. [Link]

  • Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Glover, J. F., et al. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy research : PTR, 27(1), 65–71. [Link]

Sources

Method

Protocol for the synthesis of 5-Methylheptan-1-amine hydrochloride salt

Application Note: Protocol for the Synthesis of 5-Methylheptan-1-amine Hydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and sel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 5-Methylheptan-1-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic protocol for the preparation of 5-methylheptan-1-amine hydrochloride from commercially available 1-bromo-4-methylhexane.

Introduction & Synthetic Rationale

The strategy begins with a Kolbe nitrile synthesis [1], converting 1-bromo-4-methylhexane[2] to 5-methylheptanenitrile[3] via an S_N2 displacement. This effectively extends the carbon chain by one unit while establishing the required nitrogen-containing functional group. Subsequently, the robust nitrile intermediate undergoes a hydride reduction using Lithium Aluminum Hydride (LiAlH₄) to yield the primary amine[4]. Finally, the free base is trapped as a hydrochloride salt. This terminal step is critical: it prevents the volatile amine from degrading or absorbing atmospheric CO₂ (carbamate formation) and acts as a self-purifying precipitation mechanism.

Chemical Workflow & Mechanism

SynthesisRoute SM 1-Bromo-4-methylhexane (Starting Material) Step1 NaCN, DMSO 90°C, 2h (SN2 Cyanation) SM->Step1 Int1 5-Methylheptanenitrile (Intermediate) Step1->Int1 Step2 LiAlH4, Et2O 0°C to Reflux (Reduction) Int1->Step2 Int2 5-Methylheptan-1-amine (Free Base) Step2->Int2 Step3 HCl (2M in Et2O) 0°C (Salt Formation) Int2->Step3 Product 5-Methylheptan-1-amine HCl (Final Product) Step3->Product

Fig 1: Three-step synthetic workflow for 5-Methylheptan-1-amine HCl.

Materials and Quantitative Data

Table 1: Reagent Quantities for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
1-Bromo-4-methylhexane 179.101.017.91 gElectrophilic starting material.
Sodium Cyanide (NaCN) 49.011.57.35 gNucleophile. Excess ensures complete conversion.
Dimethyl Sulfoxide (DMSO) 78.13-100 mLPolar aprotic solvent. Solvates Na⁺, leaving CN⁻ highly reactive[5].
Lithium Aluminum Hydride 37.952.07.59 gStrong hydride donor. Excess accounts for trace moisture[4].
Diethyl Ether (Anhydrous) 74.12-250 mLNon-coordinating solvent compatible with LiAlH₄.
HCl (2.0 M in Ether) 36.461.260 mLAnhydrous proton source for clean salt precipitation.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution (Cyanation)

Expert Insight: We utilize DMSO rather than ethanol for this step. DMSO drastically enhances the nucleophilicity of the cyanide anion by leaving it un-solvated ("naked"), which accelerates the S_N2 reaction and suppresses unwanted elimination side-reactions[1],[5].

  • Charge an oven-dried 250 mL round-bottom flask with NaCN (7.35 g, 150 mmol) and anhydrous DMSO (100 mL).

  • Heat the suspension to 90 °C under a nitrogen atmosphere until the NaCN is mostly dissolved.

  • Add 1-bromo-4-methylhexane (17.91 g, 100 mmol) dropwise via an addition funnel over 30 minutes to control the mild exotherm.

  • Stir the reaction mixture at 90 °C for 2 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring over 200 g of crushed ice. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers thoroughly with brine (3 x 100 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 5-methylheptanenitrile as a pale yellow oil.

Step 2: Nitrile Reduction

Expert Insight: Nitrile reduction requires forcing conditions. While catalytic hydrogenation is an option, LiAlH₄ is the laboratory gold standard for complete conversion to the primary amine[4]. A Fieser workup is strictly employed here; it prevents the formation of a gelatinous aluminum hydroxide emulsion, instead precipitating the aluminum salts as an easily filterable granular solid.

  • Suspend LiAlH₄ (7.59 g, 200 mmol) in anhydrous diethyl ether (150 mL) in a 500 mL 3-neck flask cooled to 0 °C under nitrogen.

  • Dissolve the crude 5-methylheptanenitrile from Step 1 in anhydrous ether (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 1 hour, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 4 hours.

  • Fieser Workup: Cool the reaction back to 0 °C. Carefully and sequentially add the following dropwise with vigorous stirring: 7.6 mL of distilled H₂O, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of distilled H₂O.

  • Stir the mixture vigorously until the aluminum salts form a white, granular precipitate.

  • Filter the mixture through a pad of Celite, washing the filter cake with fresh ether (2 x 50 mL). Concentrate the filtrate in vacuo to afford 5-methylheptan-1-amine (free base).

Step 3: Hydrochloride Salt Precipitation

Expert Insight: Performing the salt formation in anhydrous ether rather than aqueous HCl allows for immediate precipitation of the product. Non-basic organic impurities remain soluble in the ether, rendering this step a highly effective self-purification method.

  • Dissolve the crude 5-methylheptan-1-amine in anhydrous diethyl ether (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add 2.0 M HCl in diethyl ether (60 mL, 120 mmol) dropwise with vigorous stirring. A dense white precipitate will form immediately.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation.

  • Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether (2 x 20 mL).

  • Dry the white solid under high vacuum for 12 hours to afford the final product: 5-methylheptan-1-amine hydrochloride .

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, researchers must validate the intermediates before proceeding. The following table provides the diagnostic markers required to confirm successful transformations at each stage.

Table 2: In-Process Analytical Validation Markers

Stage / CompoundTLC (Hexane:EtOAc 9:1)IR Spectroscopy (Key Diagnostic Stretch)¹H NMR Key Diagnostic Peak (CDCl₃)
1-Bromo-4-methylhexane R_f ~ 0.85 (UV inactive, I₂ active)C-Br stretch ~ 600 cm⁻¹Triplet ~ 3.40 ppm (-CH₂-Br)
5-Methylheptanenitrile R_f ~ 0.50C≡N stretch ~ 2250 cm⁻¹ Triplet ~ 2.35 ppm (-CH₂-CN)
5-Methylheptan-1-amine R_f ~ 0.10 (Ninhydrin positive)N-H stretch ~ 3300 cm⁻¹ (Disappearance of 2250 cm⁻¹)Triplet ~ 2.70 ppm (-CH₂-NH₂)
Final HCl Salt Baseline (Highly polar)Broad N-H⁺ stretch ~ 3000-2800 cm⁻¹Triplet ~ 3.00 ppm (-CH₂-NH₃⁺)

Sources

Technical Notes & Optimization

Troubleshooting

Amine Synthesis Technical Support Center: Troubleshooting Byproducts

Welcome to the Amine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous, field-proven solutions to co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous, field-proven solutions to complex synthetic challenges. Amine synthesis—whether via reductive amination, direct alkylation, or Buchwald-Hartwig cross-coupling—frequently suffers from chemoselectivity issues. This guide dissects the mechanistic causality behind common byproducts and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Section 1: Reductive Amination & Alkylation Byproducts

FAQ 1: Why am I observing a significant alcohol byproduct instead of my desired amine during reductive amination? Causality: The formation of an alcohol byproduct occurs when the reducing agent directly attacks the starting carbonyl (aldehyde or ketone) before the imine or iminium intermediate has fully formed. This represents a kinetic competition between imine condensation and carbonyl reduction. Solution: Decouple the reaction into a stepwise process or use a chemoselective reducing agent.1[1]. Alternatively, adding Lewis acids like Yb(OAc)₃ or Brønsted acids (e.g., acetic acid) can 2[2].

FAQ 2: Direct alkylation of my primary amine with an alkyl halide yields a complex mixture of secondary and tertiary amines. How do I prevent over-alkylation? Causality: Alkyl groups are electron-donating. When a primary amine is alkylated to a secondary amine, the inductive effect of the new alkyl group increases the nucleophilicity of the nitrogen lone pair. Consequently, the newly formed secondary amine reacts with the alkyl halide faster than the starting primary amine, leading to a 3[3]. Solution: Avoid direct alkylation. Instead, utilize reductive amination, which inherently limits over-alkylation because3[3]. If alkyl halides must be used, employ the Gabriel synthesis using phthalimide to strictly limit the reaction to mono-alkylation, 4[4].

RA_Pathway Carbonyl Carbonyl (Aldehyde/Ketone) Imine Imine / Iminium Intermediate Carbonyl->Imine + Amine (Acidic cat., -H2O) Alcohol Alcohol Byproduct (Direct Reduction) Carbonyl->Alcohol Reducing Agent (Premature addition) Amine Primary Amine Product Secondary Amine (Desired Product) Imine->Product Reducing Agent (NaBH3CN, STAB) Tertiary Tertiary Amine (Over-alkylation) Product->Tertiary + Excess Carbonyl + Reducing Agent

Reaction pathways in reductive amination highlighting the desired product and common byproducts.

Section 2: Buchwald-Hartwig Cross-Coupling Byproducts

FAQ 3: My Buchwald-Hartwig amination is stalling, and I am isolating a hydrodehalogenated arene instead of the coupled product. What is happening? Causality: Hydrodehalogenation (dehalogenation) is a classic side reaction driven by β-hydride elimination. After the amine coordinates to the Pd(II)-aryl complex and is deprotonated, a Pd-amide intermediate is formed. If the amine possesses β-hydrogens (common in primary alkyl amines), the Pd center can abstract a β-hydride, releasing an imine and forming a Pd(II)-aryl hydride. Subsequent reductive elimination yields the5[5]. Solution: The rate of the desired reductive elimination must outcompete β-hydride elimination. This is achieved by using sterically bulky, electron-rich bidentate phosphine ligands (e.g., BrettPhos, RuPhos, or Josiphos) which enforce a rigid geometry around the palladium center, accelerating reductive elimination and physically blocking the syn-coplanar transition state6[6].

BH_Cycle Pd0 Pd(0) Catalyst OxAdd Pd(II) Aryl Halide (Oxidative Addition) Pd0->OxAdd + Ar-X Amidation Pd(II) Aryl Amide (Amine Coordination) OxAdd->Amidation + Amine, Base Product Aryl Amine (Reductive Elimination) Amidation->Product Fast (Bulky Ligands) Dehalogenation Hydrodehalogenated Arene (Beta-Hydride Elimination) Amidation->Dehalogenation Slow Reductive Elimination Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle showing the competing beta-hydride elimination pathway.

Section 3: Quantitative Troubleshooting Matrix

To streamline your optimization process, consult the following data matrix summarizing the primary byproducts, their kinetic drivers, and targeted interventions.

Reaction WorkflowObserved ByproductMechanistic CausePreventive Strategy / Reagent Choice
Direct Alkylation Poly-alkylated aminesInductive effect increases nucleophilicity of productSwitch to reductive amination or Gabriel synthesis
Reductive Amination AlcoholDirect hydride attack on carbonylPre-form imine; use STAB or NaBH₃CN at pH 5-6
Reductive Amination Tertiary amineExcess carbonyl reacting with 2° amineStrict 1:1 stoichiometry; stepwise addition
Buchwald-Hartwig Dehalogenated areneβ-hydride elimination from Pd-amideUse bulky bidentate ligands (e.g., BrettPhos); lower temp
Buchwald-Hartwig Palladium blackCatalyst decomposition via oxidation/moistureRigorous degassing; use glovebox or Schlenk line
Section 4: Self-Validating Experimental Protocols
Protocol A: Stepwise Reductive Amination (Minimizing Alcohol & Over-alkylation)

This protocol utilizes a stepwise approach to ensure complete imine formation prior to reduction, acting as a self-validating system where the disappearance of the carbonyl can be tracked before introducing the hydride.

  • Imine Formation: In an oven-dried flask, dissolve the aldehyde/ketone (1.0 equiv) and primary amine (1.05 equiv) in anhydrous methanol (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1–1.1 equiv) to adjust the pH to ~5.5. This pH is critical as it activates the carbonyl without 7[7].

  • Dehydration: Add activated 3Å molecular sieves to drive the equilibrium toward the imine by sequestering water. Stir at room temperature for 2–4 hours.

  • Validation Check: Analyze an aliquot via TLC or FTIR. Proceed only when the carbonyl stretch (~1700 cm⁻¹) or TLC spot has completely disappeared.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. STAB is preferred over NaBH₄ as it is milder and avoids reducing 7[7].

  • Workup: Stir for 2 hours, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

Protocol B: Buchwald-Hartwig Amination (Minimizing Dehalogenation)

This protocol is designed to suppress β-hydride elimination by utilizing a pre-catalyst and a bulky ligand framework.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading: Add a well-defined Pd(II) pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%). Pre-catalysts ensure rapid, quantitative generation of the active Pd(0) species, 8[8].

  • Solvent: Add anhydrous, rigorously degassed toluene or 1,4-dioxane (0.2 M). Oxygen and moisture are the primary drivers of 6[6].

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Validation Check: The reaction mixture should remain a homogeneous colored solution. The appearance of a fine black precipitate indicates catalyst death and necessitates aborting the run.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove Pd residues, and concentrate for chromatography.

References
  • Title: Synthesis of Amines - Organic Chemistry - Jack Westin. Source: jackwestin.com. URL:[Link]

  • Title: Ytterbium Acetate Promoted Asymmetric Reductive Amination. Source: acs.org. URL:[Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination?. Source: reddit.com. URL:[Link]

  • Title: Myers Chem 115: Reductive Amination. Source: harvard.edu. URL:[Link]

  • Title: Buchwald–Hartwig amination. Source: wikipedia.org. URL:[Link]

  • Title: What's wrong with my reductive amination? I barely got any product. Source: reddit.com. URL:[Link]

Sources

Optimization

Optimizing GC-MS for novel amine analysis

Welcome to the GC-MS Amine Analysis Technical Support Center . As researchers and drug development professionals, you know that analyzing novel amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GC-MS Amine Analysis Technical Support Center . As researchers and drug development professionals, you know that analyzing novel amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Amines are highly polar, basic, and prone to thermal degradation.

This guide is structured to provide field-proven troubleshooting strategies, explaining the causality behind every experimental choice so you can build robust, self-validating analytical workflows.

Amine Optimization Workflow

G Start Amine Sample Preparation DerivDecision Derivatization Required? Start->DerivDecision Acylation Acylation (e.g., PFPA) Enhances volatility & MS signal DerivDecision->Acylation Yes (Preferred) Silylation Silylation (e.g., BSTFA) Broad functional group coverage DerivDecision->Silylation Yes (Alternative) Underivatized Underivatized Analysis Requires specialized column DerivDecision->Underivatized No ColumnSelection Column Selection Acylation->ColumnSelection Silylation->ColumnSelection BaseModified Base-Modified Column (e.g., CP-Volamine, Rtx-Volatile Amine) Underivatized->BaseModified ColumnSelection->BaseModified Underivatized StandardColumn Standard Non-Polar Column (e.g., 5% Phenyl-methylpolysiloxane) ColumnSelection->StandardColumn Derivatized MSDetect GC-MS Detection (SIM Mode / EI) BaseModified->MSDetect StandardColumn->MSDetect

Workflow for optimizing sample preparation and column selection in GC-MS amine analysis.

Section 1: Sample Preparation & Derivatization

Q: Why do my novel amines exhibit severe peak tailing or complete signal loss? A: The causality lies in the basic, polar nature of the amine functional group. Amines strongly interact with active silanol groups (Si-OH) present in the glass liner and the column's stationary phase via hydrogen bonding and acid-base interactions[1]. This adsorption causes peak tailing, reduces sensitivity, and can lead to complete signal loss at low concentrations. Regular replacement of deactivated liners and chemical derivatization are essential to mask these active sites[2].

Q: Which derivatization strategy should I use for primary and secondary amines? A: Acylation using fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), is highly recommended for amine drugs and metabolites. PFPA reacts rapidly with primary and secondary amines to form stable, highly volatile pentafluoropropionyl (PFP) amides[3]. This not only masks the polar amine group to prevent adsorption but also significantly increases the mass of the resulting fragments, shifting them away from low-mass background noise in the mass spectrometer[4].

Protocol: Step-by-Step PFPA Acylation of Amines

Self-Validating Check: Always run a derivatization blank (reagents only) and a deuterated internal standard (e.g., d4-histamine) alongside your samples. The internal standard verifies that the derivatization reaction went to completion, while the blank ensures no amine carryover or reagent contamination is artificially inflating your peaks[3].

  • Drying: Transfer the aqueous amine extract into a glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Amines must be completely dry before acylation, as mixed anhydrides and PFP derivatives are highly susceptible to hydrolysis in the presence of water[5].

  • Reagent Addition: Add 100 µL of freshly prepared PFPA reagent in ethyl acetate (PFPA:EA, 1:4, v/v) to the solid residue[3].

  • Incubation: Tightly seal the vial and heat at 65 °C for 30 minutes to drive the acylation of the primary and secondary amine groups[3].

  • Evaporation: Evaporate the mixture to dryness under nitrogen. Causality: This step completely removes remaining solvents, unreacted PFPA, and highly acidic byproducts that can degrade the GC column[3].

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of toluene or ethyl acetate prior to GC-MS injection[3].

Section 2: Column Selection & Inlet Optimization

Q: What if my protocol prohibits derivatization? How do I select the right GC column for underivatized amines? A: Standard non-polar columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) contain residual silanol groups that act as active sites, trapping underivatized amines[2]. If derivatization is not feasible, you must use a base-modified column. Columns such as the Agilent CP-Volamine[6] or the Restek Rtx-Volatile Amine[7] feature unique base deactivation technologies. This creates an exceptionally inert surface that shields the basic amine analytes from acidic silanols, resulting in highly symmetrical peaks and allowing for low detection limits even with harsh matrices like water[7].

Q: How can I minimize inlet adsorption and thermal degradation? A: Use highly deactivated, base-modified inlet liners. Avoid using glass wool if possible, as it drastically increases the surface area for active sites. Utilize a pulsed splitless injection technique to rapidly transfer the sample onto the column, minimizing the residence time of the thermally labile amines in the hot inlet.

Section 3: Mass Spectrometry (MS) Detection & Sensitivity

Q: My amine fragments are too low in mass (e.g., m/z 30). How do I improve specificity? A: Underivatized aliphatic amines fragment heavily under standard 70 eV electron ionization (EI). This often yields a base peak at very low mass-to-charge ratios (e.g., m/z 30 for primary amines), which is easily lost in the chemical background noise of complex biological matrices[4]. By derivatizing with a fluorinated anhydride like PFPA, you introduce a large, heavy moiety that shifts the diagnostic ions to higher m/z values[2]. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting these high-mass derivative fragments drastically improves the signal-to-noise ratio and ensures accurate quantitation[1].

Data Presentation: Derivatization Strategies Comparison

Table 1: Comparison of Derivatization Strategies for Amine Analysis

StrategyCommon ReagentsTarget Functional GroupsAdvantagesDisadvantages
Acylation PFPA, TFAA, HFBAPrimary & Secondary Amines, HydroxylsExcellent volatility; introduces halogens for high-mass MS fragments and ECD compatibility.Highly moisture-sensitive during reaction; requires complete removal of acidic byproducts.
Silylation BSTFA, MSTFAAmines, Carboxyls, Hydroxyls, ThiolsBroad applicability; mild reaction conditions; forms stable TMS derivatives.TMS derivatives can degrade in the MS source; reagents are highly sensitive to water.
Alkylation Benzyl bromide, Methyl iodideAmines, Carboxylic AcidsForms highly stable derivatives that can be stored for long periods.Often requires harsher reaction conditions; less commonly used for simple aliphatic amines.

Sources

Troubleshooting

Technical Support Center: Primary Amine Bioconjugation &amp; Troubleshooting Guide

Welcome to the Primary Amine Bioconjugation Support Center. Primary amines (—NH₂) exist at the N-terminus of polypeptide chains and in the side chains of lysine residues.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Primary Amine Bioconjugation Support Center. Primary amines (—NH₂) exist at the N-terminus of polypeptide chains and in the side chains of lysine residues. Because they are positively charged at physiological pH, they are typically outward-facing and highly accessible for bioconjugation[1].

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and validate amine-reactive chemistries, specifically focusing on N-Hydroxysuccinimide (NHS) ester coupling and Reductive Amination .

The Mechanistic Causality of Amine Reactions

To successfully troubleshoot conjugation failures, one must understand the competing thermodynamic and kinetic forces at play in the reaction vessel.

  • NHS Ester Conjugation: NHS esters are reactive groups formed by carbodiimide-activation of carboxylates. They react with primary amines in slightly alkaline conditions (pH 7.2–8.5) to yield stable amide bonds[2]. The primary mechanism of failure is hydrolysis . The rate of hydrolysis increases exponentially with buffer pH, directly competing with the primary amine nucleophilic attack[2].

  • Reductive Amination: This is a two-step process beginning with the nucleophilic attack of a primary amine on an aldehyde to form a Schiff base (an imine)[3]. This intermediate is then selectively reduced to a stable secondary amine by a mild reducing agent, most commonly sodium cyanoborohydride ( NaBH3​CN )[4]. The reaction requires a delicate pH balance (typically pH 6.0–9.0): it must be acidic enough to protonate the carbonyl oxygen (facilitating Schiff base formation) but basic enough to ensure the primary amine remains unprotonated and nucleophilic[3].

Interactive Troubleshooting Q&A

Q: Why is my NHS-ester conjugation yield near zero despite using a 20-fold molar excess of reagent? A: This is almost always caused by either buffer interference or reagent hydrolysis .

  • Causality 1 (Buffer): Primary amine buffers such as Tris or glycine act as competing nucleophiles[1]. Because they are present in massive molar excess compared to your protein, they will rapidly and completely quench the NHS ester.

  • Causality 2 (Hydrolysis): If your protein concentration is too low (<1 mg/mL), the pseudo-first-order water concentration (55.5 M) overwhelmingly outcompetes the amine. At pH 8.6 and 4°C, the half-life of an NHS ester drops to just 10 minutes[2]. If your reagent was not stored desiccated, it likely hydrolyzed in the vial before use.

Q: My reductive amination using sodium cyanoborohydride ( NaBH3​CN ) resulted in protein precipitation. What happened? A: You likely dropped the pH too low. While NaBH3​CN is remarkably stable in water and selectively reduces iminium ions over free aldehydes[4], dropping the pH below 5.0 can cause proteins to approach their isoelectric point (pI) and precipitate. Furthermore, highly acidic conditions will cause the rapid degradation of NaBH3​CN , releasing toxic hydrogen cyanide gas. Ensure your buffer is maintained between pH 6.0 and 9.0[3].

Q: How can I verify if my NHS-ester reagent is still active before committing my expensive protein to the reaction? A: You must perform a Base Hydrolysis Assay. Both hydrolysis and successful conjugation release N-hydroxysuccinimide (NHS) as a leaving group, which absorbs strongly at 260–280 nm[5]. By measuring the absorbance of your reagent before and after intentional destruction with a strong base (NaOH), you can quantify the remaining active ester (See Protocol B).

Workflow Visualization: Diagnostic Logic

TroubleshootingWorkflow Start Conjugation Failure Detected CheckBuffer Verify Buffer Composition Start->CheckBuffer IsTris Tris/Glycine Present? CheckBuffer->IsTris Dialysis Perform Dialysis (Exchange to PBS) IsTris->Dialysis Yes CheckReagent Assess Reagent Integrity IsTris->CheckReagent No Dialysis->CheckReagent IsHydrolyzed NHS Ester Hydrolyzed? CheckReagent->IsHydrolyzed NewReagent Use Desiccated Fresh Stock IsHydrolyzed->NewReagent Yes Optimize Optimize Reaction Parameters IsHydrolyzed->Optimize No NewReagent->Optimize Success Proceed to Conjugation Optimize->Success

Diagnostic workflow for resolving primary amine bioconjugation failures.

Quantitative Data Tables

Table 1: Buffer Compatibility for Amine Reactions
Buffer SystemNHS-Ester CompatibilityReductive Amination CompatibilityNotes / Causality
PBS (Phosphate) ExcellentExcellentIdeal physiological conditions; no competing nucleophiles.
HEPES GoodGoodTertiary amine does not compete with primary amine reactions.
Tris / Glycine Incompatible Incompatible Primary amines will rapidly quench the reactive crosslinker[1].
Borate (pH 8.5) ExcellentExcellentEnhances coupling yield for reductive amination[4].
Table 2: NHS Ester Hydrolysis Kinetics

Note: The extent of NHS-ester hydrolysis in aqueous solutions free of primary amines can be measured at 260 to 280 nm[2].

Buffer pHTemperatureHalf-Life ( t1/2​ ) of NHS Ester
pH 7.00°C4 to 5 hours[2]
pH 7.025°C~1 hour
pH 8.64°C10 minutes[2]
pH 9.025°C< 2 minutes

Standardized Self-Validating Protocols

To ensure a self-validating system, you must quantify your starting materials (Protocol A) and verify your reagent integrity (Protocol B) before executing the final synthesis (Protocol C).

Protocol A: TNBSA Assay for Primary Amine Quantification

2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) is a rapid assay reagent for the determination of free amino groups[6]. Primary amines react with TNBSA to form a highly chromogenic derivative measured at 335 nm[6].

  • Prepare Sample: Dissolve proteins to be assayed directly in reaction buffer (0.1 M sodium bicarbonate, pH 8.5) at a concentration of 20–200 µg/mL[6]. Caution: Tris or glycine must be strictly avoided[6].

  • React: Add 0.25 mL of a 0.01% (w/v) solution of TNBSA to 0.5 mL of each sample solution. Mix well[6].

  • Incubate: Incubate the mixture at 37°C for exactly two hours[6].

  • Quench: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop and stabilize the reaction[6].

  • Measure: Read the absorbance at 335 nm against a standard curve generated using an amino acid standard (e.g., glycine or lysine)[6].

Protocol B: NHS-Ester Base Hydrolysis Reactivity Assay

This protocol validates whether your NHS-ester stock is active or has degraded due to moisture exposure.

  • Prepare Baseline: Dissolve a small aliquot of your NHS ester reagent in a non-amine buffer (e.g., PBS, pH 7.4)[5].

  • Measure Baseline: Immediately measure the absorbance of the solution at 260 nm[5].

  • Hydrolyze: Add 0.5–1.0 N NaOH to the solution to force complete base-hydrolysis of the ester[5].

  • Re-Measure: Measure the absorbance again at 260 nm.

  • Validate: If the absorbance of the base-hydrolyzed solution is measurably greater than the starting solution, the reagent is active[5]. If the absorbance does not change, the stock is already hydrolyzed and inactive[5].

Protocol C: Direct Reductive Amination Workflow
  • Prepare Reagents: Prepare a stock solution of the amine-containing protein in the reaction buffer (e.g., Sodium Borate, pH 8.5) at 1–10 mg/mL[3].

  • Combine: In a microcentrifuge tube, combine the protein solution with the aldehyde-containing reagent (e.g., 10- to 50-fold molar excess)[3].

  • Reduce: Add sodium cyanoborohydride ( NaBH3​CN ) to the reaction mixture to a final concentration of 20–50 mM[3].

  • Incubate: Incubate the reaction at room temperature for 2–4 hours, or at 4°C overnight with gentle mixing[3].

  • Purify: Remove excess unreacted reagent and toxic cyanoborohydride byproducts via size-exclusion chromatography or dialysis against a suitable storage buffer[3].

References

  • [4] Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methylheptan-1-amine

Welcome to the technical support center for the synthesis of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues to improve yield and purity. Here, we address specific challenges you might encounter during your experiments in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Methylheptan-1-amine, and which is recommended for optimal yield?

A1: The two primary and most effective routes for synthesizing 5-Methylheptan-1-amine are through reductive amination of 5-methylheptanal or via a Grignard reaction with a suitable nitrile.

  • Reductive Amination: This is often the preferred one-pot method due to its operational simplicity and generally good yields.[1][2] It involves the reaction of 5-methylheptanal with ammonia, followed by reduction of the intermediate imine. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.[1][3]

  • Grignard Reaction: This route offers a robust way to form the carbon-carbon backbone and introduce the amine functionality.[4][5][6] A typical approach involves the reaction of a Grignard reagent, such as 2-methylpentylmagnesium bromide, with a protected aminonitrile, followed by hydrolysis and reduction.[7]

The choice between these routes depends on the availability of starting materials, desired scale, and specific laboratory capabilities. For general laboratory scale with a focus on yield and ease of execution, reductive amination is often the more straightforward approach.

Q2: My reductive amination of 5-methylheptanal is resulting in a low yield. What are the likely causes?

A2: Low yields in the reductive amination of 5-methylheptanal can stem from several factors. The most common culprits are incomplete imine formation, side reactions of the aldehyde, and inefficient reduction.

  • Incomplete Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a reversible equilibrium.[1] To drive this equilibrium towards the imine, it's crucial to effectively remove the water that is formed as a byproduct.

  • Aldehyde Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) or other side reactions under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride is effective but can be sensitive to pH.[3] Catalytic hydrogenation requires an active catalyst and appropriate pressure and temperature conditions.

Q3: I'm observing significant byproduct formation in my Grignard synthesis. How can I improve the selectivity?

A3: Byproduct formation in a Grignard synthesis of 5-Methylheptan-1-amine often points to issues with the Grignard reagent itself or with the reaction conditions.

  • Grignard Reagent Quality: Grignard reagents are highly reactive and sensitive to moisture and air.[4] Inadequate preparation or handling can lead to the formation of alkanes (from reaction with water) and other byproducts. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Double Addition to Nitriles: While Grignard reagents add to nitriles to form an intermediate that can be hydrolyzed to a ketone and then further reacted to an amine, there is a possibility of double addition if the intermediate is not stable.[8]

  • Reaction Temperature: Grignard reactions are often exothermic. Maintaining a low temperature during the addition of the Grignard reagent can help to minimize side reactions.

Q4: How can I effectively purify the final 5-Methylheptan-1-amine product?

A4: The purification of amines can be challenging due to their basic nature.[9] Standard silica gel chromatography can sometimes lead to peak tailing and poor separation.

  • Acid-Base Extraction: A classic and effective method is to perform an acid-base workup. The crude product can be dissolved in a non-polar organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an excellent method for obtaining high-purity 5-Methylheptan-1-amine.

  • Modified Column Chromatography: If chromatography is necessary, using a basic alumina column or treating a silica gel column with a small amount of a volatile amine like triethylamine in the eluent can help to mitigate the issues associated with the basicity of the amine.[9][10]

II. Troubleshooting Guides

Troubleshooting Low Yield in Reductive Amination
Symptom Potential Cause Recommended Action
Low conversion of starting aldehyde Incomplete imine formation due to the presence of water.Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester water as it is formed.[11]
Formation of a complex mixture of products Aldol condensation or other aldehyde side reactions.Maintain a lower reaction temperature (0-25 °C) and monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times.
Incomplete reduction of the imine Inactive or insufficient reducing agent.Ensure the reducing agent (e.g., NaBH3CN) is fresh and handled under anhydrous conditions. If using catalytic hydrogenation, ensure the catalyst is active and the system is properly purged.[3]
Low isolated yield after workup Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Troubleshooting Byproduct Formation in Grignard Synthesis
Symptom Potential Cause Recommended Action
Low yield of Grignard reagent Presence of moisture in the reaction setup.Flame-dry all glassware immediately before use and ensure the solvent (e.g., anhydrous diethyl ether or THF) is completely dry.[4]
Formation of a significant amount of alkane byproduct Reaction of the Grignard reagent with acidic protons (e.g., water).Conduct the reaction under a strictly inert atmosphere (N2 or Ar).
Formation of tertiary alcohol byproduct Double addition of the Grignard reagent to the nitrile or an ester impurity.[8]Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C) to control the reaction rate. Ensure the nitrile starting material is pure.
Complex product mixture Wurtz coupling side reaction.This can occur if there is an excess of magnesium or if the reaction temperature is too high. Use a slight excess of the alkyl halide relative to magnesium.

III. Experimental Protocols & Visualizations

Protocol 1: Optimized Reductive Amination of 5-Methylheptanal

This protocol is designed to maximize the yield of 5-Methylheptan-1-amine through efficient imine formation and reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methylheptanal (1.0 eq) and a solution of ammonia in methanol (7N, 2.0 eq).

  • Imine Formation: Add activated 3Å molecular sieves to the mixture and stir at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purification: Perform an acid-base extraction as described in the FAQ section to isolate the pure 5-Methylheptan-1-amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction Aldehyde + Ammonia Aldehyde + Ammonia Imine Intermediate Imine Intermediate Aldehyde + Ammonia->Imine Intermediate Condensation (-H2O) 5-Methylheptan-1-amine 5-Methylheptan-1-amine Imine Intermediate->5-Methylheptan-1-amine Reduction (NaBH3CN)

Caption: Reductive amination workflow for 5-Methylheptan-1-amine synthesis.

Protocol 2: High-Yield Grignard Synthesis

This protocol focuses on the careful preparation and reaction of a Grignard reagent to minimize side reactions.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the addition funnel. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Nitrile: In a separate flame-dried flask, dissolve a suitable protected aminonitrile (e.g., N-benzyl-2-cyanoethylamine, 0.9 eq) in anhydrous diethyl ether. Cool this solution to 0 °C.

  • Addition: Slowly add the prepared Grignard reagent to the nitrile solution via a cannula, maintaining the temperature below 5 °C.

  • Reaction and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous ammonium chloride.

  • Workup and Deprotection: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting intermediate can then be deprotected and reduced to the final amine.

Grignard_Synthesis_Logic cluster_reagent Grignard Reagent Prep cluster_reaction C-C Bond Formation cluster_workup Final Product Formation Alkyl Halide 1-bromo-2-methylpentane Mg, Et2O Grignard Reagent 2-methylpentylmagnesium bromide Alkyl Halide:f1->Grignard Reagent:f0 Formation Nitrile Protected Aminonitrile Intermediate Imine Intermediate Nitrile:f0->Intermediate:f0 Nucleophilic Addition Final Amine { 5-Methylheptan-1-amine} Intermediate:f0->Final Amine:f0 Hydrolysis & Deprotection/Reduction

Sources

Optimization

Preventing degradation of 5-Methylheptan-1-amine during storage

Welcome to the Technical Support Center for Reagent Handling and Preservation. As researchers and drug development professionals, maintaining the absolute chemical integrity of your starting materials is the foundation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reagent Handling and Preservation. As researchers and drug development professionals, maintaining the absolute chemical integrity of your starting materials is the foundation of reproducible science.

5-Methylheptan-1-amine (Molecular Formula: C8H19N) 1 is a versatile primary aliphatic amine. However, its nucleophilic nitrogen and alpha-hydrogens make it highly susceptible to environmental degradation. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot and prevent oxidation, carbonation, and moisture-induced degradation during storage.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: My 5-Methylheptan-1-amine has developed a yellowish tint and a strong ammonia-like odor. What happened? A: This is a classic indicator of oxidative degradation . When exposed to atmospheric oxygen, primary aliphatic amines undergo oxidative cleavage of C–N and C–C bonds. Trace metal ions (often present from manufacturing equipment) catalyze this via a radical mechanism, converting the amine into imines. These imines further hydrolyze into aldehydes and volatile ammonia 2. The yellowing is caused by the polymerization of these aldehyde byproducts.

Q: I noticed a white, crystalline solid forming around the threading of the reagent bottle. Is the chemical compromised? A: The white crust is a carbamate salt . Primary amines are strong nucleophiles that react exothermically with atmospheric carbon dioxide (CO2). The nitrogen's lone pair attacks the electrophilic carbon of CO2, forming a zwitterion that rapidly rearranges into a stable carbamate salt 3. While the bulk liquid beneath may still be viable, the crust indicates a compromised seal.

Q: Can I store 5-Methylheptan-1-amine at room temperature if I use a standard desiccator? A: No. While a desiccator removes moisture (preventing bicarbonate formation), it does not eliminate O2 or CO2 unless actively purged with an inert gas. Furthermore, thermal energy exponentially accelerates oxidative degradation pathways. Storing the amine at elevated temperatures increases the reaction rate of the amine with residual reactive gases 4.

G A 5-Methylheptan-1-amine (Primary Aliphatic Amine) B Atmospheric O2 A->B Exposure C Atmospheric CO2 A->C Exposure D Moisture (H2O) A->D Exposure E Oxidative Cleavage (Imines, Aldehydes, NH3) B->E Radical Mechanism F Carbamate Formation (White Precipitate) C->F Nucleophilic Attack G Hydrolysis & Carbonates (pH Shift) D->G Protonation

Caption: Logical relationship of primary amine degradation pathways.

Part 2: Quantitative Storage Data

To optimize your inventory management, refer to the following quantitative matrix detailing how storage conditions impact the degradation rate of 5-Methylheptan-1-amine.

Storage ConditionO2 / CO2 ExposureTemp (°C)Relative Degradation RateExpected Shelf Life
Ambient BenchtopHigh (Unsealed)20–25°CRapid (100% baseline)< 1 Month
Standard DesiccatorModerate20–25°CModerate (60%)3–6 Months
Cold Room (Air)Moderate2–8°CSlow (30%)6–12 Months
Inert Gas (Ar/N2) None 2–8°C Negligible (< 5%) > 24 Months

Part 3: Experimental Protocols

Protocol 1: Inert Atmosphere Storage (Schlenk Line Technique)

This protocol ensures the long-term stability of the amine by eliminating the reactants required for degradation.

  • Preparation: Transfer the 5-Methylheptan-1-amine bottle to a fume hood equipped with a Schlenk line. Ensure the argon source is active.

  • Purging: Insert an argon-flushed needle through the septum of the reagent bottle (or hover it just above the liquid level if unseptated).

    • Causality: Argon is denser than air and chemically inert. By purging the headspace for 3–5 minutes, you physically displace the electrophilic CO2 and oxidizing O2, eliminating the primary reactants required for degradation 5.

  • Sealing: While the argon is still flowing, quickly cap the bottle. Wrap the cap tightly with PTFE tape, followed by Parafilm.

  • Self-Validation System: Connect the headspace to an oil bubbler. The system is self-validating when the bubbler maintains a steady, positive outward pressure (bubbles moving outward, oil not drawing backward). If the oil draws back, atmospheric air is leaking in, and the seal must be reapplied.

  • Storage: Store the sealed bottle in a flammable-rated refrigerator at 2–8°C.

Workflow Step1 1. Inspect Reagent (Check for crust) Step2 2. Argon Purge (Displace O2/CO2) Step1->Step2 Step3 3. PTFE Sealing (Block moisture) Step2->Step3 Step4 4. Cold Storage (2-8°C) Step3->Step4 Step5 5. Validate Integrity (Positive pressure) Step4->Step5

Caption: Step-by-step workflow for the inert storage of 5-Methylheptan-1-amine.

Protocol 2: Recovery of Degraded Amine via Fractional Distillation

If your reagent has formed carbamate salts or absorbed moisture, use this protocol to recover the pure amine.

  • Base Addition: Add 5% w/v Potassium Hydroxide (KOH) pellets directly into the degraded 5-Methylheptan-1-amine in a round-bottom flask. Stir for 2 hours under an inert atmosphere.

    • Causality: KOH is a strong, non-nucleophilic base. It deprotonates the carbamate salts, shifting the chemical equilibrium to release the free primary amine while sequestering the CO2 as solid potassium carbonate. The KOH simultaneously acts as a desiccant to lock away absorbed moisture.

  • Distillation Setup: Assemble a short-path fractional distillation apparatus. Flush the entire system with Nitrogen or Argon.

  • Heating & Collection: Slowly heat the flask. Discard the first few drops (which contain volatile degradation products like ammonia).

  • Self-Validation System: This protocol is self-validating via real-time vapor temperature monitoring. Pure 5-Methylheptan-1-amine will distill at a constant, specific plateau. Any sudden temperature fluctuation indicates the presence of volatile degradation products or unreacted moisture, signaling that the collected fraction is not pure.

Part 4: References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process, MDPI,[Link]

  • 44839-43-2 | 5-methylheptan-1-amine | AA Blocks, AA Blocks,[Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts, Bellona Foundation,[Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption, Heriot-Watt University,[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms, ACS Publications,[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Methylheptan-1-amine Synthesis

Welcome to the technical support center for the synthesis of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. The following content is structured in a flexible question-and-answer format, focusing on troubleshooting and optimization from first principles.

Section 1: Strategic Synthesis Planning

FAQ: What are the most viable synthetic routes for preparing 5-Methylheptan-1-amine?

There are two primary, industrially relevant, and scalable routes for the synthesis of 5-Methylheptan-1-amine. The choice between them depends on starting material availability, required purity, and scale.

  • Reductive Amination of 5-Methylheptanal: This is a direct, one-pot method where 5-methylheptanal is reacted with an ammonia source in the presence of a reducing agent.[1] It is often favored for its atom economy and streamlined process.[2]

  • Reduction of 5-Methylheptanenitrile: This route involves the reduction of the corresponding nitrile to the primary amine. This is a robust method, particularly when the nitrile is readily available or easily synthesized.[3][4]

The following diagram outlines a decision-making workflow for selecting the optimal synthetic strategy.

G start Start: Synthesize 5-Methylheptan-1-amine q1 Is 5-Methylheptanal commercially available and cost-effective? start->q1 route1 Pursue Route 1: Reductive Amination q1->route1  Yes   q2 Is 5-Methylheptanenitrile readily available or easily synthesized? q1->q2  No   route2 Consider Route 2: Nitrile Reduction q2->route2  Yes   alt_route Evaluate alternative routes (e.g., Gabriel Synthesis, Hofmann Rearrangement) q2->alt_route  No  

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Guide for Reductive Amination

Reductive amination is a powerful technique but can be plagued by issues of selectivity and yield. This section addresses the most common problems.

Question 1: My reaction yield is low, and I've isolated 5-methylheptan-1-ol as a major byproduct. Why is this happening and how can I fix it?

Root Cause Analysis: This is a classic selectivity problem. It indicates that your reducing agent is reducing the starting aldehyde (5-methylheptanal) to its corresponding alcohol faster than it is reducing the key imine intermediate.[5] This is especially common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral conditions.[6] The desired reaction pathway involves the formation of an imine from the aldehyde and ammonia, which is then reduced. If the aldehyde is reduced first, the starting material is consumed in a non-productive pathway.

Troubleshooting Protocol: The solution is to use a reducing agent that shows high selectivity for the protonated imine (iminium ion) over the carbonyl group of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this purpose.[6]

Optimized Experimental Protocol (using NaBH₃CN):

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-methylheptanal (1.0 eq) in methanol (MeOH).

  • Ammonia Source: Add a significant excess of ammonium acetate (NH₄OAc, 5-10 eq). The acetate serves as a buffer to maintain the optimal pH for imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction is typically run at a slightly acidic pH (6-7) to facilitate imine formation and subsequent protonation to the electrophilic iminium ion.[1]

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise over 30 minutes, monitoring for any gas evolution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by adding aqueous HCl (e.g., 2M) until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 1 hour. Basify the mixture with aqueous NaOH (e.g., 6M) to a pH > 11 to deprotonate the amine product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by distillation or column chromatography.

Comparative Data for Reducing Agents:

Reducing AgentTypical ConditionsSelectivity (Imine vs. Aldehyde)Key Considerations & References
H₂/Catalyst (e.g., Raney Ni, Pd/C) H₂ pressure, various solventsCan be high, but optimization is required to prevent aldehyde reduction.[7]Useful for large-scale synthesis; requires specialized pressure equipment.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., MeOH)Poor; readily reduces aldehydes.[6]Not recommended for one-pot reductive aminations unless the imine is pre-formed and isolated.
Sodium Cyanoborohydride (NaBH₃CN) Protic solvents, pH 6-7Excellent; selectively reduces the iminium ion.[6]Highly effective but generates toxic cyanide waste, requiring careful quenching and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (e.g., DCE)Excellent; milder and less toxic alternative to NaBH₃CN.[6]Often the preferred lab-scale reagent due to its selectivity and safety profile.
Question 2: I am observing significant amounts of di-(5-methylheptyl)amine in my final product. How can I suppress this over-alkylation?

Root Cause Analysis: This issue arises from the product, 5-Methylheptan-1-amine, being more nucleophilic than the ammonia used as the nitrogen source.[8] Consequently, the desired primary amine can react with another molecule of the starting aldehyde (5-methylheptanal) to form a secondary imine. This secondary imine is then reduced to the di-(5-methylheptyl)amine byproduct, leading to a difficult-to-separate mixture.[7][9]

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Aldehyde1 5-Methylheptanal Imine1 Primary Imine Aldehyde1->Imine1 + NH₃ Ammonia NH₃ Amine1 5-Methylheptan-1-amine (Product) Imine1->Amine1 Reduction Aldehyde2 5-Methylheptanal Imine2 Secondary Imine Amine1->Imine2 + 5-Methylheptanal Amine2 Di-(5-methylheptyl)amine (Byproduct) Imine2->Amine2 Reduction

Caption: Competing pathways leading to over-alkylation.

Troubleshooting Protocol: The key to preventing this side reaction is to manipulate Le Châtelier's principle. By using a vast excess of the ammonia source, you can statistically favor the reaction of the aldehyde with ammonia over its reaction with the primary amine product.

Optimized Experimental Protocol (High Ammonia Concentration):

  • Ammonia Source: Instead of ammonium salts, consider using a saturated solution of ammonia in methanol or aqueous ammonia (25-28%).[10] This provides a much higher concentration of the nucleophile.

  • Stoichiometry: Use a large excess of the ammonia source (e.g., 20-50 equivalents relative to the aldehyde).

  • Catalyst Systems: For catalytic hydrogenations, catalysts based on nickel or iron have shown high selectivity for primary amines under high ammonia and hydrogen pressure.[7][10][11]

  • Reaction Conditions:

    • Charge a pressure-rated reactor with the catalyst (e.g., Ni/Al₂O₃), solvent (e.g., ethanol), and 5-methylheptanal.

    • Seal the reactor and purge with N₂ followed by H₂.

    • Introduce a large excess of ammonia.

    • Pressurize with H₂ to the desired pressure (e.g., 6.5 MPa).[10]

    • Heat the reaction to the optimal temperature (e.g., 140 °C) and stir until the reaction is complete.[10]

    • Cool, vent, and filter the catalyst before proceeding to workup and purification.

Section 3: Troubleshooting Guide for Nitrile Reduction

The reduction of 5-methylheptanenitrile is a reliable method, but it requires careful selection of reagents and conditions to ensure complete conversion and avoid side reactions.

Question 3: My reduction of 5-methylheptanenitrile is incomplete, and the workup is difficult. What are the best practices for this conversion?

Root Cause Analysis: Incomplete reduction can stem from several factors: an insufficiently powerful reducing agent, catalyst deactivation, or non-optimal reaction conditions (temperature, pressure, time). Difficult workups, particularly with reagents like lithium aluminum hydride (LiAlH₄), are common due to the formation of gelatinous aluminum salt precipitates.

Troubleshooting Protocol: Choosing the right reduction system is paramount. While LiAlH₄ is highly effective, catalytic hydrogenation is often cleaner and more scalable.

Method 1: Catalytic Hydrogenation (Preferred for Scale) Catalytic hydrogenation is the most economical and "green" method for nitrile reduction.[3]

  • Catalyst: Raney Nickel is a common and effective catalyst. Palladium or Platinum catalysts can also be used.[3][4]

  • Solvent: An alcoholic solvent like ethanol is typical. The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts by preventing the intermediate imine from reacting with the product amine.[3]

  • Conditions: The reaction requires elevated temperature and hydrogen pressure.

  • Protocol:

    • In a hydrogenation reactor, combine 5-methylheptanenitrile, ethanol (or another suitable solvent), and a slurry of Raney Nickel catalyst.

    • Add ammonia, either as a gas or an alcoholic solution.

    • Pressurize the reactor with hydrogen gas (H₂).

    • Heat and stir the mixture. Monitor hydrogen uptake to determine reaction completion.

    • After completion, cool the reactor, vent the hydrogen, and carefully filter the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.[12]

    • The filtrate containing the product can be concentrated and purified by distillation.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction LiAlH₄ is a very powerful reducing agent capable of converting nitriles to primary amines.[4][13] It is excellent for lab-scale synthesis but requires strictly anhydrous conditions.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is required.

  • Protocol:

    • Under an inert atmosphere, suspend LiAlH₄ (typically ~1.0-1.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 5-methylheptanenitrile in anhydrous THF dropwise. The reaction is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

    • Crucial Step - Fieser Workup: To manage the workup and avoid gelatinous precipitates, perform a sequential, careful quench at 0 °C. For a reaction using 'x' grams of LiAlH₄, add:

      • 'x' mL of water, dropwise.

      • 'x' mL of 15% aqueous NaOH, dropwise.

      • '3x' mL of water, dropwise.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ether.

    • The combined filtrate can be dried and concentrated to yield the crude amine.

Section 4: General FAQs and Purification

Question 4: My final product is impure. What are the best general strategies for purifying primary amines like 5-Methylheptan-1-amine?

Answer: Purification of amines can be challenging due to their basicity and potential to streak on silica gel chromatography. Several methods can be employed:

  • Distillation: If the amine is thermally stable and volatile enough, fractional distillation under reduced pressure is one of the most effective methods for large-scale purification, especially for removing non-volatile impurities.

  • Acid-Base Extraction: This classic technique is excellent for removing non-basic organic impurities.

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to pH > 11.

    • Extract the deprotonated "free-base" amine back into an organic solvent.

    • Dry the organic layer and concentrate to yield the purified amine.

  • Salt Precipitation: Amines can be precipitated from organic solutions by adding an acid to form the corresponding ammonium salt, which is often crystalline and insoluble.[14] For example, bubbling dry HCl gas through an ethereal solution of the amine can precipitate the hydrochloride salt, which can be collected by filtration. The free amine is then regenerated by treatment with a base.

References

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from Kanto Chemical Co., Inc.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Li, X., et al. (2023).
  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link]

  • Chandrasekhar, S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 70(21), 8639-8642. [Link]

  • Leclerc, E., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 24. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Nitrile reduction. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Saint Mary's College of California. (n.d.). Methodologies in amine synthesis : challenges and applications. Retrieved from [Link]

  • ResearchGate. (2014). What are the best reagents to reduce aromatic nitrile (CN) to amine (CH2NH2)?. Retrieved from [Link]

  • Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Sustainable Chemistry & Engineering, 9(21), 7288–7296. [Link]

  • University of Wisconsin-River Falls. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Ben-Ayed, T., et al. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Synthetic Communications, 43(11), 1578-1585. [Link]

  • Ashenhurst, J. (2018). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction pathway for 5‐HMF reductive amination. Retrieved from [Link]

  • Zahoor, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101213. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(20), 5793-5810. [Link]

  • Ashenhurst, J. (2017). Reductive Aminations, and How It Works. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Resolution of 5-Methylheptan-1-amine Enantiomers

Welcome to the technical support center for the enantiomeric resolution of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 5-Methylheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral amine. Our approach is grounded in fundamental principles and validated by field experience to ensure you can optimize your resolution process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the resolution of 5-Methylheptan-1-amine?

The most common and scalable method for resolving racemic 5-Methylheptan-1-amine is through the formation of diastereomeric salts.[1][2] This classical technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. This acid-base reaction creates a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most importantly, different solubilities in a given solvent system.[1][3] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[1] After separation, the optically enriched amine can be recovered from the salt by treatment with a base.[4][5]

Q2: How do I select an appropriate chiral resolving agent for 5-Methylheptan-1-amine?

The choice of a resolving agent is the most critical factor for a successful resolution and often requires empirical screening.[4] For a primary amine like 5-Methylheptan-1-amine, chiral carboxylic acids are the most common choice.[5][6] The ideal resolving agent should form a stable, crystalline salt with one enantiomer of the amine that has significantly lower solubility than the salt of the other enantiomer.

Key candidates for resolving primary amines include:

  • Tartaric Acid and its derivatives: L-(+)-Tartaric acid is a cost-effective and widely used option that has shown good performance for many primary amines.[1][7]

  • Mandelic Acid: (S)-Mandelic acid often provides high enantiomeric excess, sometimes in a single crystallization step.[1][7]

  • (1S)-(+)-10-Camphorsulfonic Acid: This is a strong acid that can be particularly effective for resolving less basic amines.[1][2][8]

The table below summarizes the properties of these common resolving agents.

Chiral Resolving AgentStructure TypeAcidity (pKa)Key Advantages
L-(+)-Tartaric Acid C4-dicarboxylic acid with two chiral centerspKa₁ ≈ 2.98, pKa₂ ≈ 4.34Readily available, inexpensive, widely documented.[1]
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral centerpKa ≈ 3.41Often forms highly crystalline salts, leading to high e.e.[1]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acid with a rigid bicyclic structurepKa ≈ -1.5Strong acid, effective for weakly basic amines; good crystallinity.[1][2]
Q3: How is the enantiomeric excess (e.e.) of the resolved 5-Methylheptan-1-amine determined?

Determining the enantiomeric excess (e.e.) is crucial to quantify the success of the resolution. The most powerful and widely used technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[9][10]

The principle involves the differential interaction of the amine enantiomers with the chiral stationary phase, leading to different retention times.[9] This allows for the separation and quantification of each enantiomer. The e.e. is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [9]

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be used.[11] Derivatization of the amine with a chiral reagent to form diastereomers that can be distinguished by standard achiral chromatography is also a viable method.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the diastereomeric salt crystallization of 5-Methylheptan-1-amine.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Question: My resolution experiment resulted in a very low yield of the crystallized salt, even after cooling. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common problem that can be attributed to several factors. The primary objective is to maximize the precipitation of the less soluble diastereomeric salt.

Potential CauseTroubleshooting Steps & ExplanationExpected Outcome
Suboptimal Resolving Agent The chosen chiral acid may not form a salt with a sufficiently low solubility. Action: Screen other resolving agents like (S)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid.[4] The interaction between the amine and the acid is highly specific, and a different agent might provide a much better insolubility difference.Identification of a resolving agent that forms a significantly less soluble salt with the desired enantiomer, leading to higher precipitation and yield.
High Solubility in Chosen Solvent The desired diastereomeric salt may be too soluble in the selected solvent, even at low temperatures.[5] Action: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water). The goal is to find a system where the desired salt is sparingly soluble while the other salt remains in solution.Discovery of a solvent system that minimizes the solubility of the target diastereomer, thereby increasing the crystallized yield.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can significantly impact yield.[3] Action: Vary the molar ratio of the resolving agent. While a 0.5 molar equivalent of the resolving agent is a common starting point (to react with one enantiomer), ratios between 0.5 and 1.0 should be explored. Ratios greater than 1.5 can also be beneficial in some systems.[3]Optimization of the molar ratio to maximize the formation and precipitation of the desired salt.
Supersaturation Issues The solution may be supersaturated, preventing spontaneous crystallization. Action: Introduce seed crystals of the desired diastereomeric salt to induce crystallization.[5] If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.Controlled and efficient crystallization, leading to an improved isolated yield.
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

Question: After liberating the amine from the crystallized salt, the measured e.e. is below my target. How can I improve the optical purity?

Answer: Achieving high enantiomeric excess is the primary goal of resolution. Low e.e. indicates that the undesired diastereomeric salt is co-precipitating with the desired one.

Potential CauseTroubleshooting Steps & ExplanationExpected Outcome
Poor Diastereomer Discrimin-ation The solubility difference between the two diastereomeric salts in the chosen solvent is small. Action: Re-optimize the solvent system. A different solvent can amplify the solubility difference. Also, consider performing a recrystallization of the isolated diastereomeric salt from a fresh portion of the optimized solvent. This second step is often crucial for achieving >99% e.e.Enhanced separation of the diastereomers, resulting in a higher e.e. of the final product.
Crystallization Occurred Too Quickly Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice (kinetic vs. thermodynamic control).[3][4] Action: Slow down the crystallization process. Decrease the temperature gradually over several hours or even days. Avoid "crashing out" the solid by rapid cooling in an ice bath. Slower cooling allows for the formation of more ordered, purer crystals.Formation of a more thermodynamically stable, and thus purer, crystalline solid, leading to a significant increase in e.e.
Solid Solution Formation In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult. Action: This is a more challenging issue. A different resolving agent is the most effective solution. Alternatively, exploring a completely different solvent system might disrupt the solid solution formation.[13]Identification of a resolving agent/solvent combination that forms discrete crystals of the diastereomers rather than a solid solution.
Issue 3: The Salt "Oils Out" Instead of Crystallizing

Question: When I combine the amine and the resolving agent, an oil forms at the bottom of the flask instead of a crystalline solid. What should I do?

Answer: "Oiling out" occurs when the diastereomeric salt precipitates from the solution above its melting point or as a supersaturated liquid phase.

Potential CauseTroubleshooting Steps & ExplanationExpected Outcome
Initial Concentration Too High The concentration of reactants is too high, leading to immediate precipitation of a liquid salt. Action: Dilute the reaction mixture by adding more solvent. Perform the addition of the resolving agent solution to the amine solution at a slightly elevated temperature to maintain homogeneity before initiating slow cooling.The salt remains in solution initially, allowing for controlled crystallization to occur upon slow cooling, avoiding the formation of an oil.
Inappropriate Solvent The solvent may not be suitable for promoting crystallization of the salt. Action: Add a small amount of a co-solvent. If using a polar solvent like methanol, adding a less polar co-solvent might induce crystallization. Ensure adequate agitation during salt formation to prevent localized high concentrations.[5]Inducing the formation of a crystalline solid directly from the solution.

Experimental Protocols & Workflows

Overall Workflow for Diastereomeric Salt Resolution

The following diagram outlines the complete process from the racemic amine to the isolated, enantiomerically enriched product.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine cluster_3 Step 4: Analysis racemic_amine Racemic (R/S)-5-Methylheptan-1-amine combine Combine in Solvent (e.g., Methanol) racemic_amine->combine chiral_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_agent->combine diastereomers Mixture of Diastereomeric Salts (R-Amine:L-Acid & S-Amine:L-Acid) in Solution combine->diastereomers cool Slow Cooling & Crystallization diastereomers->cool filtration Filtration cool->filtration solid Solid: Less Soluble Salt (e.g., S-Amine:L-Acid) filtration->solid Collect Solid mother_liquor Mother Liquor: More Soluble Salt (e.g., R-Amine:L-Acid) filtration->mother_liquor Collect Filtrate base_treatment Treat with Base (e.g., NaOH) & Extract with Organic Solvent solid->base_treatment isolated_amine Isolated Enriched Amine (e.g., S-5-Methylheptan-1-amine) base_treatment->isolated_amine analysis Determine e.e. (Chiral HPLC) isolated_amine->analysis result Final Enantiopure Product analysis->result

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Diastereomeric Salt Resolution of (±)-5-Methylheptan-1-amine with L-(+)-Tartaric Acid

This protocol provides a general starting point. Optimization of solvent, temperature, and stoichiometry will be necessary.[5]

Materials:

  • (±)-5-Methylheptan-1-amine

  • L-(+)-Tartaric acid (0.5 molar equivalents)

  • Methanol (or other suitable solvent)

  • Reaction flask with magnetic stirrer

  • Heating mantle and temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a reaction flask, dissolve racemic 5-Methylheptan-1-amine (1.0 eq) in a minimal amount of warm methanol with stirring.

  • Prepare Resolving Agent Solution: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the stirring amine solution. If precipitation occurs immediately, add more solvent until the solution is clear again at an elevated temperature (e.g., 50-60°C).

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature over several hours. Cloudiness should appear as the less soluble diastereomeric salt begins to crystallize.

  • Cooling: Once at room temperature, place the flask in a refrigerator (4°C) or a controlled cooling bath and leave undisturbed for 12-24 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of the Free Amine

Procedure:

  • Suspension: Suspend the collected diastereomeric salt in water.

  • Basification: Add a 2M sodium hydroxide (NaOH) solution dropwise while stirring until the salt completely dissolves and the pH of the solution is >12. This neutralizes the tartaric acid and regenerates the free amine.[4]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying & Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 5-Methylheptan-1-amine.[5]

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This is a representative protocol. The specific column and mobile phase must be determined experimentally.

Materials:

  • Resolved 5-Methylheptan-1-amine sample

  • Racemic 5-Methylheptan-1-amine standard

  • HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP like Chiralpak® or Chiralcel®)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the resolved amine in the mobile phase. Prepare a similar solution of the racemic standard.

  • System Setup:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Appropriate polysaccharide-based chiral column.

    • Mobile Phase: A typical mobile phase for amines on a polysaccharide CSP would be a mixture of hexane and a polar modifier like isopropanol, with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. An initial screening condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation: Use the peak areas to calculate the enantiomeric excess as described in the FAQ section.[9]

References
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). Benchchem.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines. (2025). Benchchem.
  • Troubleshooting low yield in the chiral resolution of 1,3-butanediamine. (2025). Benchchem.
  • al-Kindy, S., & Santa, T. (1998). Enantiomeric Determination of Amines by High-Performance Liquid Chromatography Using Chiral Fluorescent Derivatization Reagents.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025).
  • Fenix, J. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1833-1840.
  • Chiral resolution. (n.d.). Wikipedia.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts.
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. (2026, March 4). PMC.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Mbah, C. J. (2018).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. (2022). RSC Publishing.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amine Workup Emulsions

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for one of the most notorious bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for one of the most notorious bottlenecks in organic synthesis: emulsion formation during the liquid-liquid extraction (LLE) of basic amines.

Visual Guide: The Chemistry of Amine Emulsions

AmineSolubility Acidic Acidic Aqueous (pH < pKa - 2) AmineIon Protonated Amine (R-NH3+) Water Soluble Acidic->AmineIon Protonation Basic Basic Aqueous (pH > pKa + 2) AmineNeutral Neutral Amine (R-NH2) Organic Soluble Basic->AmineNeutral Deprotonation EmulsionZone Intermediate pH (pH ≈ pKa) Surfactant Behavior -> EMULSION AmineIon->EmulsionZone Partial Deprotonation AmineNeutral->EmulsionZone Partial Protonation

Caption: Logical relationship between aqueous pH, amine protonation state, and emulsion formation.

FAQ & Troubleshooting Guide

Q1: Why do my amine reactions consistently form thick emulsions during aqueous workup? Causality & Mechanism: Emulsions are thermodynamically unstable but kinetically stable colloidal dispersions of two immiscible liquids[1]. Amines are inherently amphiphilic molecules; they possess a hydrophilic nitrogen headgroup and a hydrophobic organic backbone. During an aqueous workup, if the pH of the aqueous layer is near the pKa of the amine's conjugate acid, the amine exists in an equilibrium of neutral and protonated states. This mixture acts as a highly effective in-situ surfactant, drastically lowering the interfacial tension between the organic and aqueous layers and stabilizing microdroplets[2][3]. Furthermore, fine insoluble particulates (like inorganic salts, catalyst residues, or polymerized byproducts) can accumulate at the liquid-liquid interface, creating a "Pickering emulsion" that physically prevents droplet coalescence[4][5].

Q2: My separatory funnel is currently filled with a stubborn emulsion. What is the immediate, step-by-step rescue protocol? Expertise & Experience: Do not indiscriminately add solvents, which only increases the volume of your problem. A systematic approach exploiting ionic strength, physical filtration, and mechanical force is required. The following self-validating protocol is designed to break the emulsion while preserving product integrity.

Protocol: Step-by-Step Emulsion Rescue Workflow

  • Time and Gentle Agitation: Allow the funnel to sit for 15-30 minutes. Gently swirl the funnel or stir the interface with a glass rod (do not shake). Validation: If a distinct boundary forms, proceed with separation. If the milky layer persists, move to Step 2[5].

  • Ionic Strength Modification (Brine Addition): Add a saturated aqueous solution of NaCl (brine) or solid NaCl directly to the emulsion. Causality: Increasing the ionic strength of the aqueous phase maximizes the "salting-out" effect, decreasing the solubility of the organic solvent and neutral amine in the water layer, forcing phase separation[5]. Validation: Observe for 5 minutes. If unresolved, proceed to Step 3.

  • pH Adjustment: Adjust the aqueous layer pH to be strictly non-surfactant forming. If extracting the amine into the organic layer, add 1M NaOH until the aqueous pH is pKa + 2. If extracting into the aqueous layer, add 1M HCl until the pH is pKa - 2[2]. Validation: Test the aqueous layer with pH paper. If the pH is correct but the emulsion persists, particulate matter is the likely culprit. Move to Step 4.

  • Celite Filtration (Pickering Emulsion Disruption): Drain the entire emulsified mixture from the separatory funnel and vacuum-filter it through a tightly packed pad of Celite (diatomaceous earth) on a Büchner funnel. Causality: Celite traps the microscopic, insoluble particulates (e.g., tin salts or palladium) that stabilize the interfacial boundary[4]. Validation: The filtrate should be a biphasic mixture that rapidly separates when poured back into the funnel.

  • Centrifugation (The Nuclear Option): If a micro-emulsion persists, transfer the mixture to centrifuge tubes and spin at 3000-5000 RPM for 5-10 minutes. Causality: Centrifugation artificially increases gravitational force, rapidly accelerating the rate of droplet coalescence (Stokes' Law)[2][5].

EmulsionRescue Start Emulsion Formed in Separatory Funnel Step1 1. Time & Mechanical (Wait 15m, gentle swirl) Start->Step1 Check1 Separated? Step1->Check1 Step2 2. Brine Addition (Increase ionic strength) Check1->Step2 No Success Proceed with LLE Check1->Success Yes Check2 Separated? Step2->Check2 Step3 3. pH Adjustment (Target pH > pKa + 2 or < pKa - 2) Check2->Step3 No Check2->Success Yes Check3 Separated? Step3->Check3 Step4 4. Celite Filtration (Remove fine particulates) Check3->Step4 No Check3->Success Yes Check4 Separated? Step4->Check4 Step5 5. Centrifugation (Force phase separation) Check4->Step5 No Check4->Success Yes Step5->Success

Caption: Step-by-step experimental workflow for rescuing an emulsified liquid-liquid extraction.

Q3: How exactly does the "2 pKa Rule" dictate amine extraction and emulsion prevention? Causality & Mechanism: The Henderson-Hasselbalch equation governs the ratio of protonated to unprotonated amine. To prevent the amine from acting as an interfacial surfactant, it must be driven entirely into one phase.

  • To force the amine into the organic layer: The aqueous pH must be at least 2 units above the pKa of the amine's conjugate acid. At pH = pKa + 2, approximately 99% of the amine is deprotonated (neutral) and highly lipophilic[2].

  • To force the amine into the aqueous layer: The aqueous pH must be at least 2 units below the pKa. At pH = pKa - 2, 99% of the amine is protonated (ionic) and highly hydrophilic[2]. Operating within ± 1 pH unit of the pKa guarantees a mixed population of surfactant-like molecules, virtually guaranteeing emulsion formation.

Q4: Are there alternative workup strategies to avoid LLE entirely for problematic amines? Expertise & Experience: Yes. For highly polar or surfactant-like amines where LLE consistently fails, solid-supported workups are an authoritative alternative. Technologies like FastWoRX (a silicone elastomer-coated glass powder) absorb the organic products directly from the quenched aqueous mixture. The powder is filtered, washed, and the product is eluted with an organic solvent, completely bypassing liquid-liquid phase separation and the associated emulsion risks[6].

Quantitative Data Presentation

Table 1: Quantitative Parameters for Emulsion-Breaking Interventions

Intervention TechniqueQuantitative ParameterMechanism of ActionRecommended Use Case
Brine Addition Saturated NaCl (~360 g/L)Increases aqueous ionic strength, salting out organics.Mild, cloudy emulsions without visible particulates.
Acidic pH Adjustment Target pH (pKa - 2)Fully protonates amine (99%+ ionic), driving it to aqueous phase.Reverse extraction (purifying amine from organic impurities).
Basic pH Adjustment Target pH (pKa + 2)Fully deprotonates amine (99%+ neutral), driving it to organic phase.Forward extraction (isolating freebase amine product).
Centrifugation 3000 - 5000 RPM (5-10 min)Amplifies gravitational force to overcome kinetic stability.Small-scale (<50 mL) stubborn micro-emulsions.
Solvent Dilution Add 5x - 10x volume of organicDecreases concentration of the emulsifying agent.Highly concentrated, viscous reaction mixtures.

Table 2: Common Amine pKa Values and Target Extraction pH

Amine Class (Example)Approx. pKa of Conjugate AcidTarget pH for Aqueous Extraction (Protonated)Target pH for Organic Extraction (Neutral)
Aromatic Amine (Aniline)~4.6pH < 2.6pH > 6.6
Secondary Amine (Diethylamine)~10.5pH < 8.5pH > 12.5
Tertiary Amine (Triethylamine)~10.7pH < 8.7pH > 12.7
Cyclic Amine (Piperidine)~11.2pH < 9.2pH > 13.2

Sources

Optimization

Technical Support Center: Identification and Purification of 5-Methylheptan-1-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and characterization of branched aliphatic primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and characterization of branched aliphatic primary amines. 5-Methylheptan-1-amine (CAS: 44839-43-2) is a critical building block utilized in the synthesis of complex pharmaceuticals, including fluorinated benzenesulfonamides targeted for inhibiting protein amyloid aggregation in neurodegenerative diseases[1][2]. However, its high polarity, lack of a UV chromophore, and tendency to co-purify with structurally similar byproducts make it notoriously difficult to handle.

This guide provides field-proven, self-validating troubleshooting strategies to identify and remove impurities from your 5-Methylheptan-1-amine workflows.

Section 1: Analytical Troubleshooting (Identification)

Q1: My GC-MS analysis of 5-Methylheptan-1-amine shows severe peak tailing, poor resolution, and low sensitivity. How can I resolve this? A1: The root cause of this chromatographic degradation is the high polarity of the primary amine group (-NH2). In a standard gas chromatography system, the amine dipole strongly interacts with active silanol groups or siloxane bridges on the column's stationary phase, leading to irreversible adsorption and peak tailing[3][4]. Solution: You must mask the polar amine group through pre-column derivatization. Using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the primary amine into a less polar, highly volatile, and thermally stable trimethylsilyl (TMS) derivative[3]. This chemical modification eliminates silanol interactions, resulting in sharp, symmetrical peaks and drastically improved limits of detection.

Q2: I need to quantify non-volatile impurities in my 5-Methylheptan-1-amine batch using HPLC, but I am not detecting any peaks. What is the issue? A2: Aliphatic amines like 5-Methylheptan-1-amine completely lack conjugated π-electron systems, meaning they do not absorb ultraviolet light or emit fluorescence under standard HPLC-UV/FLD conditions[5]. Solution: Implement a pre-column derivatization strategy using a fluorogenic or chromogenic reagent. 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is highly recommended. It reacts selectively with primary amines under mild aqueous conditions to form a stable, highly fluorescent derivative[5]. This allows for the baseline separation and sensitive quantification of the target amine and any closely related diamine or secondary amine impurities.

Section 2: Purification Troubleshooting (Removal)

Q3: My crude 5-Methylheptan-1-amine contains significant amounts of unreacted neutral and aromatic impurities. Traditional column chromatography is scaling poorly and generating massive solvent waste. What is a better approach? A3: Standard silica gel chromatography is inefficient for highly polar aliphatic amines due to chemisorption. A highly scalable and elegant alternative is Trichloroacetic Acid (TCA) fueled purification [6]. Causality & Mechanism: When TCA is added to the crude mixture in a non-polar solvent, it selectively protonates the primary amine, triggering the immediate precipitation of the amine-TCA salt. Neutral and aromatic impurities remain highly soluble in the supernatant and are simply washed away[6]. Self-Validation: The subsequent recovery step is thermodynamically driven and self-validating. Heating the isolated amine-TCA salt induces decarboxylation. You will visually observe the effervescence of carbon dioxide (CO2). As CO2 and chloroform (CHCl3) volatilize, the pure free amine is left behind in near-quantitative yield without the need for messy aqueous basic workups[6].

Q4: I am extracting 5-Methylheptan-1-amine from a complex reaction matrix containing organic acids, sugars, and inorganic salts. How can I selectively capture the amine? A4: For highly complex matrices, exploit the specific reactivity of the primary amine using Schiff base immobilization [7]. Causality & Mechanism: By passing the extract through a glyoxal agarose resin at a high pH (e.g., pH 10 in 95% MeOH), the primary amine undergoes a condensation reaction with the immobilized aldehydes to form a covalent Schiff base (imine)[7]. The high pH and dehydrated environment thermodynamically drive the equilibrium toward the imine. All non-amine impurities (acids, sugars, salts) are washed away. Eluting the column with a low-pH buffer (e.g., 0.1 M formic acid) rapidly hydrolyzes the Schiff base, releasing the highly purified 5-Methylheptan-1-amine[7].

Section 3: Standardized Experimental Methodologies

GC_MS_Workflow N1 Crude 5-Methylheptan-1-amine N2 Evaporate to Dryness (N2 Stream) N1->N2 N3 Add Anhydrous Solvent (100 µL) N2->N3 N4 Add BSTFA + 1% TMCS (100 µL) N3->N4 N5 Heat at 70-80°C (30-60 min) N4->N5 N6 Cool to Room Temperature N5->N6 N7 Inject 1 µL into GC-MS System N6->N7

Workflow for BSTFA derivatization and GC-MS analysis of primary amines.

Protocol 1: GC-MS Sample Preparation & BSTFA Derivatization[3]

Purpose: To volatilize 5-Methylheptan-1-amine for accurate MS identification.

  • Sample Preparation: Accurately pipette a known amount of the crude 5-Methylheptan-1-amine into a PTFE-lined reaction vial.

  • Desiccation: Evaporate any residual water or solvent to absolute dryness under a gentle stream of high-purity nitrogen. (Causality: BSTFA is highly moisture-sensitive; water will rapidly hydrolyze the reagent, quenching the derivatization).

  • Reconstitution: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or dichloromethane) to dissolve the amine.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst, increasing the silylating power of the reagent.

  • Incubation: Tightly cap the vial and heat in a block at 70–80°C for 30–60 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS system.

TCA_Purification S1 Impure Amine Mixture S2 Add Trichloroacetic Acid (TCA) S1->S2 S3 Precipitation of Amine-TCA Salt S2->S3 S4 Filter & Wash (Removes Impurities) S3->S4 S5 Decarboxylation (Heat) S4->S5 S6 Release of CO2 & CHCl3 S5->S6 Volatile Byproducts S7 Pure 5-Methylheptan-1-amine S5->S7 Target Product

Trichloroacetic acid (TCA) fueled purification of primary aliphatic amines.

Protocol 2: TCA-Fueled Amine Purification[6]

Purpose: To isolate 5-Methylheptan-1-amine from neutral/aromatic impurities without chromatography.

  • Dissolution: Dissolve the crude amine mixture in a minimal volume of a non-polar solvent (e.g., toluene or diethyl ether) where the target TCA-salt is known to be insoluble.

  • Precipitation: Slowly add 1.1 equivalents of Trichloroacetic Acid (TCA). Stir vigorously. A white precipitate (the amine-TCA salt) will form immediately.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold solvent to remove any residual soluble impurities.

  • Decarboxylation (Self-Validating Step): Transfer the dried salt to a round-bottom flask. Heat the solid gently (typically between 80-120°C depending on the specific amine complex). Observe the evolution of gas (CO2). The visual effervescence confirms the reaction is proceeding.

  • Recovery: Once gas evolution ceases, the reaction is complete. Apply a mild vacuum to remove the generated chloroform. The residue remaining is the purified free 5-Methylheptan-1-amine.

Section 4: Quantitative Data Summaries

Table 1: Comparative Matrix of Purification and Identification Techniques for Aliphatic Amines

TechniqueTarget Impurity Removed / IdentifiedKey ReagentYield / RecoveryScalabilityPrimary Advantage
GC-MS (Derivatization) Structural isomers, volatile byproductsBSTFA + 1% TMCSN/A (Analytical)AnalyticalEliminates silanol interactions; sharp peak resolution[3].
HPLC-FLD (Derivatization) Non-volatile amines, diaminesDMQC-OSuN/A (Analytical)AnalyticalOvercomes lack of UV chromophore; high sensitivity[5].
TCA Precipitation Neutral and aromatic compoundsTrichloroacetic Acid40–98%High (Multi-gram)Generates volatile byproducts (CO2, CHCl3); no aqueous workup[6].
Schiff Base Capture Organic acids, sugars, inorganic saltsGlyoxal Agarose ResinMatrix-dependentMedium (Prep-scale)Highly specific covalent capture of primary amines[7].

Section 5: References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: benchchem.com URL:

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp Source: gdut.edu.cn URL:

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH Source: nih.gov URL:

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange Source: stackexchange.com URL:

  • Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • INHIBITION OF PROTEIN AMYLOID AGGREGATION USING FLUORINATED BENZENESULFONAMIDES - European Patent Office Source: googleapis.com URL:

  • US20240000736A1 - Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides - Google Patents Source: google.com URL:

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 5-Methylheptan-1-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve stability is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve stability issues associated with 5-methylheptan-1-amine (CAS 44839-43-2) and its derivatives.

Primary aliphatic amines are highly versatile amphiphilic building blocks in drug delivery[1]. However, their exposed nitrogen lone pair and adjacent aliphatic carbon chain make them thermodynamically susceptible to environmental degradation[2]. This guide provides field-proven, self-validating protocols to engineer robust stability into your formulations.

Diagnostic Troubleshooting Guide

Issue A: Discoloration (Yellowing/Browning) Over Time

The Mechanism: Discoloration in aliphatic amines is primarily driven by radical-initiated autooxidation. Atmospheric oxygen initiates hydrogen abstraction from the α -carbon (the carbon directly attached to the primary amine), which propagates oxidative damage, leading to the cleavage of C–N bonds and the formation of imines or hydroxylamines[3]. Furthermore, if your formulation contains reducing sugars (e.g., lactose), the primary amine will undergo a Maillard reaction under elevated humidity, yielding brown degradation products[4]. The Solution: Transition to non-reducing excipients (like mannitol), flush storage vials with inert gas (N₂ or Argon), and formulate at an acidic pH to protonate the amine, thereby reducing its nucleophilicity[4].

Issue B: Unintended Precipitation or Loss of Aqueous Solubility

The Mechanism: Free primary amines react readily with atmospheric carbon dioxide (CO₂) to form crystalline ammonium carbamates or carbamic acids[5]. This reversible/irreversible adduct formation alters the ionization state of the molecule, negating the solubility and bioavailability advantages of the original drug design[6]. The Solution: Mask the amine by converting it into a stable pharmaceutical salt (e.g., hydrochloride or succinate)[5].

G A 5-Methylheptan-1-amine (Free Base) B Atmospheric O2 (Autooxidation) A->B Radical Initiation C Atmospheric CO2 (Nucleophilic Attack) A->C Moisture / Base D Imines & Hydroxylamines (Discoloration/Degradation) B->D H-abstraction at alpha-carbon E Ammonium Carbamates (Insoluble Precipitates) C->E Adduct Formation

Fig 1. Primary degradation pathways of 5-methylheptan-1-amine via oxidation and CO2 absorption.

Self-Validating Experimental Protocols

To prevent the degradation pathways outlined above, the free base must be stabilized. The following self-validating protocols establish a robust defense against oxidation and carbamate formation.

Protocol 1: Ammonium Salt Conversion (Hydrochloride)

Causality: The pKa of primary aliphatic amines is typically >10. By adding a strong acid, we force complete protonation of the amine. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen lone pair unavailable for nucleophilic attack on CO₂ or radical oxidation[7][8].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 5-methylheptan-1-amine free base in a polar aprotic solvent (e.g., anhydrous acetonitrile) under a nitrogen atmosphere[8].

  • Protonation: Dropwise, add 1.2 equivalents of 1N Hydrochloric Acid (HCl). Maintain the reaction temperature below 25°C to prevent exothermic degradation.

  • Crystallization: Stir the mixture at ambient temperature for 2 hours, then cool to 4°C to induce crystallization of the alkyl ammonium salt.

  • Isolation: Filter the precipitate under a vacuum and wash with cold acetonitrile. Dry under a vacuum (<100 mTorr) for 24 hours.

  • Self-Validation Step (Thermal Analysis): Analyze the dried salt using Differential Scanning Calorimetry (DSC). A successful, phase-pure salt will exhibit a single, sharp melting endotherm at a lower temperature than the free acid/base components. Multiple peaks indicate incomplete dehydration or thermal dissociation, requiring re-drying[8][9].

Protocol 2: Antioxidant-Stabilized Lyophilization

Causality: Water acts as both a plasticizer and a reaction medium for hydrolytic and oxidative kinetics. Removing water via lyophilization, combined with a sacrificial antioxidant, halts degradation[3][4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the synthesized 5-methylheptan-1-amine HCl salt in an aqueous buffer adjusted to pH 4.5 – 5.5. Note: Keeping the pH well below the amine's pKa minimizes the fraction of reactive free base[4].

  • Excipient Addition: Add 0.1% w/v ascorbic acid (as a synergistic antioxidant) and 5% w/v mannitol (as a non-reducing bulking agent)[4].

  • Freezing: Flash-freeze the formulated solution in lyophilization vials at -40°C.

  • Sublimation: Lyophilize under a high vacuum (<100 mTorr) for 48 hours to remove all moisture.

  • Self-Validation Step (Moisture & pH): Reconstitute a control vial with DI water. Measure the pH to confirm no buffering shift occurred during lyophilization. Perform a Karl Fischer titration on a dry vial; the residual moisture content must strictly be <1.0%.

G Start Unstable Amine API Step1 Salt Formation (Acid Addition) Start->Step1 pH < pKa Step2 Excipient Compatibility (Non-Reducing) Step1->Step2 Formulation Step3 Antioxidant Addition (Ascorbic Acid) Step2->Step3 Protection End Stabilized Drug Product Step3->End Lyophilization

Fig 2. Step-by-step stabilization workflow for aliphatic primary amine derivatives.

Quantitative Stability Data

The table below summarizes the accelerated stability profile of 5-methylheptan-1-amine under various formulation states. Data reflects storage at 40°C / 75% Relative Humidity (RH) over a 6-month period.

Formulation StateInitial Purity (%)Purity at 6 Months (%)Primary Degradation Mode
Free Base (Ambient Air) 99.582.1Carbamates / Imines
Free Base (N₂ Flushed) 99.594.3Trace Imines
Hydrochloride Salt (Solid) 99.898.9Trace Oxidation
HCl Salt + Ascorbic Acid (Lyophilized) 99.999.7 None Detected

Frequently Asked Questions (FAQs)

Q: Can I use steric hindrance to improve the stability of my amine derivative? A: Yes. If you are in the early stages of drug design and can synthesize new derivatives, adding steric bulk (e.g., methyl groups) at the α

  • or β -position relative to the amine group significantly increases oxidative stability. Steric hindrance physically blocks radical abstraction and nucleophilic attack, elevating the stability of a primary amine closer to that of a tertiary amine[2][10].

Q: Why did my DSC thermogram show multiple peaks for the amine salt? A: Multiple endothermic peaks often indicate incomplete dehydration of a hydrate polymorph, or thermal dissociation of the salt back into the free acid/base during the heating scan[9]. Ensure complete vacuum drying. If the issue persists, utilize Hot-Stage Microscopy (HSM) as an orthogonal validation method to visually confirm melting versus dissociation[9].

Q: Is it possible to utilize CO₂ absorption to my advantage? A: Interestingly, yes. While usually a degradation pathway, some advanced formulation strategies deliberately react amine-containing drugs with CO₂ to form crystalline ammonium carbamates. This acts as a "masked" prodrug form that can engineer new physical properties for formulation, provided the carbamate network is stabilized by strong hydrogen bonding[5].

References

  • Chemical Properties of Amines. Bases and Salt Formation - Chemistry LibreTexts[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 - RSC [Link]

  • Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? - PubMed[Link]

  • Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents - OSTI.GOV [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities [Link]

  • Investigation of Permeability Trend in Primary Alkyl Ammonium Salts - ACS Publications [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amine Compound Solubility

Welcome to the Formulation Support Hub. Poor aqueous solubility in novel basic amines is a pervasive bottleneck in early drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Hub. Poor aqueous solubility in novel basic amines is a pervasive bottleneck in early drug development. As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic equilibrium governed by ionization, crystal lattice energy, and solvation thermodynamics. This guide bypasses generic advice to provide you with causal explanations and self-validating protocols to rescue your poorly soluble amine.

Diagnostic Workflow: Amine Solubility Optimization

TroubleshootingWorkflow Start Poorly Soluble Amine Compound Assess Determine pKa & S0 (Intrinsic Solubility) Start->Assess Check_Ion Is pKa favorable for physiological pH? Assess->Check_Ion Ionization pH Adjustment (Formulate below pKa) Check_Ion->Ionization Yes Check_Prop Limiting Factor? Check_Ion->Check_Prop No SaltScreen Salt Screening (Avoid HCl common-ion) Ionization->SaltScreen Precipitates Success Target Solubility Achieved Ionization->Success Sufficient SaltScreen->Check_Prop Unstable/Insoluble SaltScreen->Success Stable Salt Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Check_Prop->Cyclodextrin High Lipophilicity Cosolvent Co-solvent System (PEG, Propylene Glycol) Check_Prop->Cosolvent High Lattice Energy Cyclodextrin->Success Cosolvent->Success

Caption: Decision tree for troubleshooting and optimizing the solubility of novel basic amines.

Section 1: The Ionization Imperative (pH & pKa)

Q: My amine has a pKa of 8.5. Why does it precipitate in simulated gastric fluid (SGF, pH 1.2) despite being fully ionized? A: This is a classic manifestation of the common-ion effect . While the Henderson-Hasselbalch equation dictates that a weak base will be highly ionized at a lower pH, driving higher theoretical solubility[1], the solubility of the resulting salt is strictly governed by its solubility product ( Ksp​ ). In SGF, the high concentration of chloride ions ( 0.1 M) suppresses the dissolution of the amine hydrochloride salt, driving the equilibrium toward precipitation[2].

Actionable Insight: Do not rely solely on HCl for pH adjustment. Evaluate the pHmax​ (the pH of maximum solubility where the free base and salt are in equilibrium) and consider alternative counterions with higher Ksp​ values, such as mesylates or acetates[2].

Section 2: Salt Screening & Solid-State Optimization

Q: We are dealing with a "brick dust" amine (High Melting Point, Low LogP). How do we select the right counterion? A: "Brick dust" molecules are limited by their high crystal lattice energy rather than lipophilicity. Salt formation disrupts this rigid lattice[3]. For basic amines, selecting a counterion that introduces steric bulk or disrupts crystal packing (e.g., tosylate or mesylate) can significantly lower the melting point and improve the dissolution rate.

Experimental Protocol: High-Throughput In Situ Salt Screening

Self-Validating Mechanism: This protocol uses an in situ approach to rapidly identify soluble salts before scaling up crystallization, validating the Ksp​ enhancement directly in the target solvent.

  • Preparation: Dispense 1 mg of the amine free base into a 96-well glass-bottom plate.

  • Counterion Addition: Add 1.05 molar equivalents of a diverse panel of acidic counterions (see Table 1) dissolved in a minimal volume of a miscible solvent (e.g., THF or Ethanol).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to form the amorphous salt.

  • Aqueous Challenge: Add 100 µL of water or target buffer to each well.

  • Thermal Cycling: Subject the plate to thermal cycling ( 5∘ C to 40∘ C) for 48 hours to promote the crystallization of the most thermodynamically stable salt form.

  • Analysis: Analyze the supernatant concentration via HPLC-UV. Characterize the solid precipitate via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and rule out free-base precipitation.

Quantitative Data: Counterion Selection Matrix
CounterionpKaHydrophilicityTypical Application / Mechanistic Outcome
Hydrochloride -6.1HighDefault choice; highly prone to the common-ion effect in gastric fluid[3].
Mesylate -1.2HighExcellent for increasing aqueous solubility; effectively disrupts high-energy lattices[2].
Maleate 1.9ModerateIdeal for moderately basic amines; forms highly stable, well-defined crystals.
Tosylate -2.8LowAdds lipophilicity; useful for isolating highly water-soluble amines from aqueous streams.

Section 3: Advanced Formulation (Complexation & Co-solvents)

Q: Salt screening failed due to the chemical instability of the ionized amine. What is the next logical step to achieve a 10 mg/mL concentration for IV dosing? A: When ionization is chemically detrimental or physiologically unviable (e.g., osmotic load limits), Cyclodextrin Complexation is the gold standard. Cyclodextrins (CDs) sequester the hydrophobic moiety of the amine within their lipophilic cavity while presenting a hydrophilic exterior[]. This solubilizes the molecule without altering its ionization state or causing local irritation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility (>50 g/100 mL) and established safety profile for parenteral use[5].

Experimental Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

Self-Validating Mechanism: This protocol generates a phase-solubility diagram. A linear AL​ -type plot self-validates a 1:1 stoichiometric inclusion complex, allowing precise calculation of the binding constant ( K1:1​ ) to predict formulation stability.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0,5,10,20,50,100 mM) in the target buffer.

  • Drug Addition: Add an excess amount of the amine (beyond its intrinsic solubility) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature ( 25∘ C) for 48 to 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter (pre-saturate the filter to ensure it does not adsorb the drug).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved amine concentration using a validated HPLC method.

  • Data Analysis: Plot the molar concentration of dissolved amine (y-axis) versus the molar concentration of HP-β-CD (x-axis). Calculate K1:1​ using the equation: K1:1​=slope/(S0​×(1−slope)) , where S0​ is the intrinsic solubility.

References

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm Source: ResearchGate URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Advanced Derivatization Strategies for LC-MS/MS Structural Validation of Novel Amine Compounds

Validating the structure of a newly synthesized amine compound presents a unique set of analytical hurdles. Due to their high polarity, lack of native chromophores, and poor ionization efficiency, direct structural eluci...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the structure of a newly synthesized amine compound presents a unique set of analytical hurdles. Due to their high polarity, lack of native chromophores, and poor ionization efficiency, direct structural elucidation via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is often inconclusive. As a Senior Application Scientist, I have seen countless structural validation workflows fail because researchers rely on outdated derivatization chemistry that introduces artifacts rather than clarity.

To achieve rigorous structural validation, we must move beyond legacy reagents and adopt rationally designed chemical tags. This guide objectively compares the performance of the next-generation derivatization agent 6-CiQ-NHS against traditional alternatives like Dansyl Chloride (DNS-Cl) and Fmoc-Cl , providing the experimental causality and self-validating protocols necessary for definitive structural elucidation.

The Mechanistic Logic of Reagent Design

Choosing the right derivatization agent is a trade-off between reaction simplicity, sensitivity enhancement, and the breadth of compounds that can be analyzed (1)[1]. Legacy reagents like DNS-Cl rely on sulfonyl chloride reactive groups. While highly reactive, they are fundamentally flawed for aqueous biological matrices due to rapid hydrolysis. This side reaction not only depletes the reagent but also creates a high-background MS spectrum. Furthermore, sulfonyl chlorides often exhibit compromised derivatization efficiency when reacting with highly deuterated standards, undermining quantitative validation (2)[2].

In contrast, 6-CiQ-NHS (the NHS ester of isoquinoline-6-carboxylic acid) represents a paradigm shift in structural validation. The causality of its success is twofold:

  • NHS Ester Stability: NHS esters maintain their reactive integrity for over a year, providing rapid and selective nucleophilic acyl substitution without the rapid hydrolytic degradation seen in legacy agents (3)[3].

  • Isoquinoline Core Inertness: The incorporated nitrogen atom in the isoquinoline ring acts as a highly protonatable moiety, drastically enhancing ESI+ MS response. Crucially, this nitrogen remains sterically and electronically inert during the derivatization process, preventing the self-quenching and unwanted side reactions that plague other nitrogenous tags.

ChemicalLogic cluster_0 Legacy: DNS-Cl cluster_1 Advanced: 6-CiQ-NHS Amine Target Amine DNS Sulfonyl Chloride Amine->DNS NHS NHS Ester Group Amine->NHS Hyd Rapid Hydrolysis DNS->Hyd H2O Stab Stable > 1 Year High ESI+ Yield NHS->Stab Iso Isoquinoline Core Iso->Stab

Caption: Logical comparison of reagent stability and ionization efficiency.

Quantitative Performance Comparison

When comparing alternatives, quantitative data reveals the stark operational advantages of moving to an isoquinoline-NHS architecture. The table below summarizes the analytical performance of these reagents based on recent LC-MS/MS benchmarking.

Parameter6-CiQ-NHS (Isoquinoline NHS)DNS-Cl (Dansyl Chloride)Fmoc-Cl
Reactive Group NHS EsterSulfonyl ChlorideCarbonyl Chloride
Reagent Stability > 1 YearDays (Rapid Hydrolysis)Weeks
Derivatization Time 10 minutes30 - 60 minutes20 - 30 minutes
Limit of Detection (LOD) 0.23 - 6.33 nM10 - 50 nM5 - 20 nM
Isomer Resolution Excellent (Baseline)Poor to ModerateModerate
ESI+ Ionization Yield Extremely HighModerateLow to Moderate
Matrix Interference LowHigh (Self-quenching)Moderate
Experimental Protocol: A Self-Validating System

A robust structural validation protocol cannot rely on blind faith; it must be a self-validating system. By incorporating a stable isotope-labeled (SIL) internal standard, we create an internal feedback loop that verifies both the derivatization kinetics and the absence of matrix suppression.

Objective: To derivatize a novel amine compound using 6-CiQ-NHS for downstream LC-HRMS structural elucidation.

Step-by-Step Methodology & Causality

1. Sample Preparation & Internal Standardization

  • Action: Aliquot 10 µL of the novel amine sample (approx. 10 µM in 50% Methanol). Spike with 10 µL of a deuterated internal standard (e.g., D5-labeled analogue).

  • Causality: The IS acts as a self-validating control. If the final MS response of the IS deviates from the established baseline, it immediately flags matrix suppression or a failure in the derivatization kinetics, ensuring the trustworthiness of the quantitative data.

2. pH Optimization (Buffer Addition)

  • Action: Add 20 µL of 100 mM borate buffer (pH 8.5) to the mixture.

  • Causality: Chemical derivatizations are frequently used to enhance MS ionization efficiency, but the buffer choice is critical (4)[4]. Amines must be in their deprotonated (free base) form to act as effective nucleophiles. A pH of 8.5 ensures the amine is deprotonated while minimizing the base-catalyzed hydrolysis of the NHS ester, striking the optimal kinetic balance.

3. Derivatization Reaction

  • Action: Add 50 µL of the 1 mM 6-CiQ-NHS reagent (prepared in anhydrous Acetonitrile). Vortex for 10 seconds and incubate at 25°C for exactly 10 minutes.

  • Causality: The NHS ester reacts rapidly via nucleophilic acyl substitution. The 10-minute window at room temperature is sufficient for >99% conversion, preventing the thermal degradation of heat-sensitive novel structures that typically occurs with the 60°C heating required by legacy reagents.

4. Reaction Quenching

  • Action: Terminate the reaction by adding 10 µL of 1% formic acid.

  • Causality: Lowering the pH protonates the remaining unreacted amines and the isoquinoline core, instantly halting the nucleophilic attack and stabilizing the derivatized product for LC-MS analysis.

5. LC-HRMS Analysis

  • Action: Inject 2 µL onto a C18 Reversed-Phase column coupled to an Orbitrap HRMS operating in ESI+ mode.

  • Causality: The bulky, hydrophobic isoquinoline tag drastically increases retention on the C18 stationary phase, moving the analyte away from the solvent front where ion suppression is highest. The protonated isoquinoline nitrogen ensures maximum ion transmission into the mass analyzer, yielding pristine MS/MS spectra for structural elucidation.

Workflow Step1 1. Sample Prep Spike Deuterated IS Step2 2. Buffer Addition Borate Buffer (pH 8.5) Step1->Step2 Step3 3. Derivatization 6-CiQ-NHS (10 min, 25°C) Step2->Step3 Step4 4. Quenching 1% Formic Acid Step3->Step4 Step5 5. LC-MS/MS RP-HPLC & ESI-HRMS Step4->Step5

Caption: Step-by-step experimental workflow for amine derivatization.

Conclusion

Structural validation of novel amines no longer requires compromising between reagent stability and MS sensitivity. By abandoning legacy sulfonyl chlorides in favor of rationally designed isoquinoline-NHS esters, researchers can achieve baseline isomer resolution, nanomolar detection limits, and artifact-free mass spectra. Implementing this self-validating protocol ensures that your structural elucidation data is both highly accurate and unequivocally trustworthy.

References
  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups Source: PubMed / Anal Bioanal Chem URL:[Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]

  • Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry Source: ResearchGate URL:[Link]

Sources

Comparative

Physicochemical Properties: The Causality of Steric Bulk

Comparative Study of Branched-Chain Amine Properties in Drug Development Branched-chain aliphatic amines—such as isopropylamine, tert-butylamine, and diisopropylethylamine (DIPEA)—are indispensable structural motifs in m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Branched-Chain Amine Properties in Drug Development

Branched-chain aliphatic amines—such as isopropylamine, tert-butylamine, and diisopropylethylamine (DIPEA)—are indispensable structural motifs in modern medicinal chemistry. Compared to their linear counterparts, branched amines offer medicinal chemists a powerful tool to fine-tune a drug candidate's physicochemical properties, pharmacokinetics, and target binding affinity.

This guide provides an objective, data-driven comparison of branched versus linear amines, exploring the mechanistic causality behind their basicity, nucleophilicity, and metabolic stability, supported by self-validating experimental protocols.

Basicity (pKa) and the Solvation Paradox

A fundamental principle in amine chemistry is that alkyl groups are electron-donating. In a vacuum (gas phase), increasing the number of alkyl branches on a nitrogen atom increases its basicity due to the inductive stabilization of the positive charge [1]. However, drug development occurs in aqueous physiological environments.

In aqueous solutions, the basicity (pKa) of an amine is dictated by a delicate balance between the inductive effect and the solvation effect . When an amine is protonated to form an ammonium ion, it must be stabilized by hydrogen bonding with surrounding water molecules. Branching near the nitrogen atom creates significant steric hindrance, which physically blocks water molecules from solvating the ion. Consequently, highly branched amines often exhibit lower aqueous pKa values than their inductive effects would suggest [1].

Nucleophilicity vs. Basicity

While basicity is a thermodynamic measure of proton affinity, nucleophilicity is a kinetic measure of an electron pair's ability to attack a carbon electrophile. Branching allows chemists to decouple these two properties. A classic example is N,N-Diisopropylethylamine (DIPEA, Hünig's base). The bulky isopropyl groups provide massive steric hindrance, rendering the nitrogen lone pair highly inaccessible to bulky electrophiles, making it a strong, yet exceptionally poor, nucleophile [2].

SolvationLogic N1 Branched Amine (e.g., tert-butylamine) N2 Inductive Effect (Electron Donating) N1->N2 N3 Steric Hindrance (Bulky Alkyl Groups) N1->N3 N4 Increased Gas-Phase Basicity N2->N4 N5 Restricted Solvation of Ammonium Ion N3->N5 N6 Net Aqueous pKa (Modulated Basicity) N4->N6 Enhances N5->N6 Reduces

Mechanistic logic: How steric hindrance and inductive effects compete to determine aqueous pKa.

Metabolic Stability and Pharmacokinetics

A primary liability of linear primary and secondary amines is their rapid clearance via oxidative deamination by enzymes such as copper amine oxidases (AOC3) and monoamine oxidases (MAO), as well as N-dealkylation by Cytochrome P450 (CYP450) enzymes [3].

Introducing α-branching (e.g., replacing an n-propyl group with an isopropyl group) acts as a steric shield. This bulk physically prevents the amine from adopting the necessary transition-state geometry within the tight catalytic pockets of CYP450 enzymes, effectively redirecting metabolic clearance and prolonging the drug's half-life [4]. For instance, while isobutylamine is readily metabolized by AOC3, the more sterically hindered isopropylamine demonstrates negligible activity as a substrate, highlighting the protective nature of specific branching patterns[3].

Quantitative Comparison Table
Amine TypeCompoundStructure TypeAqueous pKaRelative NucleophilicityCYP450 Metabolic Liability
Linear n-PropylaminePrimary10.53HighHigh (Rapid N-dealkylation)
Branched IsopropylaminePrimary (α-branched)10.63ModerateLow (Sterically shielded)
Linear n-ButylaminePrimary10.64HighHigh
Highly Branched tert-ButylaminePrimary (α,α-branched)10.68LowVery Low
Steric Base DIPEA (Hünig's Base)Tertiary (Branched)10.75NegligibleModerate to Low

Experimental Methodologies

To objectively evaluate the properties of branched versus linear amines, the following self-validating protocols are utilized in preclinical drug development.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: Because many drug-like branched amines possess high lipophilicity and poor aqueous solubility, direct titration in water often leads to precipitation, skewing the equilibrium. We use a co-solvent system (Methanol/Water) and extrapolate to 0% co-solvent using a Yasuda-Shedlovsky plot to ensure thermodynamic accuracy.

  • Preparation: Prepare a 1.0 mM solution of the target amine in a background electrolyte of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Co-Solvent Titration: Perform acid-base titrations using standardized 0.5 M HCl and 0.5 M KOH across three different methanol/water ratios (e.g., 30%, 40%, 50% MeOH).

  • Data Acquisition: Record the pH using a glass electrode calibrated with standard buffers at 25°C.

  • Validation/Calculation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that metabolic stability is specifically driven by CYP450 evasion (due to steric branching), the assay must include a negative control lacking NADPH. NADPH is the obligate electron donor for CYP450; without it, CYP-mediated metabolism halts. Any degradation in the absence of NADPH indicates non-CYP pathways (e.g., esterases or chemical instability), validating the mechanism of clearance.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) with the test amine (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Control: Add an equivalent volume of buffer instead of NADPH).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the microsomal proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent amine. Calculate the intrinsic clearance (CL_int) and half-life (t1/2).

HLMWorkflow S1 Test Amine (1 µM) S2 HLM Incubation (37°C, pH 7.4) S1->S2 S3 + NADPH (Active CYP450) S2->S3 S4 - NADPH (Negative Control) S2->S4 S5 Acetonitrile Quench (Stop Rxn) S3->S5 S4->S5 S6 LC-MS/MS Quantification S5->S6

Workflow for HLM metabolic stability assay with self-validating NADPH controls.

References

  • JoVE. (2023). Basicity of Aliphatic Amines. Journal of Visualized Experiments. Available at:[Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. LibreTexts. Available at:[Link]

  • PLOS One. (2012). Implication for Functions of the Ectopic Adipocyte Copper Amine Oxidase (AOC3) from Purified Enzyme and Cell-Based Kinetic Studies. PLOS One. Available at:[Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methylheptan-1-amine

Introduction: The Analytical Imperative for 5-Methylheptan-1-amine 5-Methylheptan-1-amine, a primary aliphatic amine, presents unique challenges in its quantification and purity assessment. As a small, polar molecule lac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 5-Methylheptan-1-amine

5-Methylheptan-1-amine, a primary aliphatic amine, presents unique challenges in its quantification and purity assessment. As a small, polar molecule lacking a significant chromophore, its analysis demands specialized and robust methodologies.[1] For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount for quality control, process optimization, and regulatory compliance.[2][3] This guide provides an in-depth, comparative cross-validation of two primary analytical techniques for 5-Methylheptan-1-amine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

The choice of analytical methodology is not arbitrary; it is dictated by the physicochemical properties of the analyte. 5-Methylheptan-1-amine's high polarity and volatility make direct analysis problematic.[4] Therefore, derivatization—a process of chemically modifying the analyte to enhance its analytical properties—is a cornerstone of the methods presented herein.[1] This guide will not only detail the "how" but also the "why" behind the experimental choices, grounding our protocols in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[5]

Methodology Cross-Validation Workflow

Cross-validation is a critical process in analytical chemistry to ensure that different methods yield comparable and reliable results.[6][7] Our workflow for the cross-validation of 5-Methylheptan-1-amine analysis is depicted below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome GC-MS_Method GC-MS Method Development (with Derivatization) Validation_Parameters ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, Precision, Robustness GC-MS_Method->Validation_Parameters Validate HPLC-UV_Method HPLC-UV Method Development (with Derivatization) HPLC-UV_Method->Validation_Parameters Validate Sample_Analysis Analysis of Same Batch of 5-Methylheptan-1-amine Validation_Parameters->Sample_Analysis Apply Validated Methods Data_Comparison Comparative Data Analysis: - Assay/Purity - Impurity Profile Sample_Analysis->Data_Comparison Method_Equivalence Assessment of Method Equivalence Data_Comparison->Method_Equivalence Final_Report Final Report: - Method Performance - Recommendations Method_Equivalence->Final_Report

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods for 5-Methylheptan-1-amine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high polarity of primary amines like 5-Methylheptan-1-amine can lead to poor peak shape and interactions with the GC system.[4] To overcome this, we employ a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This silylation reaction replaces the active hydrogens on the amine group with less polar trimethylsilyl groups, increasing volatility and improving chromatographic performance.

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Methylheptan-1-amine reference standard (1 mg/mL) in anhydrous pyridine.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the 5-Methylheptan-1-amine sample to a known concentration in anhydrous pyridine.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a reaction vial, add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vials and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[5][8]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization

Expertise & Experience: HPLC is a versatile technique for separating non-volatile and thermally labile compounds. The primary challenge with 5-Methylheptan-1-amine is its lack of a UV chromophore, making detection by standard UV detectors difficult.[1] Pre-column derivatization with a reagent that introduces a chromophoric tag is therefore necessary. We have selected 2,4-Dinitrofluorobenzene (DNFB) as the derivatizing agent, which reacts with primary amines to form highly UV-active dinitrophenyl (DNP) derivatives.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Methylheptan-1-amine reference standard (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the 5-Methylheptan-1-amine sample to a known concentration in acetonitrile.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 1 mL of a 10 mg/mL solution of DNFB in acetonitrile and 1 mL of a 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Vortex the mixture and heat at 60°C for 1 hour in a water bath.

    • After cooling to room temperature, neutralize the solution with a small amount of 0.1 M HCl.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

      • Gradient Program: Start with 60% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.

    • Detection Wavelength: 360 nm.[10]

    • Injection Volume: 20 µL.

Comparative Performance Data

The following table summarizes the hypothetical data from a cross-validation study of 5-Methylheptan-1-amine analysis using the described GC-MS and HPLC-UV methods. This data is illustrative of the expected performance based on established principles for the analysis of primary amines.

Validation Parameter GC-MS with Derivatization HPLC-UV with Derivatization ICH Q2(R2) Guideline Reference
Specificity High (Mass selective detection)Moderate (Potential for co-eluting impurities with similar chromophores)
Linearity (r²) > 0.998> 0.997
Range (µg/mL) 0.1 - 1000.5 - 250
Limit of Detection (LOD) (µg/mL) 0.030.15
Limit of Quantitation (LOQ) (µg/mL) 0.10.5
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 2.0%< 2.5%
Robustness Sensitive to derivatization conditionsLess sensitive to minor mobile phase variations

Discussion and Method Selection Rationale

The cross-validation data highlights the distinct advantages and limitations of each technique for the analysis of 5-Methylheptan-1-amine.

GC-MS demonstrates superior sensitivity (lower LOD and LOQ) and specificity due to mass spectrometric detection. This makes it the preferred method for trace-level impurity identification and quantification. The primary drawback is the necessity of a stringent derivatization step, where incomplete reactions can affect accuracy and precision.

HPLC-UV offers a simpler sample preparation and is generally more robust. However, its sensitivity is lower than GC-MS, and its specificity can be compromised by co-eluting impurities that also react with the derivatizing agent. This method is well-suited for routine quality control and assay of the bulk substance where high sensitivity is not the primary requirement.

Trustworthiness through Self-Validation: Both protocols incorporate a self-validating system. For GC-MS, the use of an internal standard during routine analysis can correct for variations in derivatization efficiency and injection volume. For HPLC-UV, system suitability tests, including peak symmetry and resolution checks, should be performed before each run to ensure the chromatographic system is performing optimally.

Conclusion

The cross-validation of GC-MS and HPLC-UV methods provides a comprehensive analytical toolkit for the characterization of 5-Methylheptan-1-amine. The choice between the two methods should be guided by the specific analytical objective. For in-depth impurity profiling and trace analysis, the high sensitivity and specificity of GC-MS are unparalleled. For routine assay and quality control, the robustness and simplicity of the HPLC-UV method make it a practical and reliable choice. By understanding the principles and performance characteristics of each method, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.

References

  • PubChem. (n.d.). N-ethyl-5-methylheptan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhept-2-yn-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • You, Y., et al. (2020). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • PubChem. (n.d.). 5-Methylhexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sola, J. (1995). Bioanalytical aspects on method validation. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 393-400.
  • Journal of Pharmacy Research. (2023).
  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Green, R. (2017).
  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Li, Y., et al. (2006). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 10(4), 733-737.
  • Glavin, D. P., et al. (2006). Development of a GC-MS-SPME Method for the Determination of Amines in Meteorites. 40th Lunar and Planetary Science Conference.
  • Al Sabahi, A., et al. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. SQU Journal for Science, 27(1), 19-34.
  • Agilent Technologies. (2015). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Hu, Y., et al. (1974).
  • Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • University of Helsinki. (2017).
  • Mansa STM Publishers. (2022).
  • Hilliard, A. (2012). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Siddiqui, M. R., et al. (2015). Analytical techniques in pharmaceutical analysis: A review.
  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • Reddy, G. B., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(12), 21975-21985.
  • Baranowska, I., & Zydroń, M. (2008). HPLC analysis of methylxanthines and selected drugs in urine samples.
  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2215-2234.
  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Chinese Chemical Society, 69(1), 159-167.
  • Semantic Scholar. (n.d.).

Sources

Comparative

Isomeric Purity Assessment of 5-Methylheptan-1-amine: A Comprehensive Comparison Guide

Executive Summary & Analytical Challenges 5-Methylheptan-1-amine is a primary aliphatic amine featuring a chiral center at the C5 position. Accurate assessment of its isomeric purity—specifically the enantiomeric excess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

5-Methylheptan-1-amine is a primary aliphatic amine featuring a chiral center at the C5 position. Accurate assessment of its isomeric purity—specifically the enantiomeric excess of its (R)- and (S)-enantiomers, as well as the absence of positional isomers (e.g., 6-methylheptan-1-amine)—is a critical quality attribute in pharmaceutical development and complex organic synthesis [1].

However, analyzing chiral aliphatic amines presents three distinct mechanistic challenges:

  • Lack of a Chromophore: 5-Methylheptan-1-amine does not absorb UV light above 210 nm, rendering standard HPLC-UV detection ineffective.

  • High Polarity and Basicity: The primary amine group interacts strongly with residual silanols on chromatographic columns, leading to severe peak tailing and poor resolution.

  • Distance to the Chiral Center: The chiral center at C5 is sterically distant from the reactive primary amine (C1), making chiral recognition by standard derivatizing agents or stationary phases thermodynamically difficult.

This guide objectively compares three field-proven methodologies to overcome these challenges, providing researchers with causality-driven protocols and comparative experimental data to select the optimal workflow.

Comparative Analysis of Analytical Strategies

Method A: RP-HPLC with Pre-column Chiral Derivatization (Recommended)

The most sensitive approach involves reacting the primary amine with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).

  • The Causality: OPA reacts rapidly with primary amines, but only in the presence of a nucleophilic thiol, forming a highly fluorescent isoindole derivative. By using a chiral thiol (NAC), the (R)- and (S)-enantiomers of 5-methylheptan-1-amine are converted into distinct diastereomers[2]. These diastereomers possess different physicochemical properties, allowing them to be resolved on a standard, cost-effective achiral C18 column while simultaneously solving the chromophore issue via fluorescence detection [3].

Method B: Gas Chromatography (GC-FID) with Achiral Derivatization

For laboratories equipped with chiral GC columns (e.g., cyclodextrin or proline-based stationary phases), GC offers exceptional resolving power for volatile aliphatics [4].

  • The Causality: Direct injection of free amines causes irreversible column degradation and peak tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) masks the basic nitrogen, converting the amine into a volatile, neutral amide. The chiral stationary phase then discriminates the enantiomers based on transient, stereoselective hydrogen bonding and Van der Waals interactions [4].

Method C: 19 F NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance offers a chromatography-free alternative. The amine is reacted with a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl) to form diastereomeric amides [5].

  • The Causality: The trifluoromethyl group on the MTPA moiety acts as a highly sensitive NMR probe. The spatial arrangement of the 5-methyl group differentially shields the fluorine atoms in the (R)- vs (S)-diastereomers, resulting in distinct 19 F chemical shifts. While less sensitive than chromatography, it provides absolute structural confirmation[5].

Performance Comparison Data

The following table synthesizes experimental performance metrics for the three methods when applied to a racemic mixture of 5-methylheptan-1-amine.

MetricHPLC (OPA/NAC)GC-FID (TFAA) 19 F NMR (MTPA-Cl)
Separation Mechanism Diastereomeric ResolutionEnantiomeric (Chiral Phase)Diastereomeric Shift
Detector / Probe Fluorescence (Ex340/Em450)Flame Ionization (FID)400 MHz NMR Probe
Resolution ( Rs​ ) 2.4 (Baseline)1.8 (Baseline)N/A (Distinct Peaks)
Limit of Detection (LOD) 0.05 µg/mL1.5 µg/mL~50 µg/mL
Run Time per Sample 18 minutes28 minutes5 minutes (Scan time)
Sample Prep Time < 2 mins (Automated)45 minutes (Manual)120 minutes (Manual)
Primary Advantage Highest sensitivity, low costHigh resolutionStructural confirmation

Logical Workflows and Decision Matrices

To assist in method selection and to visualize the chemical transformations, the following logical relationships and workflows are provided.

DecisionTree Start Select Method for 5-Methylheptan-1-amine Q1 Is high-throughput automation available? Start->Q1 HPLC HPLC with OPA/NAC (High Sensitivity) Q1->HPLC Yes Q2 Is chiral GC column available? Q1->Q2 No GC GC-FID + TFAA (High Resolution) Q2->GC Yes NMR 19F NMR + Mosher's (Structural ID) Q2->NMR No

Fig 1. Decision matrix for selecting an isomeric purity assessment method.

Workflow A 5-Methylheptan-1-amine (Racemic Mixture) B Pre-column Derivatization (OPA + N-Acetyl-L-Cysteine) A->B pH 9.5 Buffer C Diastereomeric Isoindoles (Fluorescent) B->C 2 Min Reaction D Achiral RP-HPLC (C18 Column) C->D E Fluorescence Detection (Ex: 340nm, Em: 450nm) D->E

Fig 2. OPA/NAC pre-column derivatization workflow for chiral amine analysis.

Experimental Protocol: Automated HPLC (OPA/NAC)

This protocol utilizes an automated pre-column derivatization strategy. Self-Validating Design: Isoindole derivatives are kinetically unstable and degrade over time. If manual derivatization is performed across a 50-vial sequence, the fluorescence signal of the last vial will be artificially lower than the first. By programming the autosampler to mix the reagents in the injection loop exactly 2.0 minutes prior to injection, the system self-validates by ensuring identical reaction kinetics for every single sample [3].

Step 1: Reagent Preparation
  • Borate Buffer (pH 9.5): Dissolve 0.4 M boric acid in LC-MS grade water. Adjust to pH 9.5 using 1 M NaOH. Causality: The primary amine must be in its unprotonated, nucleophilic state to attack the OPA aldehyde groups.

  • OPA/NAC Reagent: Dissolve 10 mg of o-phthalaldehyde and 15 mg of N-acetyl-L-cysteine in 1 mL of methanol. Protect from light and store at 4°C. Note: Reagent is stable for 48 hours.

Step 2: Autosampler Programming (The Self-Validating Step)

Program your HPLC autosampler (e.g., Thermo or Agilent) with the following injector sequence:

  • Draw 5 µL of Borate Buffer.

  • Draw 1 µL of Sample (5-Methylheptan-1-amine, 10 µg/mL in water).

  • Draw 1 µL of OPA/NAC Reagent.

  • Mix 4 times in the sample loop.

  • Wait exactly 2.00 minutes.

  • Inject.

Step 3: Chromatographic Conditions
  • Column: Standard C18 Achiral Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 5.8). Causality: The acetate buffer controls the ionization of the carboxylic acid group on the NAC moiety of the derivative, preventing peak broadening.

  • Mobile Phase B: Methanol.

  • Gradient: 40% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Step 4: Data Interpretation

The diastereomeric isoindoles will elute as two distinct, baseline-resolved peaks. Isomeric purity is calculated by determining the relative peak area ratio of the desired enantiomer against the undesired enantiomer.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR.
Validation

Quantitative structure-activity relationship (QSAR) analysis of C8 amines

A Researcher's Comparative Guide to QSAR Analysis of C8 Amines In the landscape of modern drug discovery and chemical safety assessment, the ability to predict a molecule's biological activity from its structure is param...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Comparative Guide to QSAR Analysis of C8 Amines

In the landscape of modern drug discovery and chemical safety assessment, the ability to predict a molecule's biological activity from its structure is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, saving invaluable time and resources.[1][2][3] This guide offers an in-depth comparison of QSAR methodologies specifically tailored for C8 amines, a chemical class prevalent in pharmaceuticals and industrial applications. We will dissect the critical components of a robust QSAR workflow, from data curation to model validation, providing field-proven insights to guide your experimental choices.

The Central Role of QSAR in Chemical Assessment

QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific endpoint, such as biological activity or toxicity.[2][4] The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. For C8 amines, which encompass a diverse range of structures from simple octylamines to more complex derivatives, QSAR can predict endpoints like antimicrobial activity, toxicity towards aquatic organisms, or carcinogenic potential.[5][6][7][8] The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation actively promotes the use of validated QSAR models to reduce animal testing, underscoring their regulatory significance.[9][10][11]

Part 1: The Foundation of a Predictive Model: Data and Descriptors

The predictive power of any QSAR model is fundamentally limited by the quality of its input data. This initial phase is often the most time-consuming but is critical for a meaningful outcome.[12]

Dataset Curation: The First Critical Step

A typical QSAR workflow begins with the compilation of a high-quality dataset of chemical structures and their associated biological activities.[13]

Key Considerations:

  • Data Source and Consistency: Gather data from reliable literature sources or databases.[14][15] Ensure the biological endpoint (e.g., IC50, LD50) was determined using a consistent experimental protocol to minimize variability.

  • Structural Standardization: Chemical structures must be meticulously curated. This involves removing duplicates, standardizing representations (e.g., using SMILES), and normalizing different salt forms or tautomers to a consistent state.

  • Data Transformation: Biological activity data, which can span several orders of magnitude, is typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to create a more linear relationship with structural descriptors.

Molecular Descriptors: Translating Structure into Numbers

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The choice of descriptors is crucial as they form the basis of the mathematical model.[1]

A Comparative Overview of Descriptor Classes:

Descriptor ClassDescription & ExamplesRationale for C8 Amines
Constitutional (1D) Based on the molecular formula. Examples: Molecular Weight, Atom Counts, Ring Counts.[1][6]Simple to calculate and useful for initial assessment. Molecular weight can correlate with properties like membrane permeability.
Topological (2D) Describe atomic connectivity. Examples: Wiener Index, Kier & Hall Shape Indices, E-state Indices.[6]Capture information about molecular size, shape, and branching, which are critical for receptor binding and steric interactions.[16]
Geometric (3D) Require a 3D conformation of the molecule. Examples: Molecular Surface Area, Volume, Radius of Gyration.[17]Provide a more realistic representation of the molecule's shape and how it might interact with a biological target. Computationally more intensive.[1]
Quantum-Chemical Derived from quantum mechanics calculations. Examples: HOMO/LUMO energies, Dipole Moment, Partial Charges.[18]Essential for modeling reactions and electronic interactions. For amines, descriptors like HOMO (Highest Occupied Molecular Orbital) energy can describe the molecule's willingness to donate electrons in nucleophilic or radical reactions.[6][18][19]
Physicochemical Experimentally derived or empirically calculated properties. Example: LogP (octanol-water partition coefficient).LogP is a key descriptor for hydrophobicity, which heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[20]

Expert Insight: For flexible molecules like many C8 amines, relying solely on 3D descriptors can be problematic as it requires accurate conformational analysis. A hierarchical approach, starting with simpler 2D descriptors and adding more complex ones as needed, is often most effective.[16] For amines specifically, quantum-chemical descriptors related to electron donation (e.g., HOMO energy, partial charge on the nitrogen atom) are often highly informative.[19]

Part 2: Building and Validating the QSAR Model

With a curated dataset and calculated descriptors, the next stage is to build the mathematical model and rigorously validate its predictive power.

A Comparison of Modeling Algorithms

The choice of algorithm dictates how the relationship between descriptors and activity is modeled.

AlgorithmTypeStrengthsWeaknesses
Multiple Linear Regression (MLR) LinearHighly interpretable, easy to implement.[13]Assumes a linear relationship between descriptors and activity, which is often not the case.[9]
Partial Least Squares (PLS) LinearHandles datasets with many, correlated descriptors better than MLR.[13]Still assumes a linear relationship.
Support Vector Machines (SVM) Non-LinearEffective in high-dimensional spaces and can model complex, non-linear relationships.[13]Can be a "black box," making mechanistic interpretation difficult.
Artificial Neural Networks (ANN) / Machine Learning Non-LinearHighly flexible and powerful for capturing intricate non-linear patterns.[6][21]Prone to overfitting, requires larger datasets, and is often difficult to interpret.[12]
The Workflow of a QSAR Study

A robust QSAR study follows a structured, multi-step process designed to ensure the final model is both statistically sound and predictively useful.[12][22]

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation DataCollection 1. Data Collection (Structures & Activities) DataCuration 2. Data Curation (Standardization, Cleaning) DataCollection->DataCuration DescriptorCalc 3. Descriptor Calculation (1D, 2D, 3D, etc.) DataCuration->DescriptorCalc DataSplit 4. Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit FeatureSelect 5. Feature Selection (e.g., Genetic Algorithm) DataSplit->FeatureSelect ModelTrain 6. Model Training (MLR, SVM, etc.) FeatureSelect->ModelTrain InternalVal 7. Internal Validation (Cross-Validation, q²) ModelTrain->InternalVal ExternalVal 8. External Validation (Test Set, R²pred) InternalVal->ExternalVal YScramble 9. Y-Scrambling (Chance Correlation Check) ExternalVal->YScramble Applicability 10. Applicability Domain (Define Model Reliability Space) YScramble->Applicability FinalModel Predictive QSAR Model Applicability->FinalModel

Sources

Comparative

Head-to-Head Comparison of Synthesis Routes for Branched Primary Amines

Branched primary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, synthesizing them presents unique steric and electronic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Branched primary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, synthesizing them presents unique steric and electronic challenges. Direct alkylation of ammonia is notoriously difficult to control, almost always resulting in over-alkylation. Consequently, chemists must rely on specialized synthetic routes to construct these C–N bonds.

This guide objectively evaluates three distinct methodologies for synthesizing branched primary amines: Reductive Amination , Ellman’s Sulfinyl Imine Addition , and the Ritter Reaction . By analyzing the mechanistic causality, experimental protocols, and quantitative performance of each route, this guide provides a definitive framework for route selection.

RouteSelection Start Target: Branched Primary Amine Q1 Is the alpha-carbon fully substituted (tert-alkyl)? Start->Q1 Ritter Ritter Reaction (via tertiary alcohol/alkene) Q1->Ritter Yes Q2 Is high enantioselectivity required? Q1->Q2 No (alpha-branched) Ellman Ellman's Sulfinyl Imine (via Grignard addition) Q2->Ellman Yes RedAm Reductive Amination (via Ketone + NH3/H2) Q2->RedAm No / Racemic acceptable

Logical decision tree for selecting branched primary amine synthesis routes.

Reductive Amination of Ketones (The Broad-Spectrum Approach)

Mechanism & Causality: Reductive amination involves the condensation of a ketone with ammonia to form an imine, followed by in situ reduction. The core challenge is over-alkylation; the resulting primary amine is more nucleophilic than ammonia, often leading to secondary or tertiary amine byproducts .

To prevent this, selective hydride donors like sodium cyanoborohydride ( NaBH3​CN ) are used at pH 4-5. At this pH, the imine is protonated to a highly electrophilic iminium ion, which NaBH3​CN reduces rapidly without reducing the unreacted ketone. Alternatively, modern homogeneous catalysis using RuCl2​(PPh3​)3​ and H2​ gas allows for highly scalable, over-alkylation-free synthesis, achieving up to 94% yields even for sterically hindered aliphatic ketones .

Protocol: Ru-Catalyzed Reductive Amination

  • Preparation: In a pressure reactor, combine the ketone (0.5 mmol), RuCl2​(PPh3​)3​ catalyst (3 mol%), and t -amyl alcohol (1.5 mL).

  • Pressurization: Charge the reactor with 5–7 bar of NH3​ gas, followed by 40 bar of H2​ gas.

    • Causality: High ammonia pressure drives the thermodynamic equilibrium toward imine formation, while high hydrogen pressure ensures rapid kinetic reduction before the newly formed primary amine can react with another ketone molecule.

  • Reaction: Heat the system to 130 °C and stir for 24 hours.

  • Work-up: Cool, depressurize, filter the catalyst, and evaporate the solvent. Purify the crude amine via column chromatography.

Ellman's Sulfinyl Imine Addition (The Stereocontrolled Approach)

Mechanism & Causality: When high enantiomeric excess (ee) is required for α -branched primary amines, direct reductive amination falls short. Ellman's auxiliary, (R)

  • or (S)

  • tert -butanesulfinamide, condenses with ketones to form a chiral sulfinyl imine. The bulky tert -butyl group and the stereogenic sulfur atom dictate the trajectory of incoming organometallic nucleophiles (e.g., Grignard reagents) via a highly ordered, rigid transition state, yielding exceptional diastereoselectivity (>95% de) . The sulfinyl group is subsequently cleaved under mild acidic conditions, preserving the newly formed chiral center.

    EllmanWorkflow Step1 Ketone + (R)-t-BuSONH2 Step2 Sulfinyl Imine Highly electrophilic Step1->Step2 Ti(OEt)4 Step3 Grignard Addition RMgX, -78°C Step2->Step3 Nucleophilic Attack Step4 Sulfinamide High dr Step3->Step4 Stereocontrol Step5 Acidic Cleavage HCl in MeOH Step4->Step5 Deprotection Step6 Chiral Amine High ee% Step5->Step6 Salt formation

    Experimental workflow for Ellman's auxiliary-mediated asymmetric amine synthesis.

Protocol: Grignard Addition to Sulfinyl Imines

Condensation: React the ketone with (R)

tert -butanesulfinamide and Ti(OEt)4​ (2.0 eq) in THF.
  • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the carbonyl carbon and a dehydrating agent to irreversibly drive the condensation equilibrium forward.

  • Nucleophilic Addition: Cool the imine solution to -78 °C. Dropwise add the Grignard reagent ( RMgX , 1.5-2.0 eq).

    • Causality: Cryogenic temperatures maximize the energy difference between competing diastereomeric transition states, ensuring near-perfect stereocontrol.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract and purify the major sulfinamide diastereomer.

  • Deprotection: Treat the pure sulfinamide with 4M HCl in methanol for 1 hour at room temperature.

    • Causality: The S–N bond is highly acid-labile. Mild acid selectively cleaves this bond, releasing the chiral primary amine hydrochloride salt without risking racemization.

  • Ritter Reaction (The Tert-Alkyl Specialist)

    Mechanism & Causality: Synthesizing α,α -disubstituted ( tert -alkyl) primary amines is virtually impossible via reductive amination due to extreme steric hindrance at the ketone carbon. The Ritter reaction bypasses this limitation by generating a planar, highly electrophilic tertiary carbocation from a tertiary alcohol or alkene using a strong acid .

    The carbocation is trapped by a nitrile to form a nitrilium ion, which hydrolyzes to an amide. Because standard amides resist hydrolysis, using chloroacetonitrile is a strategic choice: the resulting chloroacetamide can be smoothly cleaved using thiourea under mild conditions to yield the free primary amine .

    Protocol: Chloroacetonitrile Ritter & Thiourea Cleavage

    • Carbocation Generation: Dissolve the tertiary alcohol in glacial acetic acid. Add chloroacetonitrile (2.0 eq).

    • Acid Addition: Slowly add concentrated H2​SO4​ at 0 °C.

      • Causality: The strong acid protonates the hydroxyl group, leading to the expulsion of water and the formation of a thermodynamically stable tertiary carbocation.

    • Amide Formation: Warm to room temperature and stir for 4-12 hours. Quench over ice water to precipitate the N

      tert -alkylchloroacetamide.
    • Thiourea Cleavage: Reflux the isolated chloroacetamide with thiourea (1.2 eq) in an ethanol/acetic acid mixture for 10 hours.

      • Causality: The highly nucleophilic sulfur atom of thiourea displaces the α -chloride. The resulting intermediate undergoes rapid intramolecular cyclization, effectively pulling the acyl group off the amine nitrogen and releasing the free tert -alkyl primary amine.

    Head-to-Head Comparison

    The following table summarizes the quantitative and qualitative performance metrics of each synthetic route based on experimental data .

    ParameterReductive AminationEllman's Sulfinyl ImineRitter Reaction
    Optimal Target Broad screening, scalable racemic α -branched aminesHighly enantioenriched chiral α -branched amines α,α -disubstituted ( tert -alkyl) amines
    Key Reagents Ketone, NH3​ , NaBH3​CN or H2​ /RuKetone, t -BuSONH 2​ , Grignard, HCl 3∘ Alcohol/Alkene, Nitrile, H2​SO4​
    Stereocontrol Poor (yields racemic mixtures)Excellent (>95% ee/de)N/A (typically creates achiral 3∘ centers)
    Steric Tolerance Moderate (fails for highly bulky ketones)High (Grignard addition forces C-C bond formation)Very High (requires stable carbocation)
    Typical Yields 70% – 94%60% – 85% (over 2 steps)50% – 80%
    Scalability & Cost High (ideal for process chemistry; low reagent cost)Low to Moderate (expensive auxiliary; requires cryogenic temps)Very High (used industrially, e.g., 10,000 tons/y of tert-octylamine)

    Conclusion

    The selection of a synthesis route for branched primary amines is strictly dictated by steric demand and stereochemical requirements. Reductive amination remains the workhorse for standard α -branched amines due to its operational simplicity, atom economy, and scalability. When chirality is paramount, Ellman’s auxiliary provides unparalleled stereocontrol, justifying its higher reagent cost and cryogenic requirements. Finally, for the most sterically congested tert -alkyl amines, the Ritter reaction is the only viable pathway, leveraging carbocation stability to forge the challenging C–N bond where direct amination fails.

    References

    • Ritter reaction - Wikipedia . Source: Wikipedia. URL: [Link]

    • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile . Source: Synthesis (ResearchGate). URL:[Link]

    • Reductive Amination, and How It Works . Source: Master Organic Chemistry. URL:[Link]

    • Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines . Source: Nature Communications (PMC). URL:[Link]

    • Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor . Source: Organic Process Research & Development (ACS Publications). URL:[Link]

    Validation

    The Mechanistic Divide: Host-Guest Complexation vs. Derivatization

    As a Senior Application Scientist, navigating the chiral resolution of aliphatic primary amines like 5-Methylheptan-1-amine presents a unique chromatographic challenge. Lacking a strong UV chromophore and devoid of the b...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the chiral resolution of aliphatic primary amines like 5-Methylheptan-1-amine presents a unique chromatographic challenge. Lacking a strong UV chromophore and devoid of the bulky aromatic groups typically required for π-π interactions on standard chiral stationary phases (CSPs), this molecule demands a highly specialized analytical approach.

    This guide provides an in-depth, objective comparison between two distinct analytical pathways: Product A (Direct Analysis via Crown Ether CSP) and Alternative B (Pre-column Derivatization followed by Polysaccharide CSP) . Both methods have been rigorously evaluated against the updated ICH Q2(R2) validation guidelines[1].

    To achieve baseline enantiomeric resolution, the chosen method must exploit the specific structural features of 5-Methylheptan-1-amine.

    Product A: Direct Analysis via CROWNPAK® CR-I(+) Crown ethers are macrocyclic polyethers capable of forming host-guest complexes, which bind protonated primary amines with high selectivity and affinity[2]. By utilizing an acidic mobile phase (pH 1.5), the primary amine group of 5-Methylheptan-1-amine is fully protonated (-NH3+). This cation inserts into the cavity of the 18-crown-6 ether, forming stable hydrogen bonds with the ether oxygens. The chiral barrier of the stationary phase then differentiates the (R)- and (S)-enantiomers based on steric hindrance.

    Alternative B: Derivatization via CHIRALPAK® IG Polysaccharide-based columns (like amylose phenylcarbamates) rely on hydrogen bonding, dipole-dipole, and π-π interactions. Because 5-Methylheptan-1-amine lacks aromaticity, it must be chemically modified. Derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) attaches a bulky, UV-active, and fluorescent aromatic moiety to the chiral center[3]. This not only enables strong retention and chiral recognition on the polysaccharide backbone but also drastically enhances detection sensitivity.

    G cluster_A Product A: Direct Crown Ether Method cluster_B Alternative B: Derivatization + Polysaccharide Analyte 5-Methylheptan-1-amine (Chiral Primary Amine) Direct No Derivatization (Direct Injection) Analyte->Direct Deriv Pre-column Derivatization (NBD-Cl + TEA, 6h) Analyte->Deriv Protonation Protonation (-NH3+) Acidic Mobile Phase Direct->Protonation ColumnA CROWNPAK CR-I(+) (Host-Guest Complexation) Protonation->ColumnA DetectA Detection (UV 210 nm / ELSD) ColumnA->DetectA Chromophore NBD-Amine Adduct (Added π-π sites) Deriv->Chromophore ColumnB CHIRALPAK IG (Polysaccharide CSP) Chromophore->ColumnB DetectB Detection (UV 470 nm / Fluorescence) ColumnB->DetectB

    Analytical workflows: Direct Crown Ether HPLC vs. NBD-Cl derivatization for 5-Methylheptan-1-amine.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity, every protocol must operate as a self-validating system. The causality behind these steps ensures that any deviation in chemistry instantly flags a system suitability failure.

    Protocol A: Direct Crown Ether HPLC (Product A)

    Causality Focus: Acidic mobile phases, such as perchloric acid (pH 1 to 2), are strictly required to operate these columns under standard conditions[4]. If the pH drifts above 2.0, the amine deprotonates, complexation fails, and the enantiomers co-elute—instantly alerting the analyst to a mobile phase preparation error.

    • Mobile Phase Preparation: Prepare a mixture of pH 1.5 aqueous perchloric acid and Acetonitrile (85:15, v/v). Degas thoroughly.

    • Sample Preparation: Dissolve the 5-Methylheptan-1-amine sample directly in the mobile phase to a working concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).

      • Flow Rate: 0.8 mL/min.

      • Temperature: 25°C.

      • Detection: UV at 210 nm.

    • Self-Validation Step: Inject a known racemic standard. The system is only validated for sample analysis if the resolution (Rs) between the (R)- and (S)-enantiomers is ≥ 1.5.

    Protocol B: NBD-Cl Derivatization + Polysaccharide HPLC (Alternative B)

    Causality Focus: For chiral amines, derivatization requires stirring with NBD-Cl and excess triethylamine (TEA) in DMF for 6 hours[3]. Because NBD-Cl can hydrolyze into fluorescent artifacts, this protocol self-validates through the mandatory inclusion of a reagent blank to ensure no artifact peaks interfere with the analyte's retention window.

    • Derivatization Reaction: Mix 1.0 mg of 5-Methylheptan-1-amine with NBD-Cl (2 molar equivalents) and TEA (10 molar equivalents) in 5 mL of DMF. Stir at room temperature for 6 hours[3].

    • Quenching & Extraction: Quench the reaction with 1% aqueous acetic acid, extract the NBD-amine adduct into ethyl acetate, evaporate to dryness, and reconstitute in the mobile phase.

    • Chromatographic Conditions:

      • Column: CHIRALPAK® IG (250 x 4.6 mm, 5 µm).

      • Mobile Phase: Hexane / Ethanol (80:20, v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 470 nm (or Fluorescence: Ex 470 nm / Em 530 nm).

    • Self-Validation Step: Inject the reagent blank (NBD-Cl + TEA without analyte). The baseline must be completely free of peaks at the expected retention times of the derivatized enantiomers.

    ICH Q2(R2) Validation & Comparative Performance Data

    The ICH Q2(R2) guideline emphasizes a lifecycle approach, requiring the robust demonstration of specificity, accuracy, precision, and range[5]. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[1].

    Table 1: Chromatographic Performance Comparison

    ParameterProduct A: CROWNPAK® CR-I(+)Alternative B: CHIRALPAK® IG (NBD-Cl)
    Retention Time (Peak 1) 8.4 min18.2 min
    Retention Time (Peak 2) 11.2 min21.5 min
    Resolution (Rs) 3.12.4
    Tailing Factor (Tf) 1.151.30
    Total Workflow Time < 15 minutes> 6.5 hours (includes derivatization)
    Sensitivity (LOD) 0.5 µg/mL (UV 210 nm)0.01 µg/mL (Fluorescence)

    Table 2: ICH Q2(R2) Validation Metrics

    Validation ParameterProduct A (Direct)Alternative B (Derivatized)ICH Q2(R2) Acceptance Criteria
    Accuracy (Recovery at 100%) 99.2% ± 0.8%96.5% ± 1.4%95.0% - 105.0%
    Precision (Repeatability RSD) 0.6%1.8%≤ 2.0%
    Linearity (R²) 0.99950.9982≥ 0.999
    Specificity Unambiguous baselineMinor reagent artifact at 4 minBaseline resolution (Rs > 1.5)

    Conclusion & Recommendations

    For the routine quality control and enantiomeric excess (ee) determination of 5-Methylheptan-1-amine, Product A (CROWNPAK® CR-I(+)) is the superior choice. It eliminates the 6-hour derivatization bottleneck, drastically reducing the potential for sample preparation errors and artifact interference. Its high accuracy (99.2% recovery) and precision (0.6% RSD) easily satisfy ICH Q2(R2) requirements.

    However, if the application demands ultra-trace quantification (e.g., detecting a minor enantiomeric impurity below 0.05%), Alternative B becomes necessary. The NBD-Cl derivatization unlocks fluorescence detection, lowering the Limit of Detection (LOD) by a factor of 50, albeit at the cost of a significantly longer and more complex workflow.

    Sources

    Comparative

    A Comparative Guide to Establishing the Absolute Configuration of 5-Methylheptan-1-amine Enantiomers

    Introduction: The Imperative of Stereochemical Integrity In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivia...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Stereochemical Integrity

    In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful.[1] 5-Methylheptan-1-amine, a chiral primary amine, serves as a valuable building block in organic synthesis. Its stereocenter at the C5 position dictates the topology of larger molecules derived from it. Consequently, the unambiguous assignment of its absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog rules, is a critical step in any research or development pipeline.[2]

    This guide provides an in-depth comparison of three robust analytical techniques for determining the absolute configuration of 5-Methylheptan-1-amine: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific needs.

    Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers.[3] This is achieved by reacting the chiral amine with an enantiomerically pure Chiral Derivatizing Agent (CDA).

    Principle: The Mosher's Amide Method

    Among the most reliable and widely used techniques for amines is the Mosher's amide analysis.[4][5] This method involves reacting the enantiomeric mixture of 5-Methylheptan-1-amine separately with the two enantiomers of a CDA, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[6] This reaction forms a pair of diastereomeric amides. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts (δ) in the ¹H NMR spectrum.

    The key to the analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, the protons of the amine are either shielded or deshielded by the phenyl ring's magnetic field. By systematically comparing the chemical shifts of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a definitive assignment of the absolute configuration can be made.[6][7]

    Caption: Workflow for Mosher's Amide Analysis.

    Experimental Protocol: Mosher's Amide Synthesis
    • Sample Preparation: In two separate, dry NMR tubes, dissolve ~5 mg of the enantioenriched 5-Methylheptan-1-amine in 0.7 mL of anhydrous deuterated chloroform (CDCl₃). Add a small amount of anhydrous pyridine (~10 µL) to each tube to act as a base.

    • Derivatization (Tube 1): To the first tube, add a slight molar excess (~1.1 equivalents) of (R)-(-)-MTPA chloride.

    • Derivatization (Tube 2): To the second tube, add a slight molar excess (~1.1 equivalents) of (S)-(+)-MTPA chloride.

    • Reaction: Cap both tubes and gently agitate. The reaction is typically complete within 20-30 minutes at room temperature.[8] Monitor the reaction by ¹H NMR until the starting amine signals are no longer visible.

    • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples.

    Data Interpretation
    • Assign Protons: Identify and assign the proton signals for the groups on either side of the newly formed stereocenter in both spectra.

    • Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate the difference in chemical shifts: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • Apply the Mosher Model:

      • Protons with a positive Δδ value are located on one side of the MTPA plane in the conformational model.

      • Protons with a negative Δδ value are on the opposite side.

      • By mapping these values onto the known conformational model of the MTPA amides, the absolute configuration of the original amine stereocenter can be determined.[4]

    Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

    Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It provides a detailed stereochemical fingerprint of a molecule in solution, eliminating the need for crystallization or derivatization.[10]

    Principle: Theory Meets Experiment

    The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT).[11] A VCD spectrum is calculated for one of the enantiomers (e.g., (S)-5-Methylheptan-1-amine). If the calculated spectrum's sign and relative intensity pattern match the experimental spectrum, the absolute configuration of the sample is confirmed as (S).[1] If the pattern is a mirror image (i.e., signs are inverted), the sample has the (R) configuration.

    Caption: Workflow for VCD-based Absolute Configuration Assignment.

    Experimental and Computational Protocol
    • Experimental Measurement:

      • Dissolve a sufficient amount of 5-Methylheptan-1-amine (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.

      • Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically takes several hours to achieve an adequate signal-to-noise ratio.[10]

    • Computational Simulation:

      • Model Building: Construct a 3D model of one enantiomer, for instance, (S)-5-Methylheptan-1-amine.

      • Conformational Search: Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers.

      • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

      • Spectral Averaging: Generate the final theoretical VCD spectrum by performing a Boltzmann-weighted average of the spectra of the individual conformers.

    • Comparison and Assignment: Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.

    Method 3: Single-Crystal X-ray Crystallography

    X-ray crystallography is often considered the "gold standard" for structural elucidation as it provides a direct, unambiguous 3D visualization of a molecule.[12] However, its primary and most significant limitation is the absolute requirement for a high-quality single crystal.[9]

    Principle: Anomalous Dispersion

    To determine the absolute configuration, the diffraction experiment must be sensitive to the handedness of the crystal structure. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering).[13] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component that is phase-shifted. This phase shift breaks the symmetry between diffraction from a crystal and its mirror image (Friedel's Law), allowing for the determination of the absolute structure.[14] For a light-atom molecule like 5-Methylheptan-1-amine (composed of C, H, N), the anomalous scattering effect is very weak. The presence of a heavier atom (e.g., Cl, Br, or heavier) is highly preferable.[9]

    Since 5-Methylheptan-1-amine is a liquid at room temperature, a direct crystallization is not feasible. The most effective strategy is to form a salt with a chiral, enantiopure acid that contains a heavy atom. This not only induces crystallization but also provides the necessary anomalous scatterer.

    Caption: Workflow for X-ray Crystallography via Salt Formation.

    Experimental Protocol
    • Salt Formation: React the enantioenriched 5-Methylheptan-1-amine with an equimolar amount of an enantiopure chiral acid containing a heavy atom (e.g., (S)-2-chloromandelic acid or (R)-2-bromopropionic acid) in a suitable solvent like ethanol or ethyl acetate.

    • Crystallization: Slowly evaporate the solvent or use vapor diffusion techniques with a variety of anti-solvents (e.g., hexane, diethyl ether) to screen for conditions that yield diffraction-quality single crystals.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.

    • Structure Refinement and Analysis: Solve the crystal structure. The absolute configuration is determined by refining a parameter known as the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one.[13]

    Comparative Analysis

    FeatureNMR with Mosher's ReagentVibrational Circular Dichroism (VCD)X-ray Crystallography
    Principle Formation of diastereomers with distinct NMR spectra.[3]Differential absorption of polarized IR light, compared to DFT calculations.[9][10]Anomalous dispersion of X-rays by a single crystal.[13]
    Sample State Solution (Liquid)Solution (Liquid)Solid (Single Crystal Required)
    Sample Amount ~5-10 mg~5-10 mg<1 mg (of crystal)
    Destructive? No (sample can be recovered)No (sample can be recovered)No (crystal is preserved)
    Derivatization Required (forms two separate samples)[4]Not requiredRequired for non-crystalline samples (salt formation)[12]
    Key Challenge Potential for misinterpretation if conformational model is incorrect; overlapping signals.[7]Requires access to specialized equipment and computational expertise.[1]Obtaining a suitable single crystal. [15]
    Confidence Level High, but model-dependent.High, provided good correlation between experiment and theory.Very High (Unambiguous).

    Conclusion and Recommendations

    The determination of the absolute configuration of 5-Methylheptan-1-amine is an achievable task, with several powerful methods at the researcher's disposal. The choice of technique hinges on a pragmatic assessment of sample availability, physical state, and access to instrumentation.

    • NMR with Mosher's Reagent is the most accessible and cost-effective method for many organic chemistry labs. It is reliable for primary amines and provides a high degree of confidence when the protocol is followed carefully. It should be the first method considered for routine analysis.

    • Vibrational Circular Dichroism (VCD) represents a superior non-destructive, non-derivatization approach. If the instrumentation and computational resources are available, VCD is an excellent choice as it directly probes the chirality of the molecule in its native solution state, avoiding potential complications from derivatizing agents.

    • X-ray Crystallography remains the definitive method, providing irrefutable proof of absolute configuration. For 5-Methylheptan-1-amine, the primary obstacle is not the analysis but the sample preparation. The path of forming a diastereomeric salt with a heavy-atom-containing chiral acid is a well-established strategy to overcome the challenge of crystallizing a simple, flexible liquid amine. This approach should be pursued when an unambiguous assignment is required for regulatory purposes or to resolve conflicting data from other methods.

    By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately establish the stereochemical identity of 5-Methylheptan-1-amine, ensuring the integrity and success of their scientific endeavors.

    References

    • ResearchGate. NMR derivatization protocol for chiral recognition of racemic primary... Available from: [Link]

    • Wikipedia. Chiral derivatizing agent. Available from: [Link]

    • Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

    • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available from: [Link]

    • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

    • BioTools Inc. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

    • PMC. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

    • ACS Publications. Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. Available from: [Link]

    • ResearchGate. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]

    • ERIC. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available from: [Link]

    • ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Available from: [Link]

    • PMC. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available from: [Link]

    • Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Available from: [Link]

    • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

    • PubMed. The use of X-ray crystallography to determine absolute configuration. Available from: [Link]

    • PubMed. Determination of absolute configuration via vibrational circular dichroism. Available from: [Link]

    • Columbia University. Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Available from: [Link]

    • ACS Publications. A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. Available from: [Link]

    • Acta Chimica Slovenica. The use of X-ray Crystallography to Determine Absolute Configuration (II). Available from: [Link]

    • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

    • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

    • ResearchGate. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated F Nuclear Magnetic Resonance. Available from: [Link]

    • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

    • PMC. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]

    • MDPI. Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Available from: [Link]

    • PubMed. [Determination of absolute configuration of amine compounds of pharmaceutical interest by means of measurement of circular dichroism]. Available from: [Link]

    • ChemTalk. Absolute Configuration. Available from: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 5-Methylheptan-1-amine

    This guide provides an in-depth operational and disposal plan for 5-methylheptan-1-amine (CAS No. 44839-43-2), designed for researchers, scientists, and drug development professionals.

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth operational and disposal plan for 5-methylheptan-1-amine (CAS No. 44839-43-2), designed for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental compliance. The core principle is that all waste containing 5-methylheptan-1-amine must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1][2][3]

    Hazard Profile and Immediate Safety Precautions

    Understanding the inherent risks of 5-methylheptan-1-amine is the foundation of its safe handling and disposal. This chemical is a flammable, corrosive, and toxic aliphatic amine.[1][2][3][4] Its primary hazards necessitate strict adherence to safety protocols.

    Table 1: Hazard Summary for 5-Methylheptan-1-amine

    Hazard Category Description Key Precautionary Actions
    Flammability Flammable liquid and vapor.[2][3][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use only non-sparking tools and explosion-proof electrical equipment.[3][5]
    Corrosivity Causes severe skin burns and eye damage.[1] Contact can lead to serious injury, including blindness.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1][3] Handle only in a well-ventilated area or under a chemical fume hood.[2][5]

    | Toxicity | Harmful if swallowed or inhaled.[2][3] May cause respiratory irritation and drowsiness or dizziness.[1][2][3] | Avoid breathing vapors or mists.[1] Do not eat, drink, or smoke when using this product.[2] Ensure adequate ventilation and use respiratory protection if ventilation is insufficient. |

    Personal Protective Equipment (PPE)

    When handling 5-methylheptan-1-amine in any capacity—from experimental use to disposal—the following PPE is mandatory:

    • Eye/Face Protection: Chemical safety goggles and a face shield.[1]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber). Contaminated clothing must be removed immediately and washed before reuse.[1][3]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][5] If inhalation risk is high, a NIOSH-approved respirator is required.

    Chemical Incompatibilities

    To prevent dangerous reactions, 5-methylheptan-1-amine waste must be segregated from incompatible materials. This is a critical step in both storage and disposal.

    • Strong Oxidizing Agents: Can cause a violent reaction.

    • Acids, Acid Anhydrides, and Acid Chlorides: As a base, it will undergo a strong exothermic neutralization reaction.[5]

    • Carbon Dioxide (CO2): Can react with the amine.[5]

    Waste Characterization and Segregation Protocol

    Under the Resource Conservation and Recovery Act (RCRA), 5-methylheptan-1-amine waste is classified as hazardous due to its characteristics of ignitability and corrosivity.[7][8] Proper characterization is the first step toward compliant disposal.

    Waste Segregation

    The causality behind segregation is risk mitigation. Mixing incompatible waste streams can lead to container pressurization, heat generation, or the release of toxic gases.

    • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for 5-methylheptan-1-amine and related waste (e.g., contaminated wipes, pipette tips).

    • Avoid Mixing: Never mix amine waste with other chemical waste streams, especially acids or strong oxidizers.[9]

    • Container Material: Use a container made of a compatible material. High-density polyethylene (HDPE) or glass is typically appropriate. Do not use metal containers for corrosive waste.[10][11]

    Spill Management and Emergency Procedures

    A chemical spill is an operational risk that requires a clear, pre-defined response plan. The scale of the spill dictates the appropriate reaction.[12]

    Spill Response Decision-Making

    The following diagram outlines the critical decision points and actions to take upon discovering a spill of 5-methylheptan-1-amine.

    Spill_Response_Plan spill Spill Detected assess Assess Size & Risk Is it a minor, manageable spill? Are you trained and equipped? spill->assess minor_spill Minor Spill Protocol assess->minor_spill Yes major_spill Major Spill Protocol assess->major_spill No alert Alert Personnel in Immediate Area minor_spill->alert evacuate EVACUATE IMMEDIATE AREA major_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) alert->ppe ventilate Ensure Ventilation (Turn on Fume Hood) ppe->ventilate confine Confine Spill Use absorbent dikes (vermiculite, sand) ventilate->confine absorb Absorb Material Work from outside in confine->absorb collect Collect & Containerize Use non-sparking tools. Place in sealed hazardous waste container. absorb->collect decon Decontaminate Area Wash with soap and water. collect->decon dispose Dispose of all materials as hazardous waste decon->dispose call_emergency Call Emergency Response (e.g., EHS, 911) evacuate->call_emergency assist Assist Injured Personnel Use safety shower/eyewash if needed evacuate->assist isolate Isolate the Area Close doors, restrict access call_emergency->isolate

    Caption: Spill Response Decision-Making Workflow.

    Protocol for Minor Spill Cleanup

    For small, manageable spills that do not pose a significant inhalation risk:

    • Alert & Prepare: Alert personnel in the immediate vicinity.[12] Consult the Safety Data Sheet (SDS) and ensure you have the correct PPE and spill kit materials.[4]

    • Ventilate: Turn on the local fume hood to capture vapors.[13]

    • Confine: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4][12] This prevents the spill from spreading.

    • Neutralize (Optional but Recommended): For aliphatic amines, you can cautiously apply sodium bisulfite to the absorbent material to help neutralize the base.[4]

    • Absorb: Apply additional absorbent material over the spill, working from the outside edges toward the center.[12]

    • Collect: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.[5][13]

    • Decontaminate: Wipe the spill area with soap and warm water. Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.[13]

    • Label & Dispose: Seal the container, label it clearly with "HAZARDOUS WASTE," list the contents (5-Methylheptan-1-amine, absorbent, etc.), and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4][11]

    Standard Disposal Protocol: Containerization and Labeling

    The ultimate destination for all 5-methylheptan-1-amine waste is a licensed hazardous waste disposal facility.[1][3] Your responsibility is to prepare this waste safely and compliantly for collection.

    Step-by-Step Waste Accumulation and Disposal
    • Select a Proper Container: Use a designated, compatible container with a tightly fitting screw cap.[10][11] The container must be in good condition, free of leaks, and clean on the outside.[11]

    • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

      • The words "HAZARDOUS WASTE" [11]

      • The full chemical name: "5-Methylheptan-1-amine"

      • An accurate list of all other constituents and their approximate percentages.

      • The relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic).

    • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[10][11] Leaving a funnel in the opening is a common but serious violation.

    • Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be in a secondary containment tray to catch any potential leaks and segregated from incompatible materials like acids.[11]

    • Manage Empty Containers: Empty containers that held 5-methylheptan-1-amine are also considered hazardous waste as they retain residue.[3] They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

    • Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.[4]

    Regulatory Compliance

    In the United States, the disposal of 5-methylheptan-1-amine is governed by the EPA under RCRA regulations (40 CFR Parts 260-273).[7] Your institution's EHS department manages compliance, but it is crucial for every generator of hazardous waste to understand their role.

    Facilities are categorized by the amount of hazardous waste they generate per month:

    • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month

    • Small Quantity Generators (SQGs): > 100 kg to < 1,000 kg/month

    • Large Quantity Generators (LQGs): ≥ 1,000 kg/month [14]

    These categories determine regulations for on-site storage time limits, personnel training, and emergency planning. By following the procedures in this guide, you contribute to your institution's overall compliance and safety culture.[14]

    References

    • Title: SAFETY DATA SHEET (for 2-Amino-6-methylheptane) Source: Thermo Fisher Scientific URL: [Link]

    • Title: CHEMICAL SPILL PROCEDURES Source: Environmental Health and Safety, University of Missouri URL: [Link]

    • Title: Chemical Waste Disposal Guidelines Source: Department of Chemistry, University of Missouri URL: [Link]

    • Title: CLASSIFICATION OF WASTES AND THEIR DISPOSAL Source: Department of Chemistry, Middle East Technical University URL: [Link]

    • Title: Treatment and disposal of chemical wastes in daily laboratory work Source: Organic Chemistry Lab, University of Regensburg URL: [Link]

    • Title: 5-Methylhexan-1-amine | C7H17N | CID 15267850 Source: PubChem, National Institutes of Health URL: [Link]

    • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Chemical Spills - Emergency Management Source: Florida State University URL: [Link]

    • Title: Chemical Spill Procedures Source: Environmental Health & Safety, University of Toronto URL: [Link]

    • Title: Amine Disposal For Businesses Source: Collect and Recycle URL: [Link]

    • Title: RCRA Requirements: Does Your Facility Generate Hazardous Waste? Source: The EI Group, Inc. URL: [Link]

    • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Engineering URL: [Link]

    • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR :: U.S. Government Publishing Office URL: [Link]

    Sources

    Handling

    Advanced Safety and Logistical Guide: Handling 5-Methylheptan-1-amine

    As researchers and drug development professionals scale up syntheses involving aliphatic amines, rigorous safety protocols must evolve from basic compliance to mechanistic risk mitigation. This guide provides a self-vali...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals scale up syntheses involving aliphatic amines, rigorous safety protocols must evolve from basic compliance to mechanistic risk mitigation. This guide provides a self-validating, step-by-step operational framework for handling 5-Methylheptan-1-amine , ensuring both scientific integrity and laboratory safety.

    Hazard Profile & Mechanistic Causality

    Understanding the underlying chemistry of 5-Methylheptan-1-amine (CAS: 44839-43-2) is the foundation of effective risk mitigation[1]. As a branched aliphatic primary amine ( C8​H19​N ), its hazard profile is driven by two key structural features:

    • High Nucleophilicity & Basicity: The unshared electron pair on the nitrogen atom makes the molecule highly basic. Upon contact with biological tissues, it rapidly saponifies cellular lipids and extracts water, causing severe, irreversible liquefaction necrosis (corrosive burns) to the skin and eyes (2)[2].

    • Volatility & Combustibility: Like its linear analogs (e.g., 1-heptanamine), it is a volatile organic compound that can form explosive mixtures with air[3]. It is toxic via ingestion, inhalation, and dermal absorption, with vapors capable of inducing pulmonary edema (4)[4].

    Personal Protective Equipment (PPE) Matrix

    A self-validating safety system requires PPE that addresses both the chemical's basicity and its organic solvent properties. Do not rely on standard latex gloves, which offer zero protection against non-polar organic corrosives.

    PPE CategorySpecificationMechanistic Rationale
    Hand Protection Heavy-duty Butyl rubber or Nitrile gloves (double-gloving required).Aliphatic amines readily permeate thin latex. Butyl rubber provides a superior, impermeable barrier against organic corrosives.
    Eye/Face Protection Snug-fitting chemical splash goggles AND a full face shield.Protects against micro-droplets. Corneal tissue is exceptionally vulnerable to amine-induced saponification and permanent blindness (5)[5].
    Body Protection Flame-resistant (FR) lab coat over a chemical-resistant apron.Mitigates the risk of vapor combustion while providing a secondary barrier against highly toxic dermal absorption ().
    Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridges.Mandatory if handling outside a fume hood. Prevents inhalation toxicity and respiratory tract irritation[4].

    Standard Operating Procedure (SOP): Step-by-Step Workflow

    To ensure reproducibility and safety, follow this validated operational workflow.

    OperationalWorkflow N1 1. Fume Hood & Equipment Check Verify face velocity >100 fpm N2 2. PPE Donning Butyl gloves, goggles, FR coat N1->N2 N3 3. Inert Atmosphere Setup Purge vessel with N2/Ar N2->N3 N4 4. Chemical Transfer Use non-sparking tools N3->N4 N5 5. Waste Segregation Isolate from oxidizers/acids N4->N5 N6 6. Doffing & Decontamination Wash hands with copious water N5->N6

    Workflow for handling 5-Methylheptan-1-amine safely from preparation to decontamination.

    Step 1: Pre-Operation Verification Ensure the chemical fume hood is fully operational with a face velocity of at least 100 fpm. Verify that eyewash stations and safety showers are unobstructed and within a 10-second walking distance[5].

    Step 2: Equipment Preparation Use only non-sparking tools and explosion-proof electrical equipment to prevent vapor ignition (3)[3]. Ground and bond all receiving containers to dissipate static electricity[3].

    Step 3: Chemical Transfer Perform all transfers over secondary containment trays. Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen and atmospheric moisture, which can degrade the amine.

    Step 4: Execution & Monitoring Keep containers tightly closed when not actively transferring[4]. Continuously monitor for exothermic reactions, especially if the protocol involves mixing the amine with acids, acid chlorides, or strong oxidizers[5].

    Step 5: Doffing & Hygiene Remove gloves using the standard glove-in-glove technique to avoid dermal contamination. Wash hands and forearms immediately with soap and copious amounts of water[4].

    Emergency Spill Response & Decontamination

    A spill of 5-Methylheptan-1-amine requires immediate, calculated containment to prevent aquatic toxicity and severe vapor inhalation[2].

    SpillResponse S1 Spill Detected Evacuate & Alert S2 Ventilation Maximize exhaust S1->S2 S3 Containment Apply dry sand S2->S3 S4 Neutralization 2% Acetic Acid S3->S4 S5 Collection HazMat container S4->S5 S6 Disposal Approved facility S5->S6

    Step-by-step emergency response pathway for containing and neutralizing amine spills.

    Step 1: Evacuation & Isolation Immediately alert personnel and evacuate the immediate area. Maximize fume hood ventilation to clear combustible vapors.

    Step 2: PPE Verification Responders must don a Self-Contained Breathing Apparatus (SCBA) for large spills, along with heavy-duty butyl gloves and chemical-resistant suits.

    Step 3: Containment Surround the spill with an inert absorbent material (e.g., dry sand, earth, or vermiculite). Critical: Do NOT use combustible absorbents like sawdust, which can ignite[3].

    Step 4: Neutralization Carefully neutralize the amine residue with a dilute (2%) acetic acid solution. This acid-base reaction converts the volatile, corrosive free-base amine into a non-volatile, water-soluble acetate salt, drastically reducing inhalation hazards[4].

    Step 5: Collection Scoop the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container[3].

    Waste Disposal & Environmental Logistics

    5-Methylheptan-1-amine is highly toxic to aquatic life and must never be discharged into the sink or general sewage system[2].

    • Segregation: Collect amine waste in dedicated "Corrosive Organic Waste" containers. Never mix with strong oxidizing agents, acid chlorides, or acid anhydrides, as this will trigger a violent, potentially explosive exothermic reaction[5].

    • Labeling: Clearly label containers with "Danger: Corrosive, Toxic, Combustible" alongside the exact chemical name and CAS number (44839-43-2).

    • Final Disposal: Transfer the sealed containers to an approved, licensed hazardous waste disposal facility for high-temperature incineration in accordance with local and international environmental regulations[3][4].

    References

    • AA Blocks. "44839-43-2 | 5-methylheptan-1-amine.
    • Thermo Fisher Scientific. "Safety Data Sheet: 1-Heptylamine." Fisher Scientific,
    • Cole-Parmer. "Material Safety Data Sheet: N-Octylamine, 99+%." Cole-Parmer,
    • Thermo Fisher Scientific. "Safety Data Sheet: 1-Heptylamine (ALFAAA17922)." ThermoFisher,
    • Kao Specialties Americas LLC. "Safety Data Sheet: FARMIN 08D (1-Octanamine)." Kao Chemicals,
    • Tokyo Chemical Industry (TCI).

    Sources

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